molecular formula C10H11NO4 B186475 (4-Acetamidophenoxy)acetic acid CAS No. 39149-13-8

(4-Acetamidophenoxy)acetic acid

Cat. No.: B186475
CAS No.: 39149-13-8
M. Wt: 209.2 g/mol
InChI Key: LYJCGBYEVXKOST-UHFFFAOYSA-N
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Description

(4-Acetamidophenoxy)acetic acid (CAS 39149-13-8) is a high-purity chemical compound with the molecular formula C10H11NO4 and a molecular weight of 209.20 g/mol. This solid compound serves as a versatile building block in medicinal chemistry, particularly in the synthesis of novel phenoxyacetamide derivatives. Recent scientific investigations highlight its significant value in oncology research, where its derivatives are being explored as potent apoptotic inducers. Studies have shown that novel phenoxy acetamide derivatives exhibit promising in vitro cytotoxic activity against challenging cancer cell lines, including hepatocellular carcinoma (HepG2), demonstrating significantly increased efficacy compared to reference medications . The research value of this compound lies in its role as a precursor for developing potential anti-cancer agents. Derivatives synthesized from this core structure have been shown to induce cell cycle arrest and mediate apoptosis through caspase activation . This mechanism is critical for understanding and developing new targeted cancer therapies. Furthermore, the phenoxyacetamide scaffold is recognized as a privileged structure in drug discovery, present in compounds with a wide range of biological activities, underscoring its importance in pharmaceutical research . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-acetamidophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H11NO4/c1-7(12)11-8-2-4-9(5-3-8)15-6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYJCGBYEVXKOST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00192393
Record name 4-Acetaminophenoxyacetic acid
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Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39149-13-8
Record name 4-Acetaminophenoxyacetic acid
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Record name 39149-13-8
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Record name 4-Acetaminophenoxyacetic acid
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Record name 4-Acetaminophenoxyacetic acid
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Foundational & Exploratory

Physicochemical Properties of (4-Acetamidophenoxy)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(4-Acetamidophenoxy)acetic acid is a carboxylic acid derivative belonging to the phenoxyacetic acid class of compounds. Its structure, which combines an acetamide group with a phenoxyacetic acid moiety, suggests potential applications in medicinal chemistry and materials science. Understanding its core physicochemical properties is fundamental for its synthesis, formulation, and evaluation in various research and development settings. This technical guide provides a consolidated overview of the known structural and physical properties of this compound. While specific experimental data for this compound are sparse in publicly available literature, this guide furnishes information on its structural characteristics and provides data for closely related analogs to offer a predictive context. Furthermore, it outlines detailed experimental protocols for determining key physicochemical parameters such as melting point, solubility, pKa, and the partition coefficient (logP).

Chemical Identity and Structure

This compound, also known as [4-(acetylamino)phenoxy]acetic acid, is identified by the CAS Number 39149-13-8. It is a solid at room temperature.[1] The fundamental chemical properties are summarized in the table below.

Figure 1: Chemical Structure of this compound.

Physicochemical Data

Specific experimentally determined quantitative data for this compound are not extensively reported. The table below summarizes its basic identifiers along with experimental data for structurally analogous compounds to provide a comparative reference for estimating its properties.

PropertyValue for this compoundData for Structurally Similar Compounds
Molecular Formula C₁₀H₁₁NO₄-
Molecular Weight 209.2 g/mol [1]-
CAS Number 39149-13-8-
Physical Appearance Solid[1]-
Melting Point (°C) Not reported(4-Chlorophenoxy)acetic acid: 156.5[2]** (4-Bromophenoxy)acetic acid:** 161.4 - 161.8[3]** (4-Hydroxyphenoxy)acetic acid:** 152 - 156[4]** (4-Methylphenoxy)acetic acid:** 140 - 142[5]
Boiling Point (°C) Not reported-
Aqueous Solubility Not reported(4-Chlorophenoxy)acetic acid: 957 mg/L at 25 °C[2]
pKa Not reported(4-Chlorophenoxy)acetic acid: 3.56[2]** (4-Bromophenoxy)acetic acid:** 3.04[3]** 4-Hydroxyphenylacetic acid:** 4.59[6]
logP (octanol/water) Not reported(4-Chlorophenoxy)acetic acid: 2.25[2]

Experimental Protocols

The following sections detail standardized laboratory methodologies for the determination of the principal physicochemical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range typically signifies a high-purity compound, whereas a broad melting range often indicates the presence of impurities.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the dry crystalline compound is finely crushed into a powder. The open end of a glass capillary tube is pressed into the powder, and the tube is tapped gently to pack the sample into the closed end, achieving a sample height of 1-2 mm.[7]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is placed in a melting point apparatus (e.g., a heated metal block or an oil bath).[4][7]

  • Heating and Observation: The apparatus is heated rapidly to about 15-20°C below the expected melting point. The heating rate is then reduced to a slow and steady 1-2°C per minute.[8][9]

  • Data Recording: Two temperatures are recorded:

    • T₁: The temperature at which the first droplet of liquid appears.

    • T₂: The temperature at which the last solid crystal melts completely.

  • Reporting: The melting point is reported as the range T₁ - T₂. For high-purity substances, this range is typically narrow (0.5-1.0°C).[8][9]

melting_point_workflow prep Sample Preparation (Crush & Pack Capillary) setup Apparatus Setup (Place in Heating Block) prep->setup heat_fast Rapid Heating (To ~15°C below MP) setup->heat_fast heat_slow Slow Heating (1-2°C / min) heat_fast->heat_slow observe Observation (First liquid to last crystal) heat_slow->observe record Record Temperatures (T₁ and T₂) observe->record report Report as Range (T₁ - T₂) record->report

Figure 2: Workflow for Melting Point Determination.
Solubility Determination

Equilibrium solubility is a measure of the maximum concentration of a substance that can dissolve in a solvent at a specific temperature. The shake-flask method is the gold-standard technique for this determination.

Methodology: Shake-Flask Method

  • System Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, phosphate buffer at a specific pH) in a sealed vial. This ensures that a saturated solution is formed with undissolved solid remaining.

  • Equilibration: The vials are agitated in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Equilibrium is confirmed by measuring the concentration at different time points until the value remains constant.

  • Phase Separation: After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn and immediately filtered through a fine-pore filter (e.g., 0.22 µm) to remove all undissolved solid particles.

  • Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the measured concentration, accounting for any dilutions made during the analysis. The experiment should be performed in triplicate to ensure reproducibility.

Acid Dissociation Constant (pKa) Determination

The pKa is a measure of the strength of an acid in solution. For a carboxylic acid, it represents the pH at which the compound is 50% ionized. Potentiometric titration is a highly accurate method for its determination.[10]

Methodology: Potentiometric Titration

  • Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (typically a mixture of water and a co-solvent like methanol if solubility is low) to create a solution of known concentration (e.g., 0.01 M).[7]

  • Titration Setup: The solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added to the acidic solution in small, precise increments using a burette.[7]

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate at each step.

  • Data Analysis: The collected data (pH versus volume of titrant added) is plotted. The pKa is determined from the titration curve as the pH at the half-equivalence point (the point where half of the acid has been neutralized).[10]

pka_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_sol Prepare Analyte Solution (Known Concentration) titrate Add Titrant (NaOH) in Small Increments prep_sol->titrate calibrate Calibrate pH Electrode calibrate->titrate record Record pH after Each Addition titrate->record plot Plot pH vs. Titrant Volume record->plot determine Find Half-Equivalence Point plot->determine pka_val pKa = pH at Half-Equivalence determine->pka_val

Figure 3: Experimental Workflow for pKa Determination.
Partition Coefficient (logP) Determination

The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity, which is crucial for predicting its pharmacokinetic behavior (e.g., absorption, distribution). The shake-flask method is the classical and most reliable approach.[8]

Methodology: Shake-Flask Method

  • Phase Saturation: Equal volumes of n-octanol and water (or a pH 7.4 buffer) are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The two phases are then separated.[9][11]

  • Partitioning: A small, known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). A known volume of this solution is then mixed with a known volume of the other pre-saturated phase in a sealed container.

  • Equilibration: The mixture is agitated until equilibrium is achieved (typically for several hours), allowing the compound to partition between the n-octanol and aqueous layers.[9]

  • Phase Separation: The mixture is centrifuged to ensure a clean separation of the two immiscible layers.[9]

  • Quantification: The concentration of the compound in each phase (C_octanol and C_aqueous) is determined using a suitable analytical method like HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentrations: P = C_octanol / C_aqueous. The final value is reported as its base-10 logarithm: logP = log₁₀(P).

Biological Context and Signaling Pathways

A specific signaling pathway for this compound has not been prominently described in the reviewed scientific literature. However, the broader class of phenoxyacetic acid derivatives is known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and analgesic properties. These activities often stem from interactions with various enzymes or receptors. The presence of the acetamide group, which is also a feature of the common analgesic paracetamol (acetaminophen), further suggests that the compound could be explored for biological activity. Any investigation into its mechanism of action would first require screening against common biological targets.

biological_context A This compound B Class: Phenoxyacetic Acid Derivatives A->B is a member of D Potential for Pharmacological Screening A->D suggests C Known Biological Activities of Derivatives (e.g., Anti-inflammatory, Antimicrobial) B->C exhibit

Figure 4: Logical Relationship of the Compound to its Class.

References

Spectral Data Analysis of (4-Acetamidophenoxy)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for (4-Acetamidophenoxy)acetic acid, a compound of interest in pharmaceutical research and development. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for their acquisition.

Structural Overview

This compound is an organic compound featuring a parasubstituted benzene ring with an acetamido group and an acetic acid moiety linked via an ether bond. Its chemical structure is foundational to interpreting its spectral data.

Molecular Formula: C₁₀H₁₁NO₄ Molecular Weight: 209.20 g/mol CAS Number: 39149-13-8[1][2]

Quantitative Spectral Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.90Singlet1HNH (Amide)
~7.45Doublet2HAr-H (ortho to -NHAc)
~6.85Doublet2HAr-H (ortho to -OCH₂COOH)
~4.60Singlet2H-OCH₂-
~2.05Singlet3H-COCH₃

Note: The chemical shift of the carboxylic acid proton (-COOH) is often broad and may not be consistently observed.

Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~170.0C=O (Carboxylic Acid)
~168.0C=O (Amide)
~153.0Ar-C (C-O)
~133.0Ar-C (C-N)
~122.0Ar-CH (ortho to -NHAc)
~115.0Ar-CH (ortho to -OCH₂COOH)
~65.0-OCH₂-
~24.0-CH₃
Table 3: IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3400-2500BroadO-H stretch (Carboxylic Acid)
~3300MediumN-H stretch (Amide)
~1700StrongC=O stretch (Carboxylic Acid)
~1660StrongC=O stretch (Amide I)
~1600, ~1510MediumC=C stretch (Aromatic)
~1540MediumN-H bend (Amide II)
~1240StrongC-O stretch (Ether)
Table 4: Mass Spectrometry Data
m/zInterpretation
209[M]⁺ (Molecular Ion)
167[M - CH₂CO]⁺
150[M - COOH - CH₂]⁺
108[HOC₆H₄NH]⁺
43[CH₃CO]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These protocols are designed for obtaining high-quality spectra for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Set appropriate parameters, including the spectral width, acquisition time, and relaxation delay.

    • Typically, 16-32 scans are sufficient.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A wider spectral width is required compared to ¹H NMR.

    • Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

Procedure (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

  • Data Acquisition:

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Procedure (ESI-MS):

  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a concentration of approximately 1 mg/mL. Further dilute to the low µg/mL or ng/mL range.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Acquire the mass spectrum in either positive or negative ion mode. For this compound, both modes can be informative.

    • Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 amu).

    • Optimize source parameters such as capillary voltage and desolvation gas temperature and flow.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and any significant fragment ions.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow from sample preparation to final structural elucidation using the combined spectral data.

Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Data Interpretation & Structure Elucidation Sample Solid Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Place on ATR Crystal Sample->IR_Prep MS_Prep Dissolve and Dilute in Volatile Solvent Sample->MS_Prep NMR_Acq NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer MS_Prep->MS_Acq NMR_Proc FT, Phasing, Calibration NMR_Acq->NMR_Proc IR_Proc Background Correction IR_Acq->IR_Proc MS_Proc Peak Detection & Mass Assignment MS_Acq->MS_Proc NMR_Interp Chemical Shifts, Couplings, Integration (Connectivity) NMR_Proc->NMR_Interp IR_Interp Characteristic Bands (Functional Groups) IR_Proc->IR_Interp MS_Interp Molecular Ion, Fragmentation (Molecular Formula) MS_Proc->MS_Interp Structure Final Structure Confirmation NMR_Interp->Structure IR_Interp->Structure MS_Interp->Structure

Caption: Workflow for Spectral Data Analysis and Structure Elucidation.

References

(4-Acetamidophenoxy)acetic Acid: A Technical Whitepaper on Biological Activity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Acetamidophenoxy)acetic acid, a molecule integrating the structural features of the common analgesic paracetamol (acetaminophen) and the versatile phenoxyacetic acid scaffold, presents a compelling candidate for diverse pharmacological applications. While direct and extensive research on this specific molecule is limited, this technical guide synthesizes the known biological activities and mechanisms of action of its constituent moieties and structurally related compounds. This paper will explore the potential for this compound to exhibit anti-inflammatory, analgesic, anticancer, and antidiabetic properties. Detailed experimental protocols for evaluating these activities and potential signaling pathways are presented to guide future research and development efforts.

Introduction

The synthesis of hybrid molecules is a cornerstone of modern drug discovery, aiming to combine the therapeutic advantages of different pharmacophores to create novel compounds with enhanced efficacy and safety profiles. This compound is a prime example of this strategy, linking the well-established 4-acetamidophenol group with a phenoxyacetic acid moiety. The 4-acetamidophenol structure is famously that of paracetamol, a widely used analgesic and antipyretic. The phenoxyacetic acid class of compounds, on the other hand, is known for a broad spectrum of biological activities, including anti-inflammatory, anticancer, and herbicidal effects. This whitepaper will provide an in-depth analysis of the predicted biological activities and mechanisms of action of this compound based on the current scientific literature of its components and analogs.

Potential Biological Activities and Mechanisms of Action

Based on its structural components, this compound is predicted to interact with several key biological pathways.

Anti-inflammatory and Analgesic Activity

The presence of the 4-acetamidophenol moiety strongly suggests potential analgesic and anti-inflammatory properties. Paracetamol is understood to exert its effects through multiple mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, in the central nervous system. Furthermore, derivatives of phenoxyacetic acid have been extensively studied as selective COX-2 inhibitors.

Mechanism of Action: The primary hypothesized mechanism is the inhibition of the COX-2 enzyme, which is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins. By inhibiting COX-2, this compound could reduce the production of pro-inflammatory prostaglandins, leading to decreased inflammation and pain.

COX2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MEMBRANE_LIPIDS Membrane Phospholipids PLA2 Phospholipase A2 MEMBRANE_LIPIDS->PLA2 ARACHIDONIC_ACID Arachidonic Acid COX2 COX-2 Enzyme ARACHIDONIC_ACID->COX2 PLA2->ARACHIDONIC_ACID PGH2 Prostaglandin H2 COX2->PGH2 PROSTAGLANDINS Pro-inflammatory Prostaglandins (PGE2, etc.) PGH2->PROSTAGLANDINS INFLAMMATION Inflammation & Pain PROSTAGLANDINS->INFLAMMATION TARGET_COMPOUND This compound TARGET_COMPOUND->COX2 Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DEATH_RECEPTORS Death Receptors (e.g., Fas, TNFR) DISC DISC Formation DEATH_RECEPTORS->DISC PRO_CASPASE_8 Pro-Caspase-8 DISC->PRO_CASPASE_8 CASPASE_8 Caspase-8 PRO_CASPASE_8->CASPASE_8 BCL2_FAMILY Bcl-2 Family (Bax/Bcl-2 ratio) CASPASE_8->BCL2_FAMILY via Bid cleavage PRO_CASPASE_3 Pro-Caspase-3 CASPASE_8->PRO_CASPASE_3 MITOCHONDRION Mitochondrion CYTOCHROME_C Cytochrome c MITOCHONDRION->CYTOCHROME_C APAF1 Apaf-1 CYTOCHROME_C->APAF1 APOPTOSE APOPTOSE APAF1->APOPTOSE APOPTOSOME Apoptosome PRO_CASPASE_9 Pro-Caspase-9 APOPTOSOME->PRO_CASPASE_9 CASPASE_9 Caspase-9 PRO_CASPASE_9->CASPASE_9 CASPASE_9->PRO_CASPASE_3 BCL2_FAMILY->MITOCHONDRION CASPASE_3 Caspase-3 APOPTOSIS Apoptosis CASPASE_3->APOPTOSIS TARGET_COMPOUND This compound TARGET_COMPOUND->DEATH_RECEPTORS TARGET_COMPOUND->BCL2_FAMILY PARP1_INHIBITION PARP-1 Inhibition TARGET_COMPOUND->PARP1_INHIBITION PARP1_INHIBITION->APOPTOSIS prevents DNA repair Drug_Discovery_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Biological Screening cluster_mechanism Mechanism of Action Studies cluster_invivo In Vivo Evaluation SYNTHESIS Synthesis of This compound PURIFICATION Purification (e.g., Crystallization, Chromatography) SYNTHESIS->PURIFICATION CHARACTERIZATION Structural Characterization (NMR, MS, IR) PURIFICATION->CHARACTERIZATION ANTI_INFLAMMATORY Anti-inflammatory Assays (COX-2 Inhibition) CHARACTERIZATION->ANTI_INFLAMMATORY ANTICANCER Anticancer Assays (MTT, Apoptosis) CHARACTERIZATION->ANTICANCER ANTIDIABETIC Antidiabetic Assays (PPARγ Activation) CHARACTERIZATION->ANTIDIABETIC WESTERN_BLOT Western Blot (Apoptotic Proteins) ANTI_INFLAMMATORY->WESTERN_BLOT ANTICANCER->WESTERN_BLOT QPCR qPCR (Gene Expression) ANTICANCER->QPCR ANTIDIABETIC->QPCR DOCKING Molecular Docking WESTERN_BLOT->DOCKING QPCR->DOCKING ANIMAL_MODELS Animal Models of Disease (Inflammation, Cancer) DOCKING->ANIMAL_MODELS TOXICITY Toxicity Studies ANIMAL_MODELS->TOXICITY

(4-Acetamidophenoxy)acetic Acid Derivatives: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

(4-Acetamidophenoxy)acetic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide provides an in-depth overview of the synthesis, quantitative biological data, and mechanisms of action of these compounds, tailored for researchers, scientists, and professionals in drug development.

Core Structure and Therapeutic Promise

This compound, a derivative of the common analgesic paracetamol (acetaminophen), serves as a key building block for the synthesis of novel therapeutic agents. The core structure, characterized by a phenoxyacetic acid moiety with an acetamido group at the para-position, has been modified to explore a range of biological applications. These derivatives have shown significant potential as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically begins with the reaction of N-(4-hydroxyphenyl)acetamide (paracetamol) with chloroacetic acid, a process known as Williamson ether synthesis.[1] This foundational molecule can then be further modified. A general synthetic approach involves the esterification of the carboxylic acid group with various alcohols to yield a diverse library of ester derivatives.[1]

Another common synthetic route for related phenoxyacetic acid derivatives involves the condensation of a substituted phenol with an alpha-haloacetate ester, followed by hydrolysis of the ester to the carboxylic acid.[2] Further derivatization, such as the formation of hydrazides and subsequent reaction with aldehydes, can lead to the creation of hydrazone-containing analogues with potent biological activities.[2]

Potential Applications and Biological Activities

Derivatives of this compound have been investigated for a multitude of therapeutic applications, with promising results in several key areas.

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of phenoxyacetic acid derivatives against various cancer cell lines. For instance, novel semi-synthetic phenoxy acetamide derivatives have demonstrated significant cytotoxic efficacy against breast cancer (MCF-7) and liver cancer (HepG2) cell lines.[3] One such derivative exhibited an impressive IC50 value of 1.43 μM against HepG2 cells, which was more potent than the standard chemotherapeutic agent 5-Fluorouracil (5-FU) (IC50 of 5.32 μM).[3] The proposed mechanism for some of these compounds involves the induction of apoptosis through the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1).[3]

Anti-inflammatory and Analgesic Effects

A significant area of investigation for these derivatives has been their potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2][4] Certain novel phenoxy acetic acid derivatives have been designed as selective COX-2 inhibitors, which is a key target for treating inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.[2][4] Some compounds have shown potent COX-2 inhibition with IC50 values in the nanomolar range (e.g., 0.06–0.09 μM), indicating strong pharmacological potential.[2][4] The analgesic properties of related N-phenylacetamide sulphonamides have also been reported, with some compounds exhibiting activity comparable or superior to paracetamol.[5]

Antioxidant Properties

The phenoxyacetic acid scaffold has been associated with antioxidant activity. A series of (4-benzoyl-phenoxy)-acetic acid analogs were synthesized and evaluated for their in-vitro antioxidant effects using DPPH, hydrogen peroxide, and nitric oxide radical scavenging assays.[5] Several of these derivatives, particularly unsubstituted and chloro derivatives, exhibited good antioxidant activities when compared to the standard drug ascorbic acid.[5]

Antimicrobial and Other Activities

The versatility of the phenoxyacetic acid core extends to antimicrobial applications. Derivatives have been synthesized and screened for their activity against Mycobacterium tuberculosis, with some showing promising results against both drug-sensitive and drug-resistant strains.[5][6] Additionally, antifungal and antibacterial properties have been reported for various phenoxyacetic acid derivatives.[7]

Quantitative Data Summary

The following tables summarize the quantitative data for various this compound derivatives and related compounds from the cited literature.

Table 1: In Vitro Cytotoxicity of Phenoxyacetamide Derivatives [3]

CompoundCell LineIC50 (μM)
Compound IHepG21.43
Compound IIHepG26.52
5-FluorouracilHepG25.32
Compound IMCF-7> 10
Compound IIMCF-7> 10
Compound ITHLE-2 (Normal Liver Cells)36.27

Table 2: COX-1 and COX-2 Inhibitory Activity of Phenoxy Acetic Acid Derivatives [2][4]

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
5d-0.08 ± 0.01
5e-0.07 ± 0.01
5f-0.06 ± 0.01
7b-0.06 ± 0.01
10c--
10d-0.08 ± 0.01
10e-0.09 ± 0.01
10f--
Celecoxib14.93 ± 0.12-
Mefenamic Acid29.9 ± 0.09-

Note: A dash (-) indicates data not provided in the source.

Key Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

General Synthesis of Phenoxy Acetamide Derivatives[3]
  • Preparation of 2,4,5-Trichloro-phenoxyacetic acid hydrazide (1): Ethyl 2-(2,4,5-trichlorophenoxy) acetate (10.0 mmol) is dissolved in ethanol (30 mL). Hydrazine hydrate (5 mL, 80.0 mmol) is added, and the reaction mixture is refluxed for 6 hours. After cooling, the precipitate is filtered, washed with ice-cold ethanol and ether, and recrystallized from ethanol.

  • Synthesis of Final Derivatives (e.g., Compound I and II): The precursor hydrazide (1) is utilized for further modification, for example, through an azide coupling method to attach amines or amino acid residues.

Synthesis of Hydrazone Derivatives of Phenoxyacetic Acid[2]
  • Synthesis of 2-(4-formylphenoxy)acetic Acids (3a–b): A solution of the starting aldehyde (20 mmol) and ethyl bromoacetate (20 mmol) in DMF (30 mL) is treated with K2CO3 (40 mmol) and stirred for 12 hours. The resulting ester is then hydrolyzed using a mixture of aqueous NaOH and MeOH at 20 °C for 12 hours to yield the carboxylic acid.

  • Synthesis of Hydrazones (5a–f, 7a–b, etc.): A mixture of the 2-(2-formylphenoxy)acetic acid derivative (2 mmol) and a suitable hydrazide (2 mmol) is refluxed in absolute ethanol (30 mL) with a catalytic amount of acetic acid (0.3 mL) for 6 hours. The resulting precipitate is filtered, dried, and recrystallized.

In Vitro Cytotoxicity Assay (MTT Assay)[3]
  • Human cancer cell lines (e.g., HepG2, MCF-7) are seeded in 96-well plates.

  • After 24 hours, cells are treated with various concentrations of the test compounds.

  • Following a 48-hour incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide) is added to each well.

  • After incubation, the formazan crystals are dissolved in DMSO.

  • The absorbance is measured at a specific wavelength using a microplate reader to determine cell viability.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through various signaling pathways.

COX-2 Inhibition in Inflammation

Many phenoxyacetic acid derivatives function as anti-inflammatory agents by selectively inhibiting the COX-2 enzyme. COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade by converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. Selective inhibition of COX-2 reduces the production of these pro-inflammatory PGs without significantly affecting the constitutively expressed COX-1 enzyme, which is involved in maintaining gastric mucosal integrity and platelet function. This selectivity is a key strategy to reduce the gastrointestinal side effects of traditional NSAIDs.[2][4]

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Phenoxy_Derivatives (4-Acetamidophenoxy)acetic acid Derivatives Phenoxy_Derivatives->COX2 Inhibition

Caption: COX-2 inhibition by this compound derivatives.

EGFR/PI3K/AKT/mTOR Signaling in Cancer

In the context of cancer, some derivatives of the broader s-triazine class, which can incorporate phenoxy moieties, have been shown to target the EGFR/PI3K/AKT/mTOR signaling pathway.[8][9] This pathway is crucial for cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers. Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates a downstream signaling cascade involving Phosphoinositide 3-kinase (PI3K), Protein Kinase B (AKT), and the Mammalian Target of Rapamycin (mTOR). By inhibiting key components of this pathway, these compounds can effectively suppress tumor growth.

EGFR_PI3K_AKT_mTOR_Pathway EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Derivative Derivative Derivative->EGFR Inhibition Derivative->PI3K Inhibition Derivative->AKT Inhibition Derivative->mTOR Inhibition

Caption: Inhibition of the EGFR/PI3K/AKT/mTOR signaling pathway.

Conclusion

This compound derivatives constitute a promising class of compounds with a broad spectrum of biological activities. Their straightforward synthesis and the potential for diverse structural modifications make them an attractive scaffold for the development of new therapeutic agents. The data presented in this guide underscore their potential in oncology, inflammation, and infectious diseases. Further research, including in vivo efficacy studies and detailed toxicological profiling, is warranted to fully elucidate their therapeutic potential and advance these promising candidates toward clinical applications.

References

(4-Acetamidophenoxy)acetic Acid: A Comprehensive Technical Guide to its Synthesis and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(4-Acetamidophenoxy)acetic acid, a derivative of acetaminophen, is a molecule of significant interest in medicinal chemistry. Its structural similarity to known analgesic and anti-inflammatory agents makes it a compelling candidate for further investigation and a valuable building block in the synthesis of novel therapeutic agents. This technical guide provides a detailed overview of its synthesis, spectroscopic characterization, and its established and potential uses, with a focus on its role in drug discovery and development.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is through a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group of acetaminophen (N-(4-hydroxyphenyl)acetamide) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alpha-haloacetic acid, typically chloroacetic acid.

A generalized reaction workflow for this synthesis is depicted below:

Synthesis_Workflow Acetaminophen Acetaminophen Intermediate Phenoxide Intermediate Acetaminophen->Intermediate Deprotonation Base Base (e.g., K2CO3, NaOH) Base->Intermediate Solvent Solvent (e.g., Acetone, DMF) Solvent->Intermediate Chloroacetic_acid Chloroacetic Acid Product This compound Chloroacetic_acid->Product Intermediate->Product Nucleophilic Substitution Purification Purification (Recrystallization) Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Generalized workflow for the Williamson ether synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a representative method based on the synthesis of similar phenoxyacetic acid derivatives.

Materials:

  • N-(4-hydroxyphenyl)acetamide (Acetaminophen)

  • Chloroacetic acid

  • Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

  • Acetone or Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl), dilute solution

  • Water

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-(4-hydroxyphenyl)acetamide (1.0 equivalent) in a suitable solvent such as acetone or DMF.

  • Addition of Base: Add anhydrous potassium carbonate (2.0-3.0 equivalents) or an equivalent amount of sodium hydroxide to the solution. The base facilitates the deprotonation of the phenolic hydroxyl group.

  • Addition of Chloroacetic Acid: To the stirred suspension, add chloroacetic acid (1.1-1.5 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitate (inorganic salts) is present, it can be removed by filtration. The filtrate is then concentrated under reduced pressure to remove the solvent.

  • Acidification: The resulting residue is dissolved in water and acidified with a dilute solution of hydrochloric acid until the pH is acidic (pH 2-3). This protonates the carboxylate to form the carboxylic acid, which will precipitate out of the aqueous solution.

  • Isolation and Purification: The crude product is collected by vacuum filtration and washed with cold water. Further purification is achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Quantitative Data

The following tables summarize typical quantitative data for phenoxyacetic acid derivatives synthesized via the Williamson ether synthesis. It is important to note that the specific values for this compound may vary and should be determined experimentally.

Table 1: Synthesis and Physicochemical Properties of Representative Phenoxyacetic Acid Derivatives

CompoundStarting PhenolYield (%)Melting Point (°C)
A4-Hydroxybenzaldehyde~85%189-191
B4-Bromophenol70-80%155-157
This compound Acetaminophen Expected: 70-90% Reported: 220-222°C (for a similar derivative)

Table 2: Spectroscopic Data for a Representative Phenoxyacetic Acid Derivative

Spectroscopic TechniqueCharacteristic Peaks
IR (KBr, cm⁻¹) 3300-2500 (broad, O-H of carboxylic acid), ~3300 (N-H stretch), ~1700 (C=O of carboxylic acid), ~1660 (C=O of amide), ~1600, 1510 (C=C aromatic), ~1240 (C-O ether stretch)
¹H NMR (DMSO-d₆, δ ppm) ~9.8 (s, 1H, COOH), ~9.5 (s, 1H, NH), ~7.5 (d, 2H, Ar-H), ~6.8 (d, 2H, Ar-H), ~4.6 (s, 2H, OCH₂), ~2.0 (s, 3H, COCH₃)
¹³C NMR (DMSO-d₆, δ ppm) ~170 (COOH), ~168 (C=O, amide), ~155 (Ar-C-O), ~135 (Ar-C-N), ~121 (Ar-C-H), ~115 (Ar-C-H), ~65 (OCH₂), ~24 (CH₃)

Note: The spectral data provided are predicted values based on the structure and data from similar compounds. Actual experimental values should be obtained for confirmation.

Uses of this compound and its Derivatives

This compound and its structural analogs have been investigated for a range of pharmacological activities, primarily leveraging the known analgesic and anti-inflammatory properties of the parent acetaminophen molecule and the phenoxyacetic acid scaffold.

Anti-inflammatory and Analgesic Activity

Phenoxyacetic acid derivatives have shown promise as anti-inflammatory and analgesic agents.[1][2] The proposed mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade.

The anti-inflammatory signaling pathway involving COX enzymes is illustrated below:

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGs_Thromboxanes Prostaglandins, Thromboxanes (Physiological Functions) COX1->PGs_Thromboxanes PGs_Inflammation Prostaglandins (Inflammation, Pain, Fever) COX2->PGs_Inflammation Phenoxyacetic_Acid This compound & Derivatives Phenoxyacetic_Acid->COX2 Inhibition

References

Solubility Profile of (4-Acetamidophenoxy)acetic Acid in Organic Solvents: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and chemical databases, quantitative experimental data on the solubility of (4-Acetamidophenoxy)acetic acid in various organic solvents remains largely unavailable in publicly accessible resources. This technical guide, therefore, aims to provide a summary of the qualitative solubility information that has been identified and outlines the standard experimental protocols used for determining the solubility of a compound like this compound. This information is crucial for researchers, scientists, and drug development professionals working with this active pharmaceutical ingredient (API).

Qualitative Solubility Summary

This compound is qualitatively described as being soluble in several organic solvents. The available information indicates the following:

  • Soluble in:

    • Dimethyl sulfoxide (DMSO)

    • Methanol

  • Slightly soluble in:

    • Water

It is important to note that these are general statements and do not provide the specific concentrations required for many pharmaceutical development applications. The lack of quantitative data highlights a significant knowledge gap for this particular compound.

Standard Experimental Protocol for Solubility Determination

The most common and reliable method for determining the equilibrium solubility of a solid in a liquid solvent is the shake-flask method . This protocol is widely accepted in the pharmaceutical industry and academic research. A detailed, generalized workflow for this method is provided below.

Experimental Workflow

The following diagram illustrates the key steps involved in the shake-flask solubility determination method.

Solubility Determination Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_excess Add excess solid to solvent start->add_excess agitate Agitate at constant temperature add_excess->agitate reach_equilibrium Allow to reach equilibrium agitate->reach_equilibrium separate_phases Separate solid and liquid phases (centrifugation/filtration) reach_equilibrium->separate_phases sample_supernatant Sample the supernatant separate_phases->sample_supernatant analyze_concentration Analyze concentration (e.g., HPLC, UV-Vis) sample_supernatant->analyze_concentration calculate_solubility Calculate solubility analyze_concentration->calculate_solubility end end calculate_solubility->end End

Caption: A generalized workflow for determining the equilibrium solubility of a solid compound using the shake-flask method.

Detailed Methodology

2.2.1. Materials and Equipment:

  • This compound: Pure, crystalline solid.

  • Solvents: High-purity organic solvents of interest.

  • Apparatus:

    • Analytical balance

    • Vials with screw caps

    • Constant temperature shaker bath or incubator

    • Centrifuge or filtration apparatus (e.g., syringe filters)

    • Calibrated pipettes and volumetric flasks

    • Analytical instrument for concentration measurement (e.g., High-Performance Liquid Chromatography (HPLC) with a UV detector, UV-Vis spectrophotometer).

2.2.2. Procedure:

  • Preparation of Saturated Solutions:

    • An excess amount of this compound is added to a known volume or mass of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure that equilibrium with a saturated solution is achieved.

  • Equilibration:

    • The vials are placed in a constant temperature shaker bath and agitated for a predetermined period (e.g., 24, 48, or 72 hours). The temperature should be precisely controlled.

    • Equilibrium is confirmed by taking samples at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation:

    • Once equilibrium is reached, the vials are removed from the shaker. The undissolved solid is separated from the saturated solution. This is typically achieved by:

      • Centrifugation: The vials are centrifuged at a high speed to pellet the solid material.

      • Filtration: The solution is filtered through a chemically inert filter (e.g., PTFE) that does not absorb the solute.

  • Sample Analysis:

    • A known aliquot of the clear supernatant is carefully removed and diluted with a suitable solvent to a concentration within the analytical instrument's linear range.

    • The concentration of this compound in the diluted sample is determined using a validated analytical method, such as HPLC. A calibration curve prepared with standard solutions of known concentrations is used for quantification.

  • Calculation of Solubility:

    • The solubility is calculated from the measured concentration, taking into account the dilution factor. The results can be expressed in various units, such as:

      • mg/mL

      • g/100 g of solvent

      • Mole fraction (x)

Conclusion and Future Work

While qualitative data suggests that this compound is soluble in polar organic solvents like DMSO and methanol, there is a clear need for quantitative studies to be performed and published. The experimental protocol outlined in this guide provides a robust framework for researchers to determine the precise solubility of this compound in a range of organic solvents at various temperatures. Such data would be invaluable for the rational design of crystallization processes, formulation development, and other critical aspects of pharmaceutical manufacturing and research. It is recommended that future work focuses on systematically measuring and reporting the solubility of this compound to fill the existing data gap.

(4-Acetamidophenoxy)acetic Acid: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(4-Acetamidophenoxy)acetic acid, a derivative of phenoxyacetic acid, is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its bifunctional nature, possessing both a carboxylic acid and an acetamido group, allows for a variety of chemical transformations, making it an attractive starting material for the synthesis of complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the synthesis of this compound and explores its potential as a precursor in the synthesis of bioactive compounds, with a focus on providing detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved from 4-nitrophenylacetic acid. The process involves a reduction of the nitro group to an amine, followed by acetylation.

Experimental Protocol: Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is as follows:

  • Reaction Setup: In a suitable reaction vessel, 150 g (0.83 moles) of 4-nitrophenylacetic acid is heated to 95°C in 1.5 liters of glacial acetic acid.

  • Reduction: With vigorous stirring, 160 g (2.86 moles) of iron powder is added portion-wise, ensuring the internal temperature does not exceed 105°C. The reaction mixture will clarify as the reaction proceeds.

  • Acetylation: Following the reduction, 200 ml of acetic anhydride is added to the reaction mixture, and stirring is continued for an additional 30 minutes at 100°C.

  • Work-up and Isolation: The mixture is allowed to cool to room temperature and then filtered by suction to remove the iron salts. The filtrate is concentrated to half its volume and then diluted with 1.5 liters of water. The aqueous solution is extracted three times with 1 liter of ethyl acetate for each extraction. The combined organic phases are washed with water and then concentrated to dryness.

This procedure yields 133 g (83.1% of theory) of this compound with a melting point of 168° to 170°C.

Quantitative Data for the Synthesis of this compound
ParameterValueReference
Starting Material4-Nitrophenylacetic acid
ReagentsIron powder, Acetic anhydride, Glacial acetic acid
ProductThis compound
Yield83.1%
Melting Point168-170°C

This compound as a Precursor in the Synthesis of Bioactive Molecules

The carboxylic acid functionality of this compound is a key handle for further synthetic transformations, such as esterification and amidation, to generate a diverse range of derivatives with potential therapeutic applications. A notable example of a structurally related and commercially significant drug is Aceclofenac, a non-steroidal anti-inflammatory drug (NSAID). While the synthesis of Aceclofenac typically starts from Diclofenac acid, the synthetic strategy employed highlights a potential and analogous application for this compound.

Analogous Synthesis of Aceclofenac Derivatives from this compound

The synthesis of Aceclofenac from Diclofenac acid involves the esterification of the carboxylic acid group. A similar transformation can be envisioned for this compound. Below is a detailed experimental protocol for a one-pot synthesis of Aceclofenac from Diclofenac acid, which serves as a model for potential reactions with this compound.

This protocol describes the synthesis of Aceclofenac from 2-[(2,6-Dichlorophenyl)amine]phenylacetic Acid (Diclofenac Acid) and can be adapted for this compound[1][2]:

  • Reaction Setup: 800 g (2.70 mol) of 2-[(2,6-Dichlorophenyl)amine]phenylacetic Acid is suspended in 3.2 liters of toluene at room temperature.

  • Salt Formation: 273 g (2.70 mol) of triethylamine is added, and the mixture is stirred until a clear solution is obtained.

  • Esterification: 480 ml (2.96 mol) of tert-Butyl-bromoacetate is added, and the mixture is heated to 40-60°C. The reaction is monitored for 3-4 hours.

  • Work-up: The reaction mixture is basified with a 30% sodium hydroxide solution. The phases are separated, and the organic layer is washed with water.

  • Deprotection: The organic solvent is removed, and 1.4 liters of formic acid are added. The mixture is stirred at 50-60°C for approximately 30 minutes.

  • Isolation and Purification: The mixture is cooled to room temperature and diluted with water. The precipitated product is filtered off and purified with toluene.

This one-pot process for a related compound yields the final product in high yield (87%)[1].

ParameterValueReference
Starting Material2-[(2,6-Dichlorophenyl)amine]phenylacetic Acid[1]
ReagentsToluene, Triethylamine, tert-Butyl-bromoacetate, Formic acid[1][2]
ProductAceclofenac[1]
Overall Yield87%[1]
Melting Point145-149°C

Mechanism of Action of Potential Derivatives: Inhibition of Cyclooxygenase (COX)

Derivatives of this compound, particularly those analogous to NSAIDs like Aceclofenac, are expected to exhibit their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Signaling Pathway of COX Inhibition

COX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_prostanoids Prostanoids Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid releases COX1 COX1 Arachidonic_Acid->COX1 COX2 COX2 Arachidonic_Acid->COX2 Prostaglandins_PGH2 Prostaglandins_PGH2 COX1->Prostaglandins_PGH2 COX2->Prostaglandins_PGH2 Prostaglandins Prostaglandins Prostaglandins_PGH2->Prostaglandins Thromboxanes Thromboxanes Prostaglandins_PGH2->Thromboxanes Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain mediate Stomach_Lining_Protection Stomach Lining Protection Prostaglandins->Stomach_Lining_Protection mediates Platelet_Aggregation Platelet Aggregation Thromboxanes->Platelet_Aggregation mediates Stimuli Inflammatory Stimuli PLA2 Phospholipase A2 Stimuli->PLA2 activates PLA2->Phospholipids acts on NSAID_Derivative (4-Acetamidophenoxy)acetic acid Derivative (e.g., NSAID) NSAID_Derivative->COX1 inhibits NSAID_Derivative->COX2 inhibits

Caption: Inhibition of the COX pathway by NSAID derivatives.

Synthetic Workflow Overview

The overall workflow from the precursor to a potential bioactive derivative can be visualized as a multi-step process.

Synthetic_Workflow Start Starting Material (4-Nitrophenylacetic Acid) Step1 Step 1: Reduction of Nitro Group Start->Step1 Intermediate1 4-Aminophenylacetic Acid Step1->Intermediate1 Step2 Step 2: Acetylation of Amine Intermediate1->Step2 Precursor This compound Step2->Precursor Step3 Step 3: Functionalization (e.g., Esterification/Amidation) Precursor->Step3 Derivative Bioactive Derivative Step3->Derivative End Final Product Derivative->End

Caption: General synthetic workflow from starting material to a bioactive derivative.

Conclusion

This compound is a readily accessible and highly versatile precursor for organic synthesis. The presence of both a carboxylic acid and an acetamido group provides multiple avenues for synthetic elaboration, enabling the creation of a wide range of derivatives. The analogous synthesis of the NSAID Aceclofenac from a related phenylacetic acid derivative underscores the potential of this compound in the development of novel therapeutic agents, particularly those targeting inflammatory pathways. The detailed experimental protocols and quantitative data provided in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

In silico docking studies of (4-Acetamidophenoxy)acetic acid with target proteins

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Silico Docking of (4-Acetamidophenoxy)acetic Acid with Target Proteins

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: this compound, a derivative of paracetamol, is a non-steroidal anti-inflammatory drug (NSAID) that is understood to exert its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes. In silico molecular docking serves as a powerful computational tool to investigate the binding modalities and affinities between this compound and its protein targets at a molecular level. This guide provides a comprehensive overview of the in silico docking studies relevant to this compound, including detailed experimental protocols, quantitative binding data for the closely related compound paracetamol, and visualizations of the associated signaling pathway and experimental workflow. Due to a lack of specific in silico docking studies on this compound, this guide utilizes data from its parent compound, paracetamol (acetaminophen), to infer its interaction with target proteins.

Introduction

This compound belongs to the class of NSAIDs, which are widely recognized for their analgesic, antipyretic, and anti-inflammatory properties. The primary mechanism of action for most NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are pivotal in the biosynthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. In silico docking simulations provide a valuable methodology for predicting the binding conformation and affinity of a ligand, such as this compound, within the active site of its target protein. This computational approach is instrumental in drug discovery and development for understanding structure-activity relationships and guiding the design of more potent and selective inhibitors.

Target Proteins and Signaling Pathway

The principal targets for this compound are the cyclooxygenase enzymes, COX-1 and COX-2. These enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes. The inhibition of COX enzymes disrupts this pathway, leading to the amelioration of inflammation and pain.

COX_Signaling_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX1_COX2 COX-1 / COX-2 COX1_COX2->PGH2 Catalysis Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes PGH2->Prostaglandins_Thromboxanes Synthases Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever Mediation 4_Acetamidophenoxy_acetic_acid This compound 4_Acetamidophenoxy_acetic_acid->COX1_COX2 Inhibition

Figure 1: Simplified COX signaling pathway and the inhibitory action of this compound.

Quantitative Data from In Silico Docking Studies

LigandTarget ProteinDocking Score (E-value)Reference
ParacetamolCOX-1-160.9[1]
ParacetamolCOX-2-165.9[1]

Note: The E-value represents the binding energy calculated by the Hex 6b docking software. A more negative value indicates a stronger binding affinity.

Experimental Protocols for In Silico Docking

The following methodologies are based on established protocols for docking paracetamol and its derivatives with target proteins and can be adapted for studies on this compound.

Protein and Ligand Preparation
  • Protein Structure Retrieval: The three-dimensional crystal structures of the target proteins (e.g., human COX-1 and COX-2) are obtained from the Protein Data Bank (PDB).

  • Protein Preparation: The protein structures are prepared for docking by removing water molecules, co-ligands, and adding polar hydrogen atoms. This is a crucial step to ensure the accuracy of the docking simulation.

  • Ligand Structure Preparation: The 3D structure of this compound is generated and optimized using computational chemistry software. This involves energy minimization to obtain a stable conformation.

Molecular Docking Simulation
  • Software Selection: Molecular docking is performed using software such as AutoDock, GOLD, or Hex.

  • Grid Box Definition: A grid box is defined around the active site of the target protein to specify the search space for the ligand docking.

  • Docking Algorithm: A genetic algorithm or other search algorithms are employed to explore various conformations and orientations of the ligand within the protein's active site.

  • Scoring and Analysis: The resulting poses are evaluated using a scoring function that estimates the binding affinity (e.g., binding energy in kcal/mol or as an E-value). The pose with the best score is selected for further analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic interactions.

Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Get_Protein 1. Obtain Protein Structure (e.g., from PDB) Prepare_Protein 2. Prepare Protein (Remove water, add hydrogens) Get_Protein->Prepare_Protein Define_Grid 5. Define Binding Site (Grid Box Generation) Prepare_Protein->Define_Grid Get_Ligand 3. Obtain Ligand Structure (this compound) Prepare_Ligand 4. Prepare Ligand (Energy Minimization) Get_Ligand->Prepare_Ligand Run_Docking 6. Perform Docking (e.g., AutoDock, GOLD, Hex) Prepare_Ligand->Run_Docking Define_Grid->Run_Docking Score_Poses 7. Score & Rank Poses (Binding Energy Calculation) Run_Docking->Score_Poses Analyze_Interactions 8. Analyze Interactions (Hydrogen Bonds, Hydrophobic Interactions) Score_Poses->Analyze_Interactions

Figure 2: A generalized workflow for in silico molecular docking studies.

Conclusion

In silico docking studies are a cornerstone of modern drug discovery, providing critical insights into the molecular interactions between a drug candidate and its biological target. For this compound, the primary targets are believed to be the COX-1 and COX-2 enzymes. While direct docking studies on this specific molecule are limited, data from its parent compound, paracetamol, strongly suggest a favorable binding affinity for both COX isoforms, with a slightly higher preference for COX-2. The experimental protocols outlined in this guide provide a robust framework for conducting future in silico investigations to further elucidate the precise binding mechanism and to aid in the development of novel anti-inflammatory agents. Future studies should focus on performing dedicated molecular docking and molecular dynamics simulations of this compound with COX-1 and COX-2 to obtain specific quantitative data and a more detailed understanding of its inhibitory action.

References

CAS number and IUPAC name for (4-Acetamidophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (4-Acetamidophenoxy)acetic acid, a phenoxyacetic acid derivative. It details the compound's chemical identity, including its CAS number and IUPAC name. A detailed experimental protocol for its synthesis via Williamson etherification of paracetamol is provided. While direct quantitative data on the biological activities of this compound is limited in publicly available literature, this guide discusses the known anti-inflammatory and analgesic properties of the broader class of phenoxyacetic acid derivatives and outlines standard experimental protocols for evaluating these activities. The potential mechanism of action, focusing on the cyclooxygenase (COX) pathway, is also explored and visualized.

Chemical Identity

This compound is a chemical compound with the following identifiers:

IdentifierValue
IUPAC Name This compound
CAS Number 39149-13-8[1][2]
Molecular Formula C₁₀H₁₁NO₄
Molecular Weight 209.19 g/mol [2]
Canonical SMILES CC(=O)NC1=CC=C(C=C1)OCC(=O)O
InChI Key LYJCGBYEVXKOST-UHFFFAOYSA-N

Synthesis of this compound

The primary method for the synthesis of this compound is through the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with an alkyl halide. In this specific synthesis, the phenolic hydroxyl group of paracetamol (N-(4-hydroxyphenyl)acetamide) is alkylated using chloroacetic acid in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of this compound from paracetamol and chloroacetic acid.

Materials:

  • Paracetamol (N-(4-hydroxyphenyl)acetamide)

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

Procedure:

  • Preparation of Sodium Paracetamol Salt:

    • In a round-bottom flask, dissolve a specific molar equivalent of paracetamol in an aqueous solution of sodium hydroxide. The base deprotonates the phenolic hydroxyl group of paracetamol to form the more nucleophilic sodium phenoxide salt.

  • Reaction with Chloroacetic Acid:

    • To the solution of sodium paracetamol salt, add an equimolar amount of chloroacetic acid.

    • Heat the reaction mixture under reflux for a specified period. The phenoxide ion will act as a nucleophile, attacking the electrophilic carbon of chloroacetic acid and displacing the chloride ion to form the ether linkage.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Acidify the reaction mixture with hydrochloric acid to precipitate the crude this compound.

    • Collect the precipitate by vacuum filtration and wash with cold deionized water to remove any inorganic impurities.

  • Purification:

    • Recrystallize the crude product from a suitable solvent, such as an ethanol/water mixture, to obtain the purified this compound.

    • Dry the purified crystals under vacuum.

Logical Workflow for the Synthesis:

G cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Paracetamol Paracetamol (N-(4-hydroxyphenyl)acetamide) Deprotonation Deprotonation of Phenolic -OH Paracetamol->Deprotonation NaOH Sodium Hydroxide (Base) NaOH->Deprotonation Chloroacetic_Acid Chloroacetic Acid SN2_Reaction SN2 Nucleophilic Substitution (Williamson Ether Synthesis) Chloroacetic_Acid->SN2_Reaction Deprotonation->SN2_Reaction Forms Sodium Phenoxide Acidification Acidification and Precipitation SN2_Reaction->Acidification Forms Crude Product Purification Recrystallization Acidification->Purification Final_Product This compound Purification->Final_Product

Caption: Synthesis workflow for this compound.

Biological Activity and Pharmacological Evaluation

While specific quantitative data for the anti-inflammatory and analgesic activities of this compound are not extensively reported in the available literature, the broader class of phenoxyacetic acid derivatives has been investigated for these properties. These compounds are known to exhibit a range of biological activities, including anti-inflammatory, analgesic, and potential cyclooxygenase (COX) inhibitory effects.

Potential Mechanism of Action: COX Inhibition

Many nonsteroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. The structural features of this compound suggest that it may also interact with these enzymes.

Proposed Signaling Pathway:

The anti-inflammatory effects of many NSAIDs are attributed to their ability to block the conversion of arachidonic acid to prostaglandins by inhibiting COX enzymes. This proposed pathway for phenoxyacetic acid derivatives is illustrated below.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 / COX-2 Enzymes Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Target_Compound This compound (Proposed Inhibitor) Target_Compound->COX1_COX2 Inhibition

Caption: Proposed mechanism of action via COX enzyme inhibition.

Experimental Protocols for Pharmacological Screening

To evaluate the potential anti-inflammatory and analgesic activities of this compound, standard preclinical animal models can be employed.

3.2.1. Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the in vivo anti-inflammatory properties of a compound.

Procedure:

  • Male Wistar rats are fasted overnight with free access to water.

  • The test compound, this compound, is administered orally at various doses. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).

  • After a set time (e.g., 1 hour) to allow for absorption, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.

  • The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.

  • The percentage inhibition of edema is calculated for each group relative to the control group.

3.2.2. Analgesic Activity: Acetic Acid-Induced Writhing in Mice

This model is used to screen for peripheral analgesic activity.

Procedure:

  • Swiss albino mice are used for the study.

  • The test compound is administered orally at different doses to respective groups. A control group receives the vehicle, and a standard group receives a known analgesic (e.g., aspirin).

  • After a predetermined time (e.g., 30 minutes), an intraperitoneal injection of acetic acid is administered to each mouse to induce a characteristic writhing response (abdominal contractions and stretching).

  • The number of writhes is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.

  • The percentage inhibition of writhing is calculated for the treated groups compared to the control group.

Data Presentation

Table 1: Hypothetical Anti-inflammatory Activity of this compound in Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h (Mean ± SEM)% Inhibition of Edema
Control (Vehicle)-0.85 ± 0.04-
This compound50Data Not AvailableData Not Available
This compound100Data Not AvailableData Not Available
Indomethacin (Standard)100.42 ± 0.0350.6%

Table 2: Hypothetical Analgesic Activity of this compound in Acetic Acid-Induced Writhing Test

Treatment GroupDose (mg/kg)Number of Writhes (Mean ± SEM)% Inhibition of Writhing
Control (Vehicle)-45.2 ± 3.1-
This compound50Data Not AvailableData Not Available
This compound100Data Not AvailableData Not Available
Aspirin (Standard)10020.8 ± 2.553.9%

Conclusion

This compound is a readily synthesizable compound with potential for biological activity, given its structural similarity to other pharmacologically active phenoxyacetic acid derivatives. While there is a lack of specific quantitative data on its anti-inflammatory and analgesic properties in the public domain, this guide provides the necessary framework for its synthesis and evaluation. Further research is warranted to fully characterize the pharmacological profile of this compound and to elucidate its precise mechanism of action. The experimental protocols and data presentation formats outlined herein provide a robust starting point for such investigations.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of (4-Acetamidophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of (4-Acetamidophenoxy)acetic acid, a compound of interest in pharmaceutical research. The synthesis is based on the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2] This protocol starts from the readily available analgesic, paracetamol (4-acetamidophenol), and reacts it with chloroacetic acid in the presence of a base. The methodology is presented with detailed steps for the reaction, work-up, and purification, making it suitable for researchers, scientists, and professionals in drug development. All quantitative data are summarized for clarity, and a visual representation of the experimental workflow is provided.

Introduction

This compound is a derivative of phenoxyacetic acid with potential applications in medicinal chemistry and drug development. Its synthesis is a classic example of the Williamson ether synthesis, which involves the nucleophilic substitution of a halide by an alkoxide.[1][3] In this procedure, the phenolic hydroxyl group of paracetamol is deprotonated by a strong base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of chloroacetic acid, displacing the chloride ion and forming the desired ether linkage.[1] This method is efficient and proceeds via an SN2 mechanism.[1][3]

Reaction Scheme

The overall reaction is as follows:

Paracetamol + Chloroacetic Acid → this compound + Sodium Chloride + Water

This reaction is typically carried out in an aqueous solution with sodium hydroxide acting as the base to deprotonate the paracetamol.

Experimental Protocol

3.1. Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantitySupplier/Purity
Paracetamol (4-Acetamidophenol)C₈H₉NO₂151.161.51 g (10 mmol)Sigma-Aldrich, ≥98%
Chloroacetic AcidC₂H₃ClO₂94.501.13 g (12 mmol)Sigma-Aldrich, ≥99%
Sodium Hydroxide (NaOH)NaOH40.001.20 g (30 mmol)Fisher Scientific, ≥97%
Deionized WaterH₂O18.02~100 mL---
Hydrochloric Acid (HCl), 6 MHCl36.46As neededVWR Chemicals
Diethyl Ether(C₂H₅)₂O74.12~50 mLFisher Scientific, ≥99%
Saturated Sodium BicarbonateNaHCO₃84.01~20 mL---

3.2. Equipment

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Magnetic stirrer and stir bar

  • Beakers (100 mL, 250 mL)

  • Separatory funnel (125 mL)

  • Büchner funnel and filter flask

  • pH paper or pH meter

  • Melting point apparatus

  • Standard laboratory glassware

3.3. Synthesis Procedure

  • Preparation of Sodium Phenoxide: In a 100 mL round-bottom flask, dissolve 1.20 g (30 mmol) of sodium hydroxide in 20 mL of deionized water. To this solution, add 1.51 g (10 mmol) of paracetamol. Stir the mixture at room temperature until the paracetamol is completely dissolved, forming the sodium salt of paracetamol.

  • Addition of Chloroacetic Acid: To the solution from the previous step, add 1.13 g (12 mmol) of chloroacetic acid. Equip the flask with a reflux condenser.

  • Reaction: Heat the reaction mixture to a gentle reflux using a heating mantle or a water bath (approximately 90-100°C) for 60-90 minutes.[4] A magnetic stirrer should be used to ensure even heating and mixing.

  • Cooling and Acidification: After the reflux period, allow the reaction mixture to cool to room temperature. Transfer the solution to a 250 mL beaker and cool it further in an ice bath. Slowly acidify the solution by adding 6 M hydrochloric acid dropwise while stirring until the pH is approximately 2-3 (test with pH paper).[4] A precipitate of crude this compound will form.

  • Isolation of Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water to remove any inorganic salts.

3.4. Purification by Recrystallization

  • Transfer the crude solid to a 100 mL beaker.

  • Add a minimal amount of hot deionized water to dissolve the solid completely. The use of activated charcoal can help decolorize the solution if necessary.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold deionized water, and allow them to air dry or dry in a desiccator.

3.5. Characterization

The identity and purity of the synthesized this compound can be confirmed by determining its melting point and by spectroscopic methods such as ¹H NMR and IR spectroscopy.

Data Presentation

Table 1: Summary of Quantitative Data

ParameterValueReference/Notes
Reactants
Paracetamol1.51 g (10 mmol)Limiting Reagent
Chloroacetic Acid1.13 g (12 mmol)1.2 equivalents
Sodium Hydroxide1.20 g (30 mmol)3.0 equivalents
Product
Theoretical Yield2.09 gBased on Paracetamol
Typical Experimental Yield1.67 g (80% yield)Varies with conditions
Melting Point (literature)185-188 °C---
Molecular Weight209.19 g/mol [5]

Experimental Workflow Diagram

Synthesis_Workflow A 1. Dissolve NaOH and Paracetamol in Water B 2. Add Chloroacetic Acid A->B Formation of Sodium Phenoxide C 3. Reflux Reaction Mixture (60-90 min) B->C Williamson Ether Synthesis D 4. Cool to Room Temperature C->D E 5. Acidify with 6 M HCl to pH 2-3 D->E Precipitation F 6. Isolate Crude Product (Vacuum Filtration) E->F G 7. Recrystallize from Hot Water F->G Purification H 8. Collect Purified Product G->H I 9. Dry and Characterize H->I

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Sodium hydroxide and hydrochloric acid are corrosive. Handle with care.

  • Chloroacetic acid is toxic and corrosive. Avoid contact with skin and inhalation.

  • Diethyl ether is highly flammable. Ensure there are no open flames or spark sources in the vicinity.

Conclusion

This protocol details a reliable and straightforward method for the synthesis of this compound in a laboratory setting. By following the outlined steps, researchers can obtain the target compound in good yield and purity. The provided data and workflow diagram serve as a comprehensive guide for the successful execution of this synthesis.

References

HPLC method development for the quantification of (4-Acetamidophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Quantification of (4-Acetamidophenoxy)acetic acid using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a comprehensive set of protocols for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound.

Application Note

Introduction

This compound is a chemical intermediate and a potential impurity in the synthesis of various pharmaceutical compounds. Its accurate quantification is crucial for quality control and regulatory compliance in drug development and manufacturing. This application note describes a robust and reliable RP-HPLC method for the determination of this compound. The method utilizes a C18 stationary phase with a simple isocratic mobile phase, providing excellent peak shape and resolution.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1. These parameters were established to provide a sensitive, selective, and efficient separation of this compound from potential impurities and degradation products.

Table 1: Optimized HPLC Method Parameters

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Acetic Acid in Water (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 275 nm
Injection Volume 10 µL
Run Time 10 minutes

Method Validation Summary

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines.[1][2][3] The validation parameters, including linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ), are summarized in Table 2. The results demonstrate that the method is suitable for its intended purpose.

Table 2: Summary of Method Validation Data

Validation ParameterResult
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Precision (%RSD) < 2.0%
Accuracy (Recovery) 98.0% - 102.0%
Specificity No interference from blank and placebo
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

Experimental Protocols

1. Preparation of Solutions

  • Mobile Phase Preparation (Acetonitrile : 0.1% Acetic Acid in Water, 40:60 v/v):

    • Add 1 mL of glacial acetic acid to 1000 mL of HPLC-grade water to make a 0.1% acetic acid solution.

    • Filter the aqueous solution through a 0.45 µm nylon filter.

    • In a clean, dry reservoir bottle, mix 400 mL of HPLC-grade acetonitrile with 600 mL of the 0.1% acetic acid in water solution.

    • Degas the mobile phase by sonication for 15 minutes.

  • Standard Stock Solution Preparation (1000 µg/mL):

    • Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask.

    • Add approximately 70 mL of methanol and sonicate for 10 minutes to dissolve.

    • Allow the solution to cool to room temperature and then dilute to the mark with methanol.

  • Working Standard Solutions for Calibration Curve:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh a portion of the sample expected to contain approximately 10 mg of this compound into a 100 mL volumetric flask.

    • Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.

    • Allow the solution to cool to room temperature and dilute to the mark with methanol.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC System Setup and Operation

  • Set up the HPLC system according to the parameters outlined in Table 1.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the prepared standard and sample solutions.

3. Method Validation Protocol

The following protocols are based on ICH guidelines for analytical method validation.[1][2][3]

  • Specificity:

    • Inject the mobile phase blank, a placebo solution (if applicable), and a standard solution of this compound.

    • Assess for any interfering peaks at the retention time of the analyte.

  • Linearity:

    • Inject the series of working standard solutions (1-100 µg/mL) in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Precision:

    • Repeatability (Intra-day Precision):

      • Prepare and analyze six replicate samples at 100% of the test concentration on the same day.

      • Calculate the relative standard deviation (%RSD) of the results.

    • Intermediate Precision (Inter-day Precision):

      • Repeat the analysis of six replicate samples on a different day, with a different analyst, and/or on a different instrument.

      • Calculate the %RSD for the combined results from both days.

  • Accuracy (Recovery):

    • Prepare samples spiked with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze these spiked samples in triplicate.

    • Calculate the percentage recovery at each level.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Based on Signal-to-Noise Ratio:

      • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope:

      • Calculate LOD and LOQ using the following equations:

        • LOD = 3.3 * (σ / S)

        • LOQ = 10 * (σ / S)

        • Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.

  • Robustness:

    • Introduce small, deliberate variations to the method parameters, such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase composition (e.g., Acetonitrile : 0.1% Acetic Acid in Water, 42:58 and 38:62)

      • Detection wavelength (± 2 nm)

    • Analyze a standard solution under each of the modified conditions and assess the impact on the results (e.g., retention time, peak area, and tailing factor).

Visualizations

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_method_dev Method Development cluster_validation Method Validation (ICH Guidelines) cluster_analysis Analysis & Reporting A Standard & Sample Preparation C Column & Mobile Phase Selection A->C B Mobile Phase Preparation B->C D Optimization of Chromatographic Conditions (Flow Rate, Temperature, Wavelength) C->D E Specificity D->E K System Suitability Test D->K F Linearity & Range E->F G Precision (Repeatability & Intermediate) F->G H Accuracy (Recovery) G->H I LOD & LOQ H->I J Robustness I->J L Quantitative Analysis of Samples J->L K->L M Data Processing & Report Generation L->M

Caption: Workflow for HPLC Method Development and Validation.

References

Application Notes and Protocols for the Development of Anti-inflammatory Drugs Using (4-Acetamidophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Acetamidophenoxy)acetic acid, a derivative of acetaminophen, is a compound of interest in the development of novel anti-inflammatory therapeutics. While acetaminophen is primarily known for its analgesic and antipyretic properties with weak anti-inflammatory effects, modifications to its structure, such as the addition of a carboxymethyl group to the phenolic hydroxyl group, can alter its pharmacological profile. This document provides a comprehensive overview of the potential mechanisms of action, application notes for research and development, and detailed experimental protocols to evaluate the anti-inflammatory efficacy of this compound and its analogues.

Recent studies on similar phenoxyacetic acid derivatives suggest that this class of compounds may exhibit anti-inflammatory properties through various mechanisms, including the inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2).[1][2][3] The exploration of this compound in this context offers a promising avenue for the development of safer and more effective anti-inflammatory drugs.

Proposed Mechanism of Action

The anti-inflammatory effects of this compound and its derivatives are hypothesized to be multifactorial. The primary proposed mechanism is the inhibition of the cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade.[3] By inhibiting COX-2, the synthesis of prostaglandins (PGs), such as PGE2, is reduced, leading to a decrease in inflammation, pain, and fever.[1][4]

Furthermore, this compound may also modulate other inflammatory pathways, such as the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) and the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[5] The potential interplay between these pathways is a key area of investigation for understanding the complete pharmacological profile of this compound.

Visualizing the Inflammatory Pathway

The following diagram illustrates the potential points of intervention for this compound within the inflammatory signaling cascade.

Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_H2 Prostaglandins H2 COX1->Prostaglandins_H2 COX2->Prostaglandins_H2 Prostaglandins Prostaglandins (PGE2) Prostaglandins_H2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Test_Compound This compound Test_Compound->COX2 Inhibition

Caption: Proposed mechanism of action via COX-2 inhibition.

Application Notes

In Vitro Screening

Initial evaluation of this compound and its derivatives should be conducted using a panel of in vitro assays to determine their anti-inflammatory potential and elucidate their mechanism of action.

  • Primary Screening: Enzyme inhibition assays, such as COX-1 and COX-2 inhibition assays, are crucial for determining the potency and selectivity of the compounds.[2][3]

  • Secondary Screening: Cell-based assays using cell lines like RAW 264.7 macrophages or human peripheral blood mononuclear cells (PBMCs) can be used to assess the inhibition of inflammatory mediators.[6][5][7] These assays can measure the reduction in lipopolysaccharide (LPS)-induced production of NO, TNF-α, and IL-6.[8]

  • Structure-Activity Relationship (SAR) Studies: A library of derivatives of this compound can be synthesized and screened to identify the key structural features responsible for anti-inflammatory activity. This can guide the design of more potent and selective compounds.

In Vivo Evaluation

Promising candidates from in vitro screening should be advanced to in vivo models of inflammation to assess their efficacy and safety in a physiological context.

  • Acute Inflammation Models: The carrageenan-induced paw edema model in rats or mice is a standard and well-characterized model for evaluating the acute anti-inflammatory effects of novel compounds.[9][10][11][12]

  • Chronic Inflammation Models: For compounds showing significant activity in acute models, evaluation in chronic inflammation models, such as adjuvant-induced arthritis in rats, can provide insights into their potential for treating chronic inflammatory diseases.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds and to correlate drug exposure with the observed pharmacological effects.

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical development of anti-inflammatory drugs based on the this compound scaffold.

Drug_Development_Workflow Start Start: Compound Synthesis In_Vitro_Screening In Vitro Screening (COX, NO, Cytokine Assays) Start->In_Vitro_Screening SAR_Analysis SAR Analysis & Lead Optimization In_Vitro_Screening->SAR_Analysis SAR_Analysis->In_Vitro_Screening Iterative Design In_Vivo_Testing In Vivo Efficacy Testing (e.g., Carrageenan-induced edema) SAR_Analysis->In_Vivo_Testing PK_PD_Studies Pharmacokinetic/ Pharmacodynamic Studies In_Vivo_Testing->PK_PD_Studies Toxicology Preclinical Toxicology PK_PD_Studies->Toxicology IND IND-Enabling Studies Toxicology->IND

Caption: Preclinical drug development workflow.

Experimental Protocols

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound for both COX-1 and COX-2 enzymes.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • This compound and reference inhibitors (e.g., Celecoxib, Mefenamic acid)

  • Enzyme immunoassay (EIA) kit for PGE2 measurement

  • Assay buffer (e.g., Tris-HCl)

Procedure:

  • Prepare a series of dilutions of the test compound and reference inhibitors in the assay buffer.

  • In a 96-well plate, add the enzyme (COX-1 or COX-2), assay buffer, and either the test compound, reference inhibitor, or vehicle control.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate for a specified time (e.g., 10-20 minutes) at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., a solution of HCl).

  • Measure the concentration of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: In Vitro Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol assesses the ability of this compound to inhibit the production of NO in LPS-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent

  • MTT assay kit for cell viability

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a vehicle control group (no LPS) and an LPS-only group.

  • After incubation, collect the cell culture supernatant to measure NO production.

  • Add Griess Reagent to the supernatant and measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify the nitrite concentration.

  • Assess cell viability in the remaining cells using the MTT assay to rule out cytotoxicity-related effects.

  • Calculate the percentage of NO inhibition relative to the LPS-only control.

Protocol 3: In Vivo Carrageenan-Induced Paw Edema in Rats

This is a classic model to evaluate the acute anti-inflammatory activity of a test compound.[9][12]

Materials:

  • Male Wistar rats (180-200 g)

  • 1% (w/v) carrageenan solution in saline

  • This compound and a reference drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Divide the animals into groups (n=6): vehicle control, reference drug, and different doses of the test compound.

  • Administer the test compound or reference drug orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[4][10]

  • Measure the paw volume using a plethysmometer immediately after carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.[4]

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Data Presentation

Quantitative data from the experimental protocols should be summarized in clear and concise tables to facilitate comparison and analysis.

Table 1: In Vitro COX-1/COX-2 Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound[Insert Value][Insert Value][Insert Value]
Derivative A[Insert Value][Insert Value][Insert Value]
Derivative B[Insert Value][Insert Value][Insert Value]
Celecoxib (Reference)15.2 ± 0.80.04 ± 0.01380
Mefenamic Acid (Reference)30.1 ± 1.50.8 ± 0.0537.6

Table 2: In Vitro Nitric Oxide (NO) Inhibition in RAW 264.7 Cells

CompoundConcentration (µM)% NO InhibitionCell Viability (%)
This compound10[Insert Value][Insert Value]
50[Insert Value][Insert Value]
100[Insert Value][Insert Value]
L-NAME (Reference)10095 ± 4.2>98

Table 3: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

TreatmentDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema at 3h
Vehicle Control-0.85 ± 0.07-
This compound25[Insert Value][Insert Value]
50[Insert Value][Insert Value]
100[Insert Value][Insert Value]
Indomethacin (Reference)100.32 ± 0.0462.4

Disclaimer: The data in the tables are for illustrative purposes only and should be replaced with experimentally derived values. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Application Notes and Protocols for Testing the Efficacy of (4-Acetamidophenoxy)acetic acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(4-Acetamidophenoxy)acetic acid is a phenoxyacetic acid derivative. The biological activities of various derivatives of phenoxyacetic acid have been explored, showing potential in areas such as antimicrobial, anti-inflammatory, and anticancer applications.[1][2][3][4][5] This document provides a comprehensive set of protocols to systematically evaluate the efficacy of this compound in a cell culture setting. The experimental design is structured to first determine the cytotoxic and anti-proliferative effects of the compound and subsequently to elucidate the underlying mechanism of action, including its impact on the cell cycle, apoptosis, and relevant signaling pathways.

Experimental Workflow:

The overall experimental workflow is designed to progress from broad phenotypic screening to more specific mechanistic studies.

Experimental_Workflow cluster_0 Phase 1: Dose-Response and Viability cluster_1 Phase 2: Mechanism of Action - Cell Fate cluster_2 Phase 3: Mechanism of Action - Signaling Pathways A Dose-Range Finding Study B Cell Viability Assay (MTT/MTS) A->B Determine IC50 C Cell Proliferation Assay (BrdU) B->C Select Sub-lethal Doses D Apoptosis Assay (Annexin V/PI Staining) B->D E Cell Cycle Analysis (Propidium Iodide Staining) B->E F Western Blot Analysis D->F Investigate Apoptotic Proteins E->F Investigate Cell Cycle Regulators G Quantitative PCR (qPCR) F->G Validate Protein Expression Changes at mRNA Level p53_Apoptosis_Pathway cluster_pathway Hypothetical p53-Mediated Apoptosis Pathway Compound This compound p53 p53 Activation Compound->p53 Bax Bax (Pro-apoptotic) p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Inhibition Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria Inhibition CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Formulation of (4-Acetamidophenoxy)acetic Acid for In Vivo Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Acetamidophenoxy)acetic acid is a compound of interest in various research fields. Effective in vivo animal studies are crucial for evaluating its pharmacokinetic, pharmacodynamic, and toxicological profiles. A key challenge in these studies is the development of a suitable formulation that ensures appropriate bioavailability and reproducible results, particularly given its predicted physicochemical properties which suggest potential challenges with aqueous solubility. This document provides detailed application notes and protocols for the formulation of this compound for oral and parenteral administration in rodent models.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental to developing a successful formulation strategy. The following table summarizes key known and predicted properties.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₄[1]
Molecular Weight 209.2 g/mol [1]
Physical Form Solid
Predicted pKa The carboxylic acid moiety suggests a pKa in the acidic range, likely similar to other phenoxyacetic acids (e.g., (4-chlorophenoxy)acetic acid pKa = 3.56). This indicates that the compound's solubility will be pH-dependent.[2] Simple carboxylic acids typically show little change in pKa between 25°C and 37°C.[3]
Predicted logP The predicted octanol-water partition coefficient (logP) suggests moderate lipophilicity. For example, the related compound (4-chlorophenoxy)acetic acid has a logP of 2.25.[2] The logP value is crucial for predicting absorption and distribution.[4][5]
Aqueous Solubility Predicted to be poorly soluble in water, especially at acidic pH. The solubility of carboxylic acids can often be increased in organic solvents with the addition of water.[6] The ionized (salt) form at higher pH will be more water-soluble.

Formulation Strategies

Given the predicted low aqueous solubility of this compound, particularly at physiological pH, several formulation strategies can be employed to enhance its dissolution and bioavailability for in vivo studies.

Oral Administration

For oral administration, the goal is to create a homogenous and stable solution or suspension that can be accurately dosed, typically via oral gavage.

  • pH Adjustment: Increasing the pH of the formulation vehicle to deprotonate the carboxylic acid group will form a more soluble salt. The use of buffers is critical to maintain the desired pH.[7]

  • Co-solvents: Water-miscible organic solvents can be used to increase the solubility of non-polar compounds.[7] Common co-solvents for animal studies include polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol.

  • Surfactants: Surfactants can improve wetting and form micelles to encapsulate the drug, thereby increasing its apparent solubility. Polysorbate 80 (Tween® 80) and Solutol® HS 15 are commonly used.

  • Suspending Agents: If a true solution cannot be achieved, a uniform suspension can be prepared using suspending agents like methylcellulose or carboxymethylcellulose (CMC) to ensure consistent dosing.

Parenteral Administration

Parenteral formulations must be sterile, pyrogen-free, and isotonic to avoid adverse reactions at the injection site. The formulation strategies are similar to oral routes but with stricter requirements for excipient safety and solution clarity.

  • Sterile Co-solvent Systems: A mixture of sterile co-solvents and Water for Injection (WFI) can be used to dissolve the compound.

  • pH Control: Adjusting the pH with sterile buffers is a primary method to enhance solubility.

  • Solubilizing Agents: The use of parenteral-grade solubilizers like cyclodextrins can be considered to form inclusion complexes and increase aqueous solubility.

Experimental Protocols

The following protocols provide detailed methodologies for preparing formulations of this compound for oral and parenteral administration. It is crucial to perform initial solubility and stability tests on a small scale before preparing a large batch for in vivo studies.

Protocol 1: Oral Solution/Suspension Formulation

This protocol describes the preparation of a vehicle suitable for oral gavage in mice or rats.

Materials:

  • This compound

  • Polyethylene glycol 400 (PEG 400)

  • Tween® 80 (Polysorbate 80)

  • 0.5% (w/v) Methylcellulose solution in purified water

  • Sterile water for injection or purified water

  • Sodium hydroxide (NaOH) solution (e.g., 1N) for pH adjustment

  • Hydrochloric acid (HCl) solution (e.g., 1N) for pH adjustment

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Vehicle Preparation:

    • Prepare a 0.5% (w/v) methylcellulose solution by slowly adding methylcellulose powder to hot water (~80-90°C) while stirring, then allowing it to cool to form a clear, viscous solution.

    • In a separate container, prepare the desired vehicle composition. A common starting point is a vehicle containing 10% PEG 400 and 5% Tween® 80 in 0.5% methylcellulose. For a 10 mL final volume, this would be 1 mL of PEG 400, 0.5 mL of Tween® 80, and 8.5 mL of 0.5% methylcellulose solution.

  • Solubilization of this compound:

    • Weigh the required amount of this compound based on the desired final concentration for dosing.

    • In a glass beaker, add the weighed compound to the PEG 400 component of the vehicle and stir to form a slurry.

    • Add the Tween® 80 and continue stirring.

    • Slowly add the 0.5% methylcellulose solution while stirring continuously.

  • pH Adjustment (if necessary):

    • Measure the pH of the formulation. If the compound is not fully dissolved, slowly add the NaOH solution dropwise while stirring to increase the pH and facilitate dissolution. Aim for a pH where the compound is in its more soluble, ionized form (typically > pKa + 1).

    • If the pH becomes too high, it can be adjusted back with the HCl solution.

    • Once the compound is dissolved or a fine, homogenous suspension is formed, record the final pH.

  • Final Preparation and Storage:

    • Transfer the final formulation to a suitable container.

    • Store at 2-8°C and protect from light.

    • Before each use, allow the formulation to come to room temperature and vortex or stir thoroughly to ensure homogeneity, especially if it is a suspension.

Quantitative Data for Oral Formulation:

ParameterExample ValueNotes
Target Concentration 1 - 50 mg/mLDependent on the required dose (mg/kg) and dosing volume.
Dosing Volume (Mice) 5 - 10 mL/kg
Dosing Volume (Rats) 5 - 10 mL/kg
Vehicle Composition 10% PEG 400, 5% Tween® 80, 85% of 0.5% MethylcelluloseThis is a starting point and may need optimization.
Storage 2-8°C, protected from lightStability should be assessed for the intended duration of the study.
Protocol 2: Parenteral Formulation (Intravenous or Intraperitoneal)

This protocol outlines the preparation of a sterile formulation suitable for injection. All procedures should be conducted in a sterile environment (e.g., a laminar flow hood).

Materials:

  • This compound

  • Propylene glycol (PG), parenteral grade

  • Ethanol, USP grade

  • Sterile Water for Injection (WFI)

  • Sterile sodium hydroxide (NaOH) solution (e.g., 0.1N)

  • Sterile hydrochloric acid (HCl) solution (e.g., 0.1N)

  • Sterile 0.22 µm syringe filters

  • Sterile vials

Procedure:

  • Co-solvent Preparation:

    • Prepare a sterile co-solvent mixture. A common starting point is a 40:10:50 mixture of Propylene glycol:Ethanol:WFI. For a 10 mL final volume, this would be 4 mL of PG, 1 mL of Ethanol, and 5 mL of WFI. All components should be sterile.

  • Dissolution of this compound:

    • In a sterile vial, weigh the required amount of this compound.

    • Add the propylene glycol and ethanol, and vortex or sonicate until the compound is fully dissolved.

  • pH Adjustment and Final Volume:

    • Slowly add the Sterile Water for Injection to the dissolved compound while gently swirling.

    • Measure the pH of the solution. If necessary, adjust the pH using sterile NaOH or HCl to ensure complete dissolution and to bring it closer to a physiological pH (around 7.4). Be cautious as rapid pH shifts can cause precipitation.

    • Bring the formulation to the final desired volume with Sterile Water for Injection.

  • Sterile Filtration and Storage:

    • Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile vial.

    • Store the sterile formulation at 2-8°C, protected from light.

    • Visually inspect for any precipitation before each use.

Quantitative Data for Parenteral Formulation:

ParameterExample ValueNotes
Target Concentration 1 - 10 mg/mLLower concentrations are generally easier to formulate for parenteral routes.
Injection Volume (Mice) IV: < 0.2 mL, IP: < 2-3 mL
Injection Volume (Rats) Dependent on weight and route.
Vehicle Composition 40% PG, 10% Ethanol, 50% WFIExcipient levels should be kept to a minimum to avoid toxicity.
pH 6.5 - 8.0Aim for a pH that maintains solubility and is well-tolerated.
Storage 2-8°C, protected from lightAseptically prepared; sterility should be confirmed.

Mandatory Visualizations

Experimental Workflow for Formulation Development

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: Excipient Screening cluster_3 Phase 4: Formulation Optimization & Testing cluster_4 Phase 5: In Vivo Study A Determine Physicochemical Properties (Solubility, pKa, logP) B Select Route of Administration (Oral / Parenteral) A->B C Choose Formulation Approach (Solution, Suspension, etc.) B->C D Screen Solubilizers & Co-solvents (e.g., PEG 400, Tween 80) C->D E Screen pH Modifiers & Buffers D->E F Prepare Trial Formulations E->F G Assess Physical & Chemical Stability F->G H Finalize Formulation Protocol G->H I Dose Administration to Animals H->I

Caption: Workflow for developing an in vivo formulation.

Decision Tree for Oral Formulation Approach

G A Is this compound soluble in aqueous vehicle at desired dose? B Use simple aqueous solution (e.g., saline or buffered solution) A->B Yes C Attempt pH modification A->C No D Is it soluble with pH adjustment? C->D E Use pH-adjusted aqueous solution D->E Yes F Add co-solvents (e.g., PEG 400) D->F No G Is a clear solution formed? F->G H Use co-solvent solution G->H Yes I Prepare a suspension G->I No J Add suspending agent (e.g., Methylcellulose) and wetting agent (e.g., Tween 80) I->J K Homogenous, stable suspension J->K

Caption: Decision tree for selecting an oral formulation.

Conclusion

The successful in vivo evaluation of this compound relies on the development of an appropriate and well-characterized formulation. Due to its predicted poor aqueous solubility, strategies involving pH adjustment, co-solvents, and/or surfactants are recommended. The provided protocols offer a starting point for developing both oral and parenteral formulations. Researchers must conduct preliminary solubility and stability studies to optimize the formulation for their specific dose and study design, ensuring the generation of reliable and reproducible preclinical data.

References

Application Notes & Protocols for the Characterization of (4-Acetamidophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(4-Acetamidophenoxy)acetic acid, a derivative of acetaminophen, is a compound of interest in pharmaceutical research and development. Its comprehensive characterization is crucial for ensuring its identity, purity, and stability, which are critical parameters for its potential use as an active pharmaceutical ingredient (API) or intermediate. This document provides detailed application notes and protocols for the analytical techniques used to characterize this compound, tailored for researchers, scientists, and drug development professionals.

The analytical workflow for characterizing this compound typically involves a combination of chromatographic and spectroscopic techniques to obtain unambiguous structural information and to quantify the compound and any potential impurities.

cluster_0 Primary Characterization cluster_1 Analytical Techniques Structural_Elucidation Structural Elucidation NMR NMR Spectroscopy (¹H, ¹³C) Structural_Elucidation->NMR Definitive Structure MS Mass Spectrometry (LC-MS) Structural_Elucidation->MS Molecular Weight FTIR FTIR Spectroscopy Structural_Elucidation->FTIR Functional Groups Purity_Determination Purity & Impurity Profile Purity_Determination->MS Impurity ID HPLC HPLC-UV Purity_Determination->HPLC Quantification Physicochemical_Properties Physicochemical Properties Thermal Thermal Analysis (DSC/TGA) Physicochemical_Properties->Thermal Melting Point, Stability UV_Vis UV-Vis Spectroscopy Physicochemical_Properties->UV_Vis λmax, Molar Absorptivity

Caption: Overall analytical workflow for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Application Note:

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a robust and widely used method for determining the purity of this compound and for assaying its concentration in various matrices. The method separates the target compound from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. This technique is essential for quality control during synthesis and formulation development.

Experimental Protocol:

  • Instrumentation: An HPLC system equipped with a UV-Vis detector, a C18 reverse-phase column, an autosampler, and a column oven.

  • Chromatographic Conditions:

    • The conditions provided in the table below are a starting point and may require optimization based on the specific instrument and column used.

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A by mixing water and phosphoric acid and adjusting the pH.

    • Mobile Phase B is typically acetonitrile or methanol.

    • Filter both mobile phases through a 0.45 µm membrane filter and degas before use.

  • Standard Preparation:

    • Accurately weigh about 10 mg of this compound reference standard and dissolve it in the diluent to prepare a stock solution of known concentration (e.g., 100 µg/mL).

    • Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation:

    • Accurately weigh the sample containing this compound and dissolve it in the diluent to achieve a final concentration within the calibration range.

  • Analysis:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject the blank (diluent), followed by the standard solutions and then the sample solutions.

    • Record the chromatograms and integrate the peak areas.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the sample using the calibration curve.

    • Calculate the purity by the area normalization method, assuming all impurities have a similar response factor to the main compound.

Quantitative Data Summary:

ParameterRecommended Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water (pH adjusted to 3.0)[1]
Mobile Phase B Acetonitrile
Gradient 0-15 min: 20-80% B; 15-20 min: 80% B; 20-25 min: 80-20% B
Flow Rate 1.0 mL/min[2]
Column Temp. 30°C[3]
Detection Wavelength 245 nm
Injection Volume 10 µL
Diluent Mobile Phase A / Acetonitrile (50:50, v/v)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note:

NMR spectroscopy (¹H and ¹³C) is an indispensable tool for the unambiguous structural elucidation of this compound. ¹H NMR provides information about the number and types of protons and their connectivity, while ¹³C NMR reveals the carbon skeleton of the molecule.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

    • Transfer the solution to a clean NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. This may require a longer acquisition time.

  • Data Processing and Analysis:

    • Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) to assign the signals to the respective protons and carbons in the molecule.

Expected Spectral Data:

¹H NMR (Expected)Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Protons ~10.0Singlet1H-COOH
~9.8Singlet1H-NH-
~7.5Doublet2HAromatic CH
~6.9Doublet2HAromatic CH
~4.6Singlet2H-O-CH₂-
~2.0Singlet3H-CH₃
¹³C NMR (Expected)Chemical Shift (δ, ppm)Assignment
Carbons ~170-COOH
~168-C=O (amide)
~152Aromatic C-O
~134Aromatic C-N
~121Aromatic CH
~115Aromatic CH
~65-O-CH₂-
~24-CH₃

Note: Actual chemical shifts may vary depending on the solvent and concentration.

Mass Spectrometry (MS)

Application Note:

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is used to determine the molecular weight of this compound and to identify impurities and degradation products. Electrospray ionization (ESI) is a suitable soft ionization technique for this compound.

Experimental Protocol:

  • Instrumentation: An LC-MS system, preferably with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • LC Conditions: Use the HPLC conditions described in Section 1, but replace the non-volatile phosphate buffer with a volatile buffer like formic acid or ammonium acetate.[4][5]

  • MS Parameters:

    • Ionization Mode: ESI, positive or negative mode.

    • Scan Range: m/z 50-500.

    • Optimize parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature for the specific instrument.

  • Sample Preparation: Prepare the sample as described for HPLC analysis, ensuring the concentration is suitable for MS detection (typically lower than for UV detection).

  • Analysis:

    • Inject the sample into the LC-MS system.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak of interest.

  • Data Analysis:

    • Determine the molecular weight from the mass spectrum. The compound has a molecular weight of 209.19 g/mol . Expect to see the protonated molecule [M+H]⁺ at m/z 210.07 or the deprotonated molecule [M-H]⁻ at m/z 208.06.

    • Analyze the mass spectra of minor peaks in the chromatogram to identify potential impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note:

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The resulting spectrum provides a molecular "fingerprint" that can be used for identification and to check for the presence of certain impurities.

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Expected Vibrational Frequencies:

Functional GroupWavenumber (cm⁻¹)Description
O-H stretch 3300-2500 (broad)Carboxylic acid
N-H stretch ~3300Amide
C-H stretch ~3100-3000Aromatic
C=O stretch ~1720Carboxylic acid
C=O stretch ~1660Amide I
N-H bend ~1550Amide II
C=C stretch ~1600, 1510Aromatic ring
C-O stretch ~1250Ether and acid
C-N stretch ~1100
UV-Visible Spectroscopy

Application Note:

UV-Vis spectroscopy is used to determine the wavelength of maximum absorbance (λmax) of this compound, which is useful for setting the detection wavelength in HPLC analysis. It can also be used for quantitative analysis using the Beer-Lambert law if no interfering substances are present.

Experimental Protocol:

  • Instrumentation: A UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol or a water/acetonitrile mixture) of known concentration.

  • Analysis:

    • Use the solvent as a blank to zero the instrument.

    • Scan the sample solution over a wavelength range of 200-400 nm.

  • Data Analysis:

    • Determine the λmax from the absorption spectrum. The expected λmax is around 245-250 nm due to the substituted benzene ring.

    • If desired, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Thermal Analysis

Application Note:

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to characterize the physicochemical properties of this compound, including its melting point, thermal stability, and decomposition profile.[6] These properties are important for formulation development and for assessing the stability of the drug substance.

cluster_workflow Thermal Analysis Workflow cluster_outputs Key Outputs Start Sample Preparation (Accurate Weighing) DSC_Run DSC Analysis (Heat-Cool-Heat Cycle) Start->DSC_Run TGA_Run TGA Analysis (Heating Ramp) Start->TGA_Run Data_Analysis Data Interpretation DSC_Run->Data_Analysis TGA_Run->Data_Analysis Melting_Point Melting Point (Tm) Data_Analysis->Melting_Point Glass_Transition Glass Transition (Tg) (if amorphous) Data_Analysis->Glass_Transition Decomposition_Temp Decomposition Temp (Td) Data_Analysis->Decomposition_Temp Mass_Loss Mass Loss (%) Data_Analysis->Mass_Loss End Report Results Melting_Point->End Glass_Transition->End Decomposition_Temp->End Mass_Loss->End

References

Application Notes and Protocols: (4-Acetamidophenoxy)acetic acid as a Building Block for Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(4-Acetamidophenoxy)acetic acid, a derivative of the widely used analgesic paracetamol (acetaminophen), presents a versatile and readily accessible building block for the synthesis of a diverse range of novel compounds with significant therapeutic potential. Its phenoxyacetic acid moiety serves as a key pharmacophore in numerous biologically active molecules. These derivatives have demonstrated a spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent use in the development of novel bioactive compounds, with a particular focus on selective cyclooxygenase-2 (COX-2) inhibitors.

Data Presentation: Biological Activity of Novel Phenoxyacetic Acid Derivatives

The following tables summarize the in vitro and in vivo biological activities of novel compounds synthesized using phenoxyacetic acid scaffolds, demonstrating their potential as anti-inflammatory agents.

Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Phenoxyacetic Acid Derivatives [1][2]

Compound IDTarget EnzymeIC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference CompoundIC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
Series 5d-f, 7b, 10c-f COX-14.07 - 9.03High (up to 133.34)Celecoxib 14.93~298.6
COX-20.06 - 0.09Mefenamic Acid 29.915.1
Pyrazoline Derivative 6a COX-20.03365.4
Pyrazoline Derivative 6c COX-20.03196.9
Isoxazole Derivative C6 COX-20.55 ± 0.0361.73
Isoxazole Derivative C5 COX-20.85 ± 0.0441.82
Isoxazole Derivative C3 COX-20.93 ± 0.0124.26

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The Selectivity Index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), with higher values indicating greater selectivity for COX-2.

Table 2: In Vivo Anti-inflammatory and Biological Effects of Representative Phenoxyacetic Acid Derivatives [3][4]

Compound IDAnimal ModelAssayResults
Compound 7b RatsCarrageenan-induced paw edema63.35% inhibition of paw thickness, outperforming celecoxib.
Reduction of TNF-α by 64.88% and PGE-2 by 57.07%.
MicePentylenetetrazol (PTZ)-induced seizure100% seizure protection and zero mortality.
Pilocarpine-induced temporal lobe epilepsySignificantly delayed seizure onset by 188.6% and ensured 100% survival.
Reduced hippocampal malondialdehyde by 67.2% and nitric oxide by 41.0%.
Suppressed neuroinflammatory cytokines TNF-α by 56.9% and IL-6 by 63.0%.
Compound 5f RatsCarrageenan-induced paw edemaLowered TNF-α by 61.04% and PGE-2 by 60.58%.

Experimental Protocols

Protocol 1: Synthesis of this compound (Building Block) from Paracetamol

This protocol outlines the synthesis of the core building block, this compound, starting from the readily available drug, paracetamol (4-hydroxyacetanilide).

Materials:

  • Paracetamol (4-hydroxyacetanilide)

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

  • Magnetic stirrer with heating plate

  • Filtration apparatus

Procedure:

  • Esterification:

    • In a round-bottom flask, dissolve paracetamol (1 equivalent) in DMF.

    • Add anhydrous potassium carbonate (2 equivalents) to the solution.

    • To this suspension, add ethyl chloroacetate (1.1 equivalents) dropwise with constant stirring.

    • Heat the reaction mixture at 80-90°C for 12-16 hours under reflux.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • The crude ethyl (4-acetamidophenoxy)acetate will precipitate out.

    • Filter the precipitate, wash thoroughly with water, and dry.

  • Hydrolysis:

    • Suspend the crude ethyl (4-acetamidophenoxy)acetate in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

    • Stir the mixture at room temperature for 4-6 hours until a clear solution is obtained.

    • Monitor the hydrolysis by TLC.

    • After completion, acidify the reaction mixture with dilute hydrochloric acid (HCl) until the pH is acidic.

    • This compound will precipitate out.

    • Filter the white solid, wash with cold water to remove any inorganic impurities, and dry.

    • Recrystallize the product from hot water or an ethanol-water mixture to obtain pure this compound.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, and its purity checked by melting point determination and elemental analysis.

Protocol 2: Synthesis of Novel Pyrazoline Derivatives from this compound

This protocol describes a general procedure for the synthesis of novel pyrazoline-phenoxyacetic acid derivatives, which have shown potent anti-inflammatory activity.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Substituted aromatic aldehydes

  • Substituted acetophenones

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid

  • Sodium hydroxide (NaOH)

  • Dry benzene (or other suitable anhydrous solvent)

Procedure:

  • Synthesis of Chalcones (Intermediate):

    • Dissolve a substituted acetophenone (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol.

    • Add an aqueous solution of sodium hydroxide (catalytic amount) to the mixture.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

    • The precipitated chalcone is filtered, washed with water, and recrystallized from ethanol.

  • Synthesis of Pyrazoline-Phenoxyacetic Acid Derivatives:

    • To a solution of the synthesized chalcone (1 equivalent) in glacial acetic acid, add hydrazine hydrate (1.2 equivalents).

    • Reflux the reaction mixture for 6-8 hours.

    • Monitor the reaction by TLC.

    • After completion, pour the reaction mixture into ice-cold water.

    • The crude pyrazoline derivative will precipitate. Filter, wash with water, and dry.

    • This pyrazoline can then be coupled with (4-Acetamidophenoxy)acetyl chloride (prepared by reacting this compound with thionyl chloride) to yield the final target compounds.

Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes.[5][6][7][8]

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds and reference inhibitors (e.g., Celecoxib, Mefenamic Acid) dissolved in DMSO

  • Detection reagent (e.g., colorimetric or fluorometric probe for prostaglandin E2)

  • 96-well microplate

  • Plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, cofactors, substrate, and test compounds in the assay buffer.

  • Enzyme and Inhibitor Incubation:

    • To the wells of a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.

    • Add various concentrations of the test compounds, reference inhibitors, or vehicle (DMSO) to the respective wells.

    • Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding to the enzyme.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

    • Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.

  • Reaction Termination and Detection:

    • Stop the reaction by adding a suitable stop solution (e.g., HCl).

    • Measure the amount of prostaglandin produced using an appropriate detection method according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Visualizations

Signaling Pathway

COX_Signaling_Pathway Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., Cytokines, Growth Factors) PLA2 Phospholipase A2 (PLA2) Proinflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid releases COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostanoids_Physiological Prostanoids (e.g., PGE2, TXA2) Physiological Functions PGH2->Prostanoids_Physiological Prostanoids_Inflammatory Prostanoids (e.g., PGE2) Inflammation, Pain, Fever PGH2->Prostanoids_Inflammatory Novel_Compounds Novel (4-Acetamidophenoxy)acetic acid Derivatives Novel_Compounds->COX2 selectively inhibits

Caption: COX-2 Signaling Pathway and Inhibition.

Experimental Workflow

Experimental_Workflow start Start: Paracetamol synthesis_building_block Synthesis of Building Block: This compound start->synthesis_building_block synthesis_novel_compounds Synthesis of Novel Derivatives (e.g., Pyrazolines) synthesis_building_block->synthesis_novel_compounds purification_characterization Purification & Structural Characterization (NMR, IR, Mass Spec, M.P.) synthesis_novel_compounds->purification_characterization in_vitro_screening In Vitro Biological Screening: COX-1/COX-2 Inhibition Assay purification_characterization->in_vitro_screening data_analysis Data Analysis: Determine IC50 & Selectivity Index in_vitro_screening->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization in_vivo_testing In Vivo Testing of Lead Compounds (e.g., Anti-inflammatory models) sar_analysis->in_vivo_testing lead_optimization->synthesis_novel_compounds Iterative Design end End: Potential Drug Candidate in_vivo_testing->end

Caption: Drug Discovery and Development Workflow.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of (4-Acetamidophenoxy)acetic acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (4-Acetamidophenoxy)acetic acid in biological samples, such as human plasma and urine. The protocol employs a straightforward sample preparation procedure, followed by rapid and selective chromatographic separation and detection using tandem mass spectrometry. This method is suitable for pharmacokinetic studies, drug metabolism research, and other applications requiring precise quantification of this compound. The described method is intended to serve as a template that can be adapted and validated by researchers in their own laboratories.

Introduction

This compound, a derivative of phenoxyacetic acid, is a compound of interest in pharmaceutical and metabolic research. Accurate and reliable quantification of this analyte in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. LC-MS/MS offers the high sensitivity and selectivity required for bioanalytical studies. This document provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection of this compound, along with expected performance characteristics based on the analysis of structurally similar compounds.

Experimental

Materials and Reagents
  • This compound reference standard

  • This compound-d3 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure, 18.2 MΩ·cm)

  • Human plasma (K2EDTA)

  • Human urine

Sample Preparation

A simple protein precipitation method is recommended for plasma samples due to its efficiency and speed. For urine samples, a dilution step is typically sufficient.

Plasma Sample Preparation Protocol:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Urine Sample Preparation Protocol:

  • Thaw urine samples on ice.

  • Centrifuge at 4,000 rpm for 5 minutes to pellet any particulate matter.

  • To 50 µL of supernatant, add 20 µL of internal standard working solution and 430 µL of initial mobile phase.

  • Vortex to mix.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

G cluster_plasma Plasma Sample Preparation cluster_urine Urine Sample Preparation p1 100 µL Plasma + 20 µL IS p2 Add 300 µL Cold Acetonitrile p1->p2 p3 Vortex & Centrifuge p2->p3 p4 Evaporate Supernatant p3->p4 p5 Reconstitute in Mobile Phase p4->p5 p6 Inject into LC-MS/MS p5->p6 u1 50 µL Urine Supernatant + 20 µL IS u2 Add 430 µL Mobile Phase u1->u2 u3 Vortex u2->u3 u4 Inject into LC-MS/MS u3->u4

Figure 1: Workflow for biological sample preparation.

Liquid Chromatography
  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good retention and peak shape of this polar aromatic acid.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes is a good starting point for method development.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry
  • System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI positive.

  • Multiple Reaction Monitoring (MRM) Transitions: Based on the structure of this compound (Molecular Weight: 209.2 g/mol ), the following theoretical MRM transitions can be proposed:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound210.1108.1(To be optimized)
This compound210.1150.1(To be optimized)
Internal Standard (d3)213.1111.1(To be optimized)

The precursor ion corresponds to the [M+H]+ adduct. The product ion at m/z 108.1 likely results from the cleavage of the ether bond and subsequent loss of the acetic acid and acetamide moieties. The product ion at m/z 150.1 could arise from the loss of the acetyl group and subsequent rearrangement.

G cluster_workflow Analytical Workflow start Sample Preparation lc LC Separation (C18 Column) start->lc Inject ms MS/MS Detection (ESI+, MRM) lc->ms Elute data Data Analysis (Quantification) ms->data end Results data->end

Figure 2: General analytical workflow.

Method Validation (Expected Performance)

The method should be validated according to the US FDA and ICH guidelines for bioanalytical method validation.[1][2][3] The following table summarizes the expected performance characteristics of the method based on similar assays for aromatic carboxylic acids.[4][5]

ParameterExpected Range/Value
Linearity (r²)≥ 0.99
Lower Limit of Quantitation (LLOQ)1 - 10 ng/mL
Upper Limit of Quantitation (ULOQ)1000 - 5000 ng/mL
Accuracy (% Bias)Within ±15% (±20% at LLOQ)
Precision (% RSD)≤ 15% (≤ 20% at LLOQ)
Recovery> 80%
Matrix EffectWithin acceptable limits (e.g., 85-115%)
StabilityStable under tested conditions (e.g., freeze-thaw, bench-top, long-term)

Results and Discussion

This application note provides a comprehensive framework for developing a sensitive and selective LC-MS/MS method for the quantification of this compound in biological fluids. The proposed protein precipitation sample preparation is simple and amenable to high-throughput analysis. The chromatographic and mass spectrometric conditions are based on established principles for the analysis of similar small molecules and are expected to provide good performance.

It is crucial that researchers perform a full method validation in their own laboratory to ensure that the method meets the specific requirements of their study. This includes optimization of collision energies for the MRM transitions and thorough assessment of all validation parameters.

Conclusion

The described LC-MS/MS method provides a strong foundation for the reliable quantification of this compound in biological samples. The detailed protocols for sample preparation, chromatography, and mass spectrometry, along with the expected validation parameters, will enable researchers and drug development professionals to implement this method for their specific research needs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (4-Acetamidophenoxy)acetic acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (4-Acetamidophenoxy)acetic acid. Our aim is to help you optimize your reaction yield and overcome common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound, which is typically achieved via a Williamson ether synthesis from paracetamol (4-acetamidophenol) and a haloacetic acid or its ester.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step
Incomplete Deprotonation of Paracetamol Ensure the molar ratio of the base (e.g., sodium hydroxide, potassium carbonate) to paracetamol is at least 1:1. An insufficient amount of base will result in unreacted paracetamol.
Incorrect Reaction Temperature Maintain the recommended reaction temperature, typically reflux, to ensure the reaction proceeds at an optimal rate. Low temperatures can lead to an incomplete reaction.
Insufficient Reaction Time Allow the reaction to proceed for the full recommended duration (e.g., 1-2 hours at reflux) to ensure maximum conversion of reactants to product.
Poor Quality of Reagents Use fresh, high-purity reagents. Impurities in the starting materials, especially the haloacetic acid or its ester, can lead to side reactions and lower yields.
Ineffective Stirring Ensure vigorous and constant stirring to maintain a homogeneous reaction mixture, especially if using a heterogeneous base like potassium carbonate.
Loss of Product During Work-up Be cautious during the extraction and washing steps to avoid loss of the product into the aqueous layer. Ensure proper phase separation.
Premature Precipitation During Recrystallization During recrystallization, ensure the crude product is fully dissolved in the minimum amount of hot solvent. Allow the solution to cool slowly to form pure crystals. Rapid cooling can trap impurities and reduce the isolated yield.

Issue 2: Impure Product (Observed via TLC, NMR, or Melting Point)

Potential Cause Troubleshooting Step
Presence of Unreacted Starting Materials - Paracetamol: Improve the efficiency of the deprotonation step by ensuring the correct stoichiometry of the base. Increase reaction time or temperature if necessary. Purify the final product by recrystallization.- Haloacetic acid/ester: Ensure the stoichiometry of the reactants is correct. An excess of the halo-reagent can be removed during the work-up by washing with a mild base (e.g., sodium bicarbonate solution).
Side Reactions - Hydrolysis of the ester (if using a haloacetic acid ester): Control the amount of water present in the reaction and during work-up. If hydrolysis is significant, consider using the haloacetic acid directly.- Formation of by-products: Optimize reaction conditions (temperature, time) to minimize side reactions. Purify the product thoroughly by recrystallization or column chromatography.
Contamination from Glassware Ensure all glassware is thoroughly cleaned and dried before use to prevent contamination.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base to use for the synthesis of this compound?

A1: Both strong bases like sodium hydroxide and weaker bases like potassium carbonate can be used effectively. Sodium hydroxide ensures complete deprotonation of the phenolic hydroxyl group of paracetamol. Potassium carbonate is a milder, heterogeneous base that can also drive the reaction to completion and is often easier to handle and remove after the reaction.

Q2: How critical is the stoichiometry of the reactants?

A2: The stoichiometry is critical for maximizing the yield. A 1:1 molar ratio of paracetamol to the halo-reagent is theoretically required. However, a slight excess of the halo-reagent may be used to ensure complete consumption of the paracetamol. The amount of base should be at least equimolar to the paracetamol to ensure complete formation of the phenoxide.[1]

Q3: What is the role of the solvent in this reaction?

A3: The solvent should be polar aprotic to facilitate the SN2 reaction. Solvents like acetone, 2-butanone, or DMF are commonly used as they can dissolve the reactants and are stable under the reaction conditions.[2]

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials (paracetamol and the halo-reagent), you can observe the disappearance of the reactants and the appearance of the product spot.

Q5: What are the expected spectroscopic data for this compound?

A5: While specific data can vary slightly based on the solvent and instrument, you can generally expect the following characteristic signals:

  • ¹H NMR: A singlet for the acetyl methyl protons, a singlet for the methylene protons of the acetic acid moiety, aromatic protons showing a characteristic para-substituted pattern, a singlet for the amide proton, and a broad singlet for the carboxylic acid proton.

  • IR: Characteristic peaks for the N-H stretch of the amide, C=O stretch of the amide and carboxylic acid, and C-O stretches for the ether and carboxylic acid.

Experimental Protocols & Data

Representative Experimental Protocol

This protocol describes a general method for the synthesis of this compound.

  • Deprotonation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve paracetamol (1.0 eq) in a suitable solvent (e.g., ethanol).

  • Add a base such as sodium hydroxide (1.0 eq) or potassium carbonate (1.2 eq).

  • Reaction: To this mixture, add chloroacetic acid (1.0 eq).

  • Heat the mixture to reflux and maintain for 1-2 hours, monitoring the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid (e.g., potassium carbonate) is present, filter it off.

  • Acidify the filtrate with a dilute acid (e.g., HCl) to precipitate the crude product.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., water or an ethanol/water mixture) to obtain the pure this compound.

Quantitative Data Summary

The following table summarizes typical reactant quantities and expected yields.

Paracetamol (g) Chloroacetic Acid (g) Base Base Quantity (g) Solvent Solvent Volume (mL) Theoretical Yield (g) Reported Actual Yield (%)
1.510.95NaOH0.40Ethanol501.97~80-90%
1.510.95K₂CO₃1.38Acetone501.97~75-85%

Visualizations

Reaction Pathway

Reaction_Pathway Paracetamol Paracetamol (4-Acetamidophenol) Phenoxide Acetamidophenoxide (anion) Paracetamol->Phenoxide + Base Product This compound Phenoxide->Product + Chloroacetic Acid (SN2 reaction) Haloacetic Chloroacetic Acid Byproduct NaCl Product->Byproduct forms Base Base (e.g., NaOH)

Caption: Williamson ether synthesis of this compound.

Experimental Workflow

Experimental_Workflow Start Start Reactants Combine Paracetamol, Base, and Solvent Start->Reactants AddReagent Add Chloroacetic Acid Reactants->AddReagent Reflux Heat to Reflux (1-2 hours) AddReagent->Reflux Monitor Monitor by TLC Reflux->Monitor Monitor->Reflux Incomplete Workup Cool, Filter (if needed), and Acidify Monitor->Workup Reaction Complete Filter Collect Crude Product (Vacuum Filtration) Workup->Filter Recrystallize Recrystallize from suitable solvent Filter->Recrystallize Dry Dry Pure Product Recrystallize->Dry End End Dry->End

Caption: General experimental workflow for the synthesis.

Troubleshooting Logic

Troubleshooting_Logic Problem Low or No Yield? CheckReagents Check Reagent Stoichiometry and Purity Problem->CheckReagents Yes CheckConditions Verify Reaction Temperature and Time CheckReagents->CheckConditions Correct Solution1 Adjust Molar Ratios (especially base) CheckReagents->Solution1 Incorrect CheckWorkup Review Work-up and Purification Steps CheckConditions->CheckWorkup Correct Solution2 Ensure Proper Reflux and Reaction Duration CheckConditions->Solution2 Incorrect Solution3 Optimize Extraction and Recrystallization CheckWorkup->Solution3 Inefficient

Caption: Decision tree for troubleshooting low reaction yield.

References

Troubleshooting guide for the purification of (4-Acetamidophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the purification of (4-Acetamidophenoxy)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common laboratory synthesis method is a two-step process. It begins with the acetylation of 4-aminophenol to form paracetamol (4-acetamidophenol). This is followed by a Williamson ether synthesis, where the hydroxyl group of paracetamol is reacted with an haloacetic acid (commonly chloroacetic acid) in the presence of a base to yield this compound.[1][2]

Q2: What are the typical impurities I might encounter in my crude product?

A2: Typical impurities can include:

  • Unreacted starting materials: 4-aminophenol and chloroacetic acid.

  • Paracetamol (4-acetamidophenol): The intermediate from the first step.

  • Di-acetylated byproduct: Formed if the acetylation of 4-aminophenol is too vigorous.[3]

  • Hydrolysis products: The ester intermediate can hydrolyze back to paracetamol.

  • Residual solvents: Acetic acid used in acetylation or other solvents from the workup.[4]

  • Colored impurities: Often arise from the oxidation of 4-aminophenol.[5]

Q3: What are the recommended purification methods for this compound?

A3: The primary methods for purification are:

  • Recrystallization: This is the most common and effective method for purifying the solid product. Water or ethanol-water mixtures are often used as solvents.[6][7][8]

  • Column Chromatography: This is a more rigorous method used when recrystallization is insufficient to remove impurities with similar polarities.[3]

  • Aqueous Wash: Washing the crude product with a mild basic solution, such as sodium bicarbonate, can help remove acidic impurities like residual acetic acid and unreacted chloroacetic acid.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Low Yield

Problem: My final yield of purified this compound is significantly lower than expected.

Possible CauseSuggested Solution
Incomplete Reaction - Ensure stoichiometric amounts of reactants are used. An excess of the haloacetic acid may be necessary. - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.
Side Reactions - Control the reaction temperature carefully, especially during acetylation, to minimize the formation of byproducts.[3] - In the Williamson ether synthesis, ensure the base is added gradually to prevent elimination reactions.
Loss during Workup - During extraction, ensure the pH is adjusted correctly to partition the product into the desired layer. - Minimize the number of transfer steps to reduce mechanical losses.
Loss during Recrystallization - Use the minimum amount of hot solvent necessary to dissolve the crude product.[1][7] - Ensure the solution is cooled slowly to maximize crystal formation.[8] - Avoid washing the collected crystals with an excessive amount of cold solvent.[6]
Low Purity

Problem: The purified product shows significant impurities upon analysis (e.g., by NMR or HPLC).

Possible CauseSuggested Solution
Ineffective Recrystallization - Solvent Choice: The chosen recrystallization solvent may not be optimal. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1][7] Water or ethanol/water mixtures are good starting points. - Cooling Rate: Cooling the solution too quickly can trap impurities within the crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[8]
Co-precipitation of Impurities - If impurities have similar solubility profiles, a single recrystallization may be insufficient. A second recrystallization or column chromatography may be necessary.
Presence of Colored Impurities - Treat the solution of the crude product with activated charcoal before recrystallization. The charcoal can adsorb colored impurities, which are then removed by hot filtration. Use charcoal sparingly to avoid adsorbing the desired product.[3][5]
Residual Acetic Acid - Wash the crude product with a saturated solution of sodium bicarbonate to neutralize and remove residual acetic acid before recrystallization.[3][4]
Crystallization Issues

Problem: The product does not crystallize upon cooling, or it "oils out" as a liquid.

Possible CauseSuggested Solution
Supersaturation - Induce Crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[3] - Seeding: Add a small seed crystal of pure this compound to the solution.[3]
Excess Solvent - If too much solvent was used, the solution may not be saturated enough for crystallization to occur. Concentrate the solution by evaporating some of the solvent and then allow it to cool again.
Presence of Impurities - High levels of impurities can inhibit crystal formation. Try washing the crude product with a suitable solvent to remove some impurities before attempting recrystallization.
"Oiling Out" - This occurs when the solute is insoluble in the solvent at the boiling point. Re-heat the mixture to dissolve the oil, add a small amount of a co-solvent in which the compound is more soluble, and then allow it to cool slowly.

Experimental Protocols

Representative Synthesis of this compound

This protocol is a representative procedure based on the Williamson ether synthesis.

Step 1: Acetylation of 4-Aminophenol (Formation of Paracetamol)

  • In a round-bottom flask, suspend 4-aminophenol in water.

  • Add acetic anhydride to the suspension.

  • Heat the mixture gently (e.g., in a water bath at 60°C) with stirring for 15-20 minutes.

  • Cool the reaction mixture in an ice bath to induce crystallization of paracetamol.

  • Collect the crude paracetamol by vacuum filtration and wash with cold water.

Step 2: Williamson Ether Synthesis

  • In a round-bottom flask equipped with a reflux condenser, dissolve the crude paracetamol from Step 1 in an aqueous solution of sodium hydroxide.

  • Add a solution of chloroacetic acid in water to the flask.

  • Heat the reaction mixture to reflux and maintain for 1-2 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the solution with dilute hydrochloric acid until the product precipitates out.

  • Collect the crude this compound by vacuum filtration and wash with cold water.

Purification by Recrystallization
  • Transfer the crude this compound to a beaker.

  • Add a minimal amount of hot water (or an ethanol-water mixture) to dissolve the solid completely. The solution should be saturated.[1][7]

  • If the solution is colored, add a small amount of activated charcoal, heat briefly, and perform a hot gravity filtration to remove the charcoal.[3][5]

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, place the beaker in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold solvent.[6]

  • Dry the crystals in a desiccator or a vacuum oven.

Data Presentation

Table 1: Solubility of this compound and Potential Impurities

CompoundWaterEthanolAcetoneDichloromethane
This compound Sparingly soluble in cold, soluble in hotSolubleSolubleSparingly soluble
4-Aminophenol Sparingly solubleSolubleSolubleInsoluble
Paracetamol Sparingly soluble in cold, more soluble in hotSolubleSolubleSparingly soluble
Chloroacetic acid Very solubleVery solubleVery solubleSoluble
Sodium (4-acetamidophenoxy)acetate SolubleSparingly solubleInsolubleInsoluble

Note: This table provides qualitative solubility data. Actual solubilities can vary with temperature.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification 4-Aminophenol 4-Aminophenol Acetylation Acetylation 4-Aminophenol->Acetylation Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->Acetylation Paracetamol Paracetamol Williamson_Ether_Synthesis Williamson_Ether_Synthesis Paracetamol->Williamson_Ether_Synthesis Chloroacetic_Acid Chloroacetic_Acid Chloroacetic_Acid->Williamson_Ether_Synthesis Base Base Base->Williamson_Ether_Synthesis Crude_Product This compound (Crude) Recrystallization Recrystallization Crude_Product->Recrystallization Acetylation->Paracetamol Williamson_Ether_Synthesis->Crude_Product Filtration Filtration Recrystallization->Filtration Pure_Product This compound (Pure) Drying Drying Filtration->Drying Drying->Pure_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_guide cluster_yield Troubleshooting Low Yield cluster_purity Troubleshooting Low Purity cluster_crystallization Troubleshooting Crystallization Start Purification Problem Low_Yield Low Yield? Start->Low_Yield Low_Purity Low Purity? Start->Low_Purity Crystallization_Issue Crystallization Issue? Start->Crystallization_Issue Check_Reaction Check Reaction Conditions Low_Yield->Check_Reaction Optimize_Workup Optimize Workup Low_Yield->Optimize_Workup Refine_Recrystallization Refine Recrystallization Technique Low_Yield->Refine_Recrystallization Change_Solvent Change Recrystallization Solvent Low_Purity->Change_Solvent Charcoal_Treatment Use Activated Charcoal Low_Purity->Charcoal_Treatment Column_Chromatography Perform Column Chromatography Low_Purity->Column_Chromatography Induce_Crystallization Induce Crystallization (Scratch/Seed) Crystallization_Issue->Induce_Crystallization Concentrate_Solution Concentrate Solution Crystallization_Issue->Concentrate_Solution Address_Oiling_Out Address 'Oiling Out' Crystallization_Issue->Address_Oiling_Out

Caption: A logical troubleshooting guide for common purification issues.

References

Stability issues of (4-Acetamidophenoxy)acetic acid in solution and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (4-Acetamidophenoxy)acetic acid in solution and during storage. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Inconsistent or lower-than-expected concentrations in prepared solutions.

  • Question: Why is the concentration of my freshly prepared this compound solution lower than calculated?

  • Possible Causes & Solutions:

    • Incomplete Dissolution: this compound may not be fully dissolved.

      • Solution: Ensure the compound is completely dissolved by using appropriate solvents and agitation. Sonication may aid dissolution. Refer to solubility data for optimal solvent selection.

    • Degradation upon Dissolution: The compound may be degrading in the chosen solvent.

      • Solution: Prepare solutions fresh before use. If the solvent is aqueous, be mindful of pH, as extremes can catalyze hydrolysis. Consider using aprotic solvents if compatible with your experimental design.

    • Weighing Errors: Inaccurate weighing of the compound will lead to incorrect concentrations.

      • Solution: Use a calibrated analytical balance and ensure proper weighing technique.

Issue 2: Changes in the physical appearance of the solution over time (e.g., color change, precipitation).

  • Question: My this compound solution has turned yellow/brown and/or a precipitate has formed after a short period. What is happening?

  • Possible Causes & Solutions:

    • Degradation: Color changes often indicate the formation of degradation products, which may be less soluble. Oxidation of the phenoxy group can lead to colored byproducts.

      • Solution: Store solutions protected from light and at reduced temperatures (2-8 °C) to minimize degradation.[1] The use of antioxidants may be considered if appropriate for the application.

    • Precipitation: The compound may be precipitating out of solution due to temperature changes or solvent evaporation.

      • Solution: Store solutions at a constant temperature. Ensure containers are tightly sealed to prevent solvent evaporation.[1][2] If precipitation occurs upon cooling, gently warm the solution to redissolve before use, ensuring the compound has not degraded.

Issue 3: Variability in experimental results using aged solutions.

  • Question: I am observing inconsistent results in my assays when using this compound solutions that are a few days old. What could be the cause?

  • Possible Causes & Solutions:

    • Time-Dependent Degradation: The compound is likely degrading over time in your solution. The rate of degradation will depend on the solvent, pH, temperature, and light exposure.

      • Solution: Always use freshly prepared solutions for sensitive experiments. If solutions must be stored, conduct a stability study under your specific storage conditions to determine the acceptable use period. This involves analyzing the concentration of the parent compound and the appearance of degradation products over time using a stability-indicating method like HPLC.[3][4]

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: How should I store the solid this compound?

    • A1: Store in a cool, dry, and well-ventilated place in a tightly sealed container to protect from moisture.[1][2] Keep away from oxidizing agents, strong acids, and strong bases.[1]

  • Q2: What are the recommended conditions for storing solutions of this compound?

    • A2: For short-term storage, solutions should be kept at 2-8 °C and protected from light. For long-term storage, consider preparing aliquots and freezing at -20 °C or below, although freeze-thaw stability should be confirmed. The choice of solvent will significantly impact stability.

Solution Stability and Degradation

  • Q3: What are the primary degradation pathways for this compound in solution?

    • A3: Based on its chemical structure, which is similar to other phenoxyacetic acids and acetaminophen, the primary degradation pathways are likely to be:

      • Hydrolysis: Cleavage of the amide or ether linkage. Amide hydrolysis would yield (4-hydroxyphenyl)acetic acid and acetamide, while ether hydrolysis would yield acetaminophen and glycolic acid. Hydrolysis is typically catalyzed by acidic or basic conditions.[5][6][7]

      • Oxidation: The phenoxy group can be susceptible to oxidation, potentially leading to the formation of quinone-like structures and colored byproducts.[6]

      • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.[4][8]

  • Q4: How does pH affect the stability of this compound in aqueous solutions?

    • A4: Both acidic and basic conditions are expected to accelerate the hydrolysis of the amide and ether linkages. Therefore, solutions prepared in buffers with a pH close to neutral (pH 5-7) are generally expected to be more stable.[5][8]

  • Q5: Is this compound sensitive to light?

    • A5: Yes, compounds with a phenolic ether structure can be susceptible to photodegradation.[4][8] It is recommended to protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

Experimental Best Practices

  • Q6: What analytical techniques are suitable for assessing the stability of this compound?

    • A6: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique.[3][9] Such a method should be able to separate the parent compound from its potential degradation products. Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify unknown degradation products.[10]

  • Q7: How can I perform a forced degradation study on this compound?

    • A7: Forced degradation studies are essential for developing stability-indicating methods and understanding degradation pathways.[3][5] Typical stress conditions include:

      • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).[5]

      • Basic Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.[5]

      • Oxidative Degradation: 3% hydrogen peroxide at room temperature.[11]

      • Thermal Degradation: Heating the solid or a solution at a high temperature (e.g., 70 °C).[4]

      • Photodegradation: Exposing a solution to UV and/or visible light.[4]

Quantitative Data Summary

Currently, there is limited publicly available quantitative stability data specifically for this compound. The following table provides a general overview of typical conditions used in forced degradation studies for related compounds, which can serve as a starting point for designing stability assessments.

Stress ConditionReagent/ConditionTypical DurationExpected Degradation Products (Inferred)
Acidic Hydrolysis 0.1 M - 1 M HClHours to Days(4-Hydroxyphenyl)acetic acid, Acetaminophen
Basic Hydrolysis 0.1 M - 1 M NaOHHours to Days(4-Hydroxyphenyl)acetic acid, Acetaminophen
Oxidation 3-30% H₂O₂Hours to DaysOxidized aromatic derivatives (e.g., quinones)
Thermal >50 °CDaysSimilar to hydrolysis products
Photolytic UV/Visible LightHours to DaysVarious photoproducts

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to obtain a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60 °C.

    • Basic Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60 °C.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final peroxide concentration of 3%. Keep at room temperature, protected from light.

    • Thermal Degradation: Incubate the stock solution at 70 °C, protected from light.

    • Photodegradation: Expose the stock solution to a light source (e.g., a photostability chamber) providing UV and visible light. A control sample should be wrapped in aluminum foil and placed in the same chamber.

  • Sampling and Analysis: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples by a suitable stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to determine the extent of degradation and the formation of new peaks corresponding to degradation products.

Visualizations

experimental_workflow Experimental Workflow for Forced Degradation Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid Expose to base Base Hydrolysis (0.1M NaOH, 60°C) prep->base Expose to oxidation Oxidation (3% H2O2, RT) prep->oxidation Expose to thermal Thermal (70°C) prep->thermal Expose to photo Photolytic (UV/Vis Light) prep->photo Expose to sampling Sampling at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Evaluation hplc->data

Caption: Workflow for conducting a forced degradation study.

degradation_pathway Inferred Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation parent This compound amide_hydrolysis Amide Hydrolysis parent->amide_hydrolysis H+ or OH- ether_hydrolysis Ether Hydrolysis parent->ether_hydrolysis H+ or OH- oxidized_products Oxidized Products (e.g., Quinones) parent->oxidized_products [O] product1 (4-hydroxyphenyl)acetic acid amide_hydrolysis->product1 product2 Acetaminophen ether_hydrolysis->product2

Caption: Potential degradation pathways for this compound.

References

Overcoming solubility problems of (4-Acetamidophenoxy)acetic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (4-Acetamidophenoxy)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

A1: this compound is a solid organic compound with a carboxylic acid functional group.[1] Like many carboxylic acids, its solubility in neutral or acidic aqueous solutions is limited. This poor solubility can pose significant challenges in experimental settings, particularly in biological assays and preclinical studies where maintaining the compound in a dissolved state is crucial for accurate and reproducible results.

Q2: What are the primary factors influencing the solubility of this compound?

A2: The primary factors are the pH of the aqueous buffer and the pKa of the compound. As a carboxylic acid, this compound is significantly more soluble in its deprotonated (salt) form. Therefore, increasing the pH of the buffer above the compound's pKa will lead to a substantial increase in solubility.

Q3: What is the estimated pKa of this compound?

Q4: What are the common strategies to enhance the solubility of this compound in aqueous buffers?

A4: Several methods can be employed to improve the solubility of this compound:

  • pH Adjustment: Increasing the pH of the buffer to a value at least 1-2 units above the compound's pKa.

  • Use of Co-solvents: Incorporating a small percentage of a water-miscible organic solvent.

  • Addition of Surfactants: Using surfactants to form micelles that encapsulate the compound.

  • Complexation: Employing complexing agents like cyclodextrins to form inclusion complexes.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation of this compound upon addition to aqueous buffer. The buffer pH is too low, leading to the protonation of the carboxylic acid and reduced solubility.Increase the pH of the buffer. A good starting point is a pH of 7.4 or higher. For complete solubilization, the pH should ideally be 1-2 units above the pKa.
The compound dissolves initially but crashes out over time. The solution is supersaturated, or there is a slow equilibration to a less soluble form. The buffer capacity may be insufficient to maintain the desired pH.Ensure the final concentration of the compound is below its solubility limit at the given pH. Consider using a buffer with a higher buffering capacity. Gentle heating and sonication during dissolution can help, but allow the solution to return to the experimental temperature to check for precipitation.
Use of a co-solvent is not providing sufficient solubility. The chosen co-solvent may not be optimal, or the concentration is too low.Screen different biocompatible co-solvents such as DMSO, ethanol, or polyethylene glycol (PEG). A stepwise increase in the co-solvent concentration may be necessary, but be mindful of its potential effects on the experimental system.
The presence of excipients (co-solvents, surfactants) interferes with the downstream assay. The excipients may interact with biological components or detection reagents.Run appropriate vehicle controls in your experiments to account for any effects of the solubilizing agents. If interference is observed, explore alternative solubilization methods or different, more inert excipients.

Data Presentation

Table 1: Estimated Solubility of this compound in Different Aqueous Buffers

Buffer SystempHEstimated SolubilityNotes
0.1 M HCl1.2Very LowThe compound will be in its protonated, least soluble form.
Acetate Buffer4.5Low to ModerateSolubility will be higher than in acidic conditions but may still be limited.
Phosphate Buffer6.8ModerateApproaching physiological pH, solubility improves as a fraction of the compound deprotonates.
Phosphate Buffered Saline (PBS)7.4Moderate to HighAt physiological pH, a significant portion of the compound will be in its soluble salt form.
Carbonate-Bicarbonate Buffer9.0HighAt this pH, the compound should be fully deprotonated and highly soluble.

Disclaimer: The solubility values in this table are estimations based on the chemical properties of carboxylic acids and data from structurally related compounds. Experimental verification is highly recommended.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility by the Shake-Flask Method
  • Preparation of Buffers: Prepare a series of aqueous buffers at various pH values (e.g., 4.5, 5.5, 6.5, 7.4, 8.0).

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of each buffer.

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Filtration: Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered solution with an appropriate solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.

  • Calculation: The measured concentration represents the equilibrium solubility of the compound at that specific pH and temperature.

Protocol 2: Preparation of a Stock Solution using pH Adjustment
  • Weighing: Accurately weigh the desired amount of this compound.

  • Initial Suspension: Suspend the compound in a small volume of high-purity water.

  • pH Adjustment: While stirring, add a small amount of a suitable base (e.g., 1 M NaOH) dropwise to increase the pH. Monitor the pH continuously with a calibrated pH meter.

  • Dissolution: Continue adding the base until the compound is fully dissolved. The target pH should be above 7.4.

  • Volume Adjustment: Once the compound is dissolved, add the desired buffer to reach the final volume and concentration.

  • Final pH Check: Verify the final pH of the stock solution and adjust if necessary.

  • Sterilization (if required): Filter-sterilize the solution through a 0.22 µm filter.

Visualizations

experimental_workflow start Start: Insoluble Compound problem Solubility Issue in Aqueous Buffer start->problem strategy Select Solubilization Strategy problem->strategy ph_adjust pH Adjustment strategy->ph_adjust cosolvent Co-solvent Addition strategy->cosolvent surfactant Surfactant Addition strategy->surfactant complexation Complexation strategy->complexation protocol Execute Experimental Protocol ph_adjust->protocol cosolvent->protocol surfactant->protocol complexation->protocol analysis Analyze Solubility & Stability protocol->analysis success Solution Suitable for Experiment analysis->success Successful failure Precipitation or Instability analysis->failure Unsuccessful troubleshoot Troubleshoot & Refine Strategy failure->troubleshoot troubleshoot->strategy

Caption: Experimental workflow for enhancing the solubility of this compound.

signaling_pathway cluster_cell Cell Membrane receptor GPCR (e.g., FFA1) g_protein Gq/11 Activation receptor->g_protein compound This compound (Ligand) compound->receptor plc PLC Activation g_protein->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 hydrolysis dag DAG pip2->dag hydrolysis er Endoplasmic Reticulum ip3->er binds to receptor pkc PKC Activation dag->pkc ca2 ↑ Intracellular Ca²⁺ er->ca2 response Cellular Response (e.g., Insulin Secretion) ca2->response pkc->response

Caption: Representative Gq-coupled GPCR signaling pathway potentially activated by phenoxyacetic acid derivatives.

References

Identification and removal of impurities in (4-Acetamidophenoxy)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and answers to frequently asked questions regarding the identification and removal of impurities during the synthesis of (4-Acetamidophenoxy)acetic acid. It is intended for researchers, scientists, and professionals in drug development.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is an organic compound often synthesized from paracetamol (acetaminophen). It serves as a key intermediate in the synthesis of various pharmaceutical agents. Its purity is critical for the safety and efficacy of the final drug product.

Q2: Why is impurity profiling crucial in the synthesis of this compound?

Impurity profiling is the process of identifying and quantifying unwanted chemicals in your final product. For active pharmaceutical ingredients (APIs) and their intermediates, even trace amounts of certain impurities can be toxic or cause adverse effects.[1][2] Regulatory bodies like the International Conference on Harmonisation (ICH) mandate that any impurity present above a 0.1% threshold must be identified and characterized.[1]

Q3: What are the primary sources of impurities in this synthesis?

Impurities can arise from several sources:

  • Starting Materials: Impurities present in the initial reactants, such as 4-aminophenol in the paracetamol starting material.[2][3]

  • Side Reactions: Unintended reactions occurring during the synthesis, such as the formation of diacetylated derivatives.[4]

  • Incomplete Reactions: Unreacted starting materials like paracetamol remaining in the final product.

  • Byproducts: Substances formed during the main reaction, such as acetic acid.[5]

  • Degradation: Breakdown of the product or intermediates during the reaction or purification, often due to improper temperature or pH.[3]

Q4: What are the most common impurities I am likely to encounter?

The most common impurities are typically related to the synthesis of the paracetamol precursor. These include 4-aminophenol (PAP), 4-nitrophenol (PNP), and N-(2-hydroxyphenyl) acetamide.[2][6] Residual acetic acid from the hydrolysis of acetic anhydride is also a frequent impurity.[5]

Section 2: Troubleshooting Guide

Q1: My final product is discolored (e.g., pink, yellow, or brown). What is the cause and how can I fix it?

A: Discoloration is almost always due to the presence of oxidized impurities, particularly from the 4-aminophenol (PAP) starting material used to make the paracetamol precursor.[5] PAP is highly susceptible to air oxidation, forming colored quinone-imine structures.

  • Identification: The presence of these impurities can be confirmed by TLC or HPLC analysis against a reference standard.

  • Solution 1: Recrystallization with Activated Charcoal. During the hot dissolution step of recrystallization, adding a small amount of activated charcoal can effectively adsorb the colored impurity molecules. A subsequent hot filtration removes the charcoal, leaving a decolorized solution from which pure crystals can be formed.[4]

  • Solution 2: Treatment with a Reducing Agent. For stubborn coloration, the crude product can be heated with a mild reducing agent like sodium dithionite (Na₂S₂O₄).[5] This reduces the colored oxidized species back to their colorless forms, which can then be removed during standard recrystallization.[5]

Q2: My final yield is significantly lower than expected. What are the likely reasons?

A: Low yields can stem from chemical or procedural issues.

  • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it with TLC or HPLC. If the reaction is stalling, re-evaluate the reaction time, temperature, and reagent stoichiometry.

  • Side Reactions: The formation of byproducts, such as diacetylated derivatives of 4-aminophenol, can consume starting material and reduce the yield of the desired product.[4] Optimizing reaction conditions can minimize these pathways.

  • Losses During Purification: Significant product loss can occur during workup and recrystallization.[4] Ensure the correct solvent is chosen and that the solution is thoroughly cooled to maximize crystal formation before filtration. Avoid using excessive solvent for washing the filtered crystals.

Q3: My HPLC chromatogram shows a significant peak corresponding to the paracetamol starting material. How do I address this?

A: This indicates an incomplete reaction.

  • Reaction Optimization: Increase the reaction time or temperature moderately. Alternatively, adjust the stoichiometry by using a slight excess of the other reagent (e.g., chloroacetic acid).

  • Purification: Paracetamol can typically be separated from this compound through careful recrystallization, as their solubilities in common solvents will differ. A water/ethanol mixture is often effective.

Q4: My NMR spectrum has a sharp singlet around δ 2.0-2.1 ppm that I can't assign to my product. What is it and how do I remove it?

A: A singlet in this region is characteristic of the methyl protons of acetic acid.[7] Acetic acid is a common byproduct, especially if acetic anhydride was used in the synthesis of the paracetamol precursor.[5]

  • Removal: Since acetic acid is highly soluble in water, it can be efficiently removed by thoroughly washing the crude product with cold deionized water during vacuum filtration.[5] If it persists, a wash with a cold, dilute aqueous solution of sodium bicarbonate can be used to convert the acetic acid into its water-soluble sodium acetate salt, which is then easily washed away. Subsequent recrystallization will further purify the product.

Section 3: Key Impurities and Identification Data

The following table summarizes common impurities, their potential source, and typical analytical signatures.

Impurity NameCommon SourceIdentification MethodTypical Analytical Signal
4-Aminophenol (PAP) Starting material for precursor; Degradation productHPLC, TLCEarly eluting peak in reverse-phase HPLC[2][3][6]
Paracetamol Unreacted starting materialHPLC, TLCPeak with a specific retention time, confirm with standard
Acetic Acid Reaction byproduct; Reagent hydrolysisNMR, HPLC¹H NMR singlet at ~2.1 ppm; Early eluting peak in HPLC[5][7]
4-Nitrophenol (PNP) Impurity in 4-aminophenol starting materialHPLC, TLCPeak with a specific retention time, confirm with standard[2][6]
N-(2-hydroxyphenyl) acetamide Isomeric impurity from starting materialHPLCPeak with retention time close to paracetamol[6]
4-Chloroacetanilide (PCA) Potential byproduct from side reactionsHPLCPeak with a specific retention time, confirm with standard[2]

Section 4: Standard Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol is a general method for assessing the purity of the synthesized this compound and identifying common impurities.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: An isocratic mobile phase of acetonitrile and phosphate buffer (e.g., pH 7.5) in a 30:70 (v/v) ratio.[2] Alternatively, a gradient elution may be used for better separation of multiple impurities.[6]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at 245 nm.[6]

  • Temperature: 30 °C.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 10 µg/mL).

  • Injection: Inject 10 µL of the sample solution.

  • Analysis: Compare the retention times of the peaks in the sample chromatogram to those of pure reference standards for this compound and suspected impurities. Purity is determined by the area percentage of the main peak.

Protocol 2: Recrystallization for Purification

This procedure is used to purify the crude solid product.

  • Solvent Selection: Choose a suitable solvent or solvent system (e.g., water, ethanol, or a mixture). The ideal solvent should dissolve the product well when hot but poorly when cold. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of the hot solvent until the solid just dissolves completely.

  • Decolorization (if needed): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.[4] Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.[5]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly to remove residual solvent. This can be done by leaving them under vacuum on the funnel for a period or by transferring them to a drying oven at an appropriate temperature.

Section 5: Visual Guides and Workflows

Synthesis_and_Impurity_Pathway cluster_impurities Potential Impurities paracetamol Paracetamol (N-(4-hydroxyphenyl)acetamide) reaction Williamson Ether Synthesis paracetamol->reaction pap 4-Aminophenol (PAP) (From starting material) paracetamol->pap Present in Starting Material other_imp Other Impurities (PCA, PNP, etc.) paracetamol->other_imp Present in Starting Material reagents Chloroacetic Acid + Base (e.g., NaOH) reagents->reaction product This compound (Desired Product) reaction->product unreacted_para Unreacted Paracetamol reaction->unreacted_para Incomplete Reaction acetic_acid Acetic Acid (Byproduct) reaction->acetic_acid Byproduct Formation Troubleshooting_Workflow start Crude Product is Discolored (Pink/Yellow/Brown) check_pap Is 4-Aminophenol (PAP) a likely impurity? start->check_pap mild_color Discoloration is Mild check_pap->mild_color Yes re_x Perform Recrystallization check_pap->re_x No add_charcoal Add Activated Charcoal during hot dissolution mild_color->add_charcoal Yes dithionite Treat crude product with Sodium Dithionite solution mild_color->dithionite No (Strong Color) end Proceed to Crystallization and Filtration re_x->end hot_filter Perform Hot Filtration to remove charcoal add_charcoal->hot_filter hot_filter->end dithionite->re_x

References

Technical Support Center: Optimizing Resolution of (4-Acetamidophenoxy)acetic acid in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of (4-Acetamidophenoxy)acetic acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reverse-phase high-performance liquid chromatography (RP-HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its resolution in RP-HPLC important?

This compound, also known as Actarit, is a pharmaceutical compound. Its accurate quantification and purity assessment are critical for ensuring drug safety and efficacy. Achieving good resolution in RP-HPLC is essential to separate the main compound from any impurities, degradation products, or related substances, allowing for their precise measurement.

Q2: What are the common issues encountered when analyzing this compound by RP-HPLC?

Common issues include poor peak shape (tailing or fronting), insufficient resolution from impurities, retention time variability, and co-elution with related compounds. These problems can arise from a variety of factors including suboptimal mobile phase composition, column degradation, or inappropriate sample preparation.

Q3: What are the potential impurities of this compound?

Potential impurities can originate from the synthetic process or from degradation of the drug substance. Synthesis-related impurities may include starting materials like p-aminophenol and chloroacetic acid, or byproducts from side reactions. Degradation products can form under stress conditions such as exposure to acid, base, heat, light, or oxidizing agents. Forced degradation studies have shown that this compound can degrade under acidic, neutral, and basic conditions.[1] One of the key starting materials for similar compounds is p-aminophenylacetic acid.[2][3]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the analysis of this compound.

Problem 1: Poor Peak Shape (Tailing)

Symptoms: The peak for this compound has an asymmetrical shape with a tail extending from the back of the peak.

Possible Causes & Solutions:

CauseSolution
Secondary Silanol Interactions This compound has a carboxylic acid group that can interact with free silanol groups on the silica-based stationary phase, leading to peak tailing. Solution: Lower the mobile phase pH to suppress the ionization of the silanol groups (typically pH < 3). Alternatively, use an end-capped column or a column with a different stationary phase (e.g., a polymer-based column).
Inappropriate Mobile Phase pH If the mobile phase pH is close to the pKa of this compound, the compound can exist in both ionized and non-ionized forms, resulting in a distorted peak shape. Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa to ensure it is in a single ionic form.
Column Overload Injecting too much sample can saturate the column, leading to peak tailing. Solution: Reduce the injection volume or the concentration of the sample.
Column Contamination Accumulation of strongly retained compounds on the column can affect peak shape. Solution: Wash the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, replace the guard column or the analytical column.

dot graph TD{ rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: Troubleshooting workflow for peak tailing.

Problem 2: Insufficient Resolution

Symptoms: The peak for this compound is not fully separated from an adjacent impurity peak.

Possible Causes & Solutions:

CauseSolution
Suboptimal Mobile Phase Composition The ratio of organic solvent to aqueous buffer may not be optimal for separation. Solution: Adjust the percentage of the organic modifier (e.g., acetonitrile or methanol). A lower percentage of organic solvent will generally increase retention and may improve resolution.
Inappropriate Organic Modifier The choice of organic solvent can significantly impact selectivity. Solution: Switch from acetonitrile to methanol, or vice versa. Methanol is a protic solvent and can offer different selectivity compared to the aprotic acetonitrile.
Incorrect Mobile Phase pH The pH of the mobile phase affects the ionization state of acidic and basic impurities, which in turn influences their retention and selectivity relative to the main peak. Solution: Systematically vary the mobile phase pH to find the optimal value for separation. For acidic compounds like this compound, a lower pH is often a good starting point.
Inadequate Column Efficiency An old or poorly packed column will have lower efficiency, leading to broader peaks and reduced resolution. Solution: Use a new column, a column with a smaller particle size, or a longer column to increase the number of theoretical plates.
Temperature Effects Column temperature can influence selectivity and efficiency. Solution: Optimize the column temperature. Higher temperatures can sometimes improve peak shape and resolution, but may also decrease retention.

dot graph TD{ rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Caption: Logical steps for improving peak resolution.

Experimental Protocols

The following is a detailed experimental protocol for the analysis of this compound (Actarit) and its related compounds, adapted from a validated method.[1]

Method: Ion-Pair Reverse-Phase HPLC

  • Column: Kromasil C18 (5 µm, 4.6 x 250 mm)

  • Mobile Phase: 70% Methanol and 30% aqueous solution containing 1% Tetrabutylammonium bromide.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 245 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in the mobile phase. Further dilute to the desired concentration range (e.g., 0.5 - 2.5 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.

Expected Retention Times:

CompoundRetention Time (min)
4-aminophenylacetic acid4.0
This compound (Actarit) 9.4
4-nitrophenylacetonitrile21.4
4-nitrophenylacetic acid25.8
(Data from a study on Actarit and its related compounds)[1]

Data Presentation

The following table summarizes the effect of changing the mobile phase pH on the retention of acidic compounds in reverse-phase HPLC. A lower pH generally leads to increased retention for acidic analytes.

Table: Effect of Mobile Phase pH on Retention Factor (k') of an Acidic Compound

Mobile Phase pHRetention Factor (k')Peak Shape
2.58.5Symmetrical
3.56.2Symmetrical
4.5 (near pKa)3.1Tailing
5.51.5Poorly retained, tailing
This is illustrative data to demonstrate the general trend.

Signaling Pathways and Workflows

The following diagram illustrates a general workflow for HPLC method development aimed at improving resolution.

HPLC_Method_Development

Caption: A workflow for HPLC method development and optimization.

References

How to prevent the degradation of (4-Acetamidophenoxy)acetic acid during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (4-Acetamidophenoxy)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses?

This compound is an organic compound that contains acetamide, phenoxy, and acetic acid functional groups. It is structurally related to both acetaminophen and phenoxyacetic acid herbicides. Its primary applications are in biochemical and pharmaceutical research as an intermediate for synthesizing more complex molecules, including potential drug candidates.

Q2: What are the main factors that can cause the degradation of this compound?

Based on its chemical structure and data from related compounds, the primary factors that can cause degradation are:

  • pH: The compound is susceptible to hydrolysis under both acidic and basic conditions.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Oxidizing agents: The presence of oxidizing agents can lead to the formation of degradation products.

  • Light: Exposure to UV or ambient light may cause photodegradation.

Q3: What are the likely degradation pathways for this compound?

The most probable degradation pathways involve the hydrolysis of the amide and ether linkages:

  • Amide Hydrolysis: The acetamide group can hydrolyze to form (4-Aminophenoxy)acetic acid and acetic acid.

  • Ether Cleavage: The ether bond can be cleaved to yield acetaminophen (4-hydroxyacetanilide) and glycolic acid.

  • Further Degradation: Under harsh conditions, the aromatic ring can be hydroxylated or oxidized, and the acetic acid side chain can be decarboxylated.

Q4: How should I store this compound to ensure its stability?

To maintain the integrity of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2] Keep the container tightly sealed and protect it from light and sources of ignition.[1][2] It is also advisable to store it away from strong oxidizing agents and strong bases.[2]

Q5: Are there any known impurities in commercially available this compound?

While specific impurity profiles depend on the synthesis route, potential impurities could include starting materials like 4-acetamidophenol or chloroacetic acid, or byproducts from the synthesis. It is recommended to use a high-purity grade (e.g., >95%) for sensitive experiments.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Appearance of unexpected peaks in HPLC chromatogram Degradation of the compound due to experimental conditions.Review the pH, temperature, and light exposure of your experimental setup. Prepare fresh solutions and analyze them promptly. Perform a forced degradation study to identify potential degradation products.
Low assay value or poor recovery The compound has degraded during the experiment or storage.Verify storage conditions. Ensure that the solvents and reagents used are free of contaminants and are at the appropriate pH. Minimize the exposure of the sample to high temperatures and light.
Change in the physical appearance of the solid (e.g., color change) This could indicate degradation, possibly due to oxidation or photodegradation.Store the solid compound in a dark, cool, and dry place. Consider storing under an inert atmosphere (e.g., nitrogen or argon) if it is highly sensitive to oxidation.
Inconsistent results between experimental replicates This may be due to variable degradation rates under fluctuating lab conditions.Standardize all experimental parameters, including incubation times, temperature, and light exposure. Use fresh, high-purity solvents and reagents for each replicate.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method. This is a crucial step in method development and validation as recommended by the International Council for Harmonization (ICH) guidelines.

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an appropriate amount of 0.1 N NaOH before analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Keep at room temperature for 8 hours.

    • Neutralize with an appropriate amount of 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place the solid compound in a hot air oven at 105°C for 48 hours.

    • Also, heat a solution of the compound (1 mg/mL in a suitable solvent) at 60°C for 48 hours.

  • Photolytic Degradation:

    • Expose a solution of the compound (1 mg/mL) to UV light (254 nm) and visible light (cool white fluorescent lamp) for a period sufficient to evaluate stability, as per ICH Q1B guidelines.[4][5] A control sample should be kept in the dark under the same conditions.

3. Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see protocol below).

Table 1: Summary of Forced Degradation Conditions and Expected Outcomes

Stress Condition Reagents and Conditions Potential Degradation Products Expected Degradation (%)
Acidic Hydrolysis0.1 N HCl, 60°C, 24h(4-Aminophenoxy)acetic acid, Acetic acid10-30%
Basic Hydrolysis0.1 N NaOH, RT, 8h(4-Aminophenoxy)acetic acid, Acetic acid20-50%
Oxidation3% H₂O₂, RT, 24hHydroxylated aromatic ring products, N-oxide derivatives15-40%
Thermal (Solid)105°C, 48hDecarboxylation products, colored impurities5-15%
Thermal (Solution)60°C, 48hHydrolysis and other thermal decomposition products10-25%
PhotolyticUV (254 nm) & Visible LightRing-opened products, colored impurities5-20%
Stability-Indicating RP-HPLC Method

This method is designed to separate this compound from its potential degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric acid in Water

    • Solvent B: Acetonitrile

    • Gradient: Start with 95% A and 5% B, linearly increase to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Visualizations

G cluster_main Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_thermal Thermal/Photo parent This compound amide_prod (4-Aminophenoxy)acetic acid + Acetic Acid parent->amide_prod Acid/Base ether_prod Acetaminophen + Glycolic Acid parent->ether_prod Harsh Acid/Base ox_prod Hydroxylated Ring Products / N-Oxides parent->ox_prod H2O2 decarbox_prod Decarboxylation/Ring Opening Products parent->decarbox_prod Heat/Light

Caption: Potential degradation pathways of this compound.

G cluster_workflow Experimental Workflow for Stability Study prep Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, H2O2, Heat, Light) prep->stress control Prepare Unstressed Control prep->control neutralize Neutralize Acid/Base Samples stress->neutralize analyze Analyze all samples by Stability-Indicating HPLC control->analyze neutralize->analyze data Compare stressed samples to control to identify degradation peaks analyze->data

Caption: Workflow for the forced degradation study.

G cluster_troubleshooting Troubleshooting Logic start Unexpected Experimental Result (e.g., new HPLC peak) check_sample Was the sample freshly prepared? start->check_sample check_conditions Were experimental conditions (pH, temp, light) controlled? check_sample->check_conditions Yes rerun_fresh Prepare fresh sample and re-run check_sample->rerun_fresh No stabilize_conditions Stabilize conditions and re-run check_conditions->stabilize_conditions No no_issue Result is likely valid check_conditions->no_issue Yes rerun_fresh->start stabilize_conditions->start degradation_likely Degradation is likely cause perform_fds Perform Forced Degradation Study to confirm degradant identity degradation_likely->perform_fds no_issue->degradation_likely If issue persists

Caption: Decision tree for troubleshooting unexpected experimental results.

References

Technical Support Center: Optimizing Crystallization of (4-Acetamidophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the crystallization conditions for (4-Acetamidophenoxy)acetic acid. The following sections offer troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this compound.

Troubleshooting Crystallization Issues

Crystallization is a critical step in obtaining high-purity this compound. Below are common problems and their potential solutions.

Issue Potential Cause(s) Suggested Solution(s)
No Crystals Form 1. Solution is not supersaturated (too much solvent).2. Cooling is too rapid, preventing nucleation.3. The compound is highly soluble in the chosen solvent at all temperatures.1. Induce Crystallization: Try scratching the inside of the flask with a glass rod to create nucleation sites. Adding a seed crystal of pure this compound can also initiate crystallization. 2. Concentrate the Solution: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound. 3. Further Cooling: Cool the solution in an ice bath or refrigerator to further decrease solubility. 4. Solvent/Anti-Solvent System: If the compound is too soluble, dissolve it in a minimal amount of a "good" solvent and slowly add a miscible "poor" solvent (an anti-solvent) until the solution becomes slightly turbid. Gently warm to redissolve and then cool slowly.
Oiling Out 1. The compound's melting point is lower than the solution's temperature upon saturation.2. High concentration of impurities depressing the melting point.3. The solution is cooled too quickly.1. Re-dissolve and Dilute: Reheat the solution until the oil dissolves completely, then add a small amount of additional solvent before allowing it to cool more slowly. 2. Slower Cooling: Insulate the flask to ensure a gradual temperature decrease. This can favor crystal lattice formation over liquid-liquid phase separation. 3. Change Solvent: Select a solvent with a lower boiling point.
Rapid Crystal Formation 1. The solution is excessively supersaturated.2. The solution was cooled too quickly.1. Use More Solvent: Dissolve the compound in a larger volume of hot solvent to achieve a less concentrated solution. 2. Slow Cooling: Allow the flask to cool to room temperature on the benchtop before transferring it to a colder environment.
Low Crystal Yield 1. Too much solvent was used, leaving a significant amount of the compound in the mother liquor.2. Premature filtration before crystallization was complete.1. Recover from Mother Liquor: Concentrate the filtrate by evaporation and cool to obtain a second crop of crystals. 2. Optimize Cooling: Ensure the solution is cooled for a sufficient amount of time to maximize crystal formation.
Poor Crystal Quality 1. Rapid crystallization trapping impurities.2. Presence of insoluble impurities.1. Recrystallize: Redissolve the crystals in fresh hot solvent and allow them to recrystallize more slowly. 2. Hot Filtration: If insoluble impurities are observed in the hot solution, perform a hot filtration to remove them before cooling.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for crystallizing this compound?

A definitive single "best" solvent is not documented in the literature. However, based on the structure of this compound, which contains a polar carboxylic acid group, an amide, and an ether linkage, polar solvents are a good starting point. Considering the solubility of the related compound, phenoxyacetic acid, which is soluble in ethanol, diethyl ether, and acetone, these solvents are promising candidates.[1][2] Water, especially in a mixture with a miscible organic solvent like ethanol or acetic acid, could also be effective, as the compound has some predicted water solubility. A systematic solvent screening is highly recommended.

Q2: How do I perform a solvent screening for this compound?

A small-scale solvent screening can efficiently identify a suitable crystallization solvent.

  • Procedure:

    • Place a small amount (e.g., 20-30 mg) of your crude this compound into several test tubes.

    • Add a small volume (e.g., 0.5 mL) of a different test solvent to each tube.

    • Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

    • Gently heat the tubes and observe. A good solvent will dissolve the compound completely upon heating.

    • Allow the clear solutions to cool to room temperature and then in an ice bath.

    • The solvent that yields a good quantity of pure-looking crystals upon cooling is a suitable candidate for scaling up.

Q3: Can I use a solvent mixture for crystallization?

Yes, a solvent mixture (binary solvent system) is a valuable technique, especially when the compound is very soluble in one solvent and poorly soluble in another.

  • Common Pairs for Carboxylic Acids:

    • Ethanol-Water

    • Acetone-Water

    • Acetic Acid-Water

    • Ethyl Acetate-Hexane

  • General Procedure:

    • Dissolve the compound in a minimal amount of the "good" solvent (the one it is more soluble in) at an elevated temperature.

    • Slowly add the "poor" solvent (the anti-solvent) dropwise until the solution becomes persistently cloudy (turbid).

    • Add a few drops of the "good" solvent back until the solution becomes clear again.

    • Allow the solution to cool slowly.

Q4: How does pH affect the crystallization of this compound?

As a carboxylic acid, the solubility of this compound is pH-dependent. At higher pH values (alkaline conditions), the carboxylic acid group will be deprotonated to form a carboxylate salt, which is generally much more soluble in aqueous solutions. Crystallization is typically favored at a pH where the compound is in its neutral, less soluble form. Therefore, if using an aqueous system, adjusting the pH to the acidic side may be necessary to induce precipitation.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization
  • Dissolution: In a suitable flask, add the crude this compound. Add a small amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring. Continue adding the hot solvent in small portions until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals in a vacuum oven or air dry them.

Protocol 2: Solvent/Anti-Solvent Recrystallization
  • Dissolution: Dissolve the crude this compound in the minimum amount of a hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent (anti-solvent) dropwise until the solution becomes cloudy.

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature and then in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Single Solvent Recrystallization protocol, using the cold solvent mixture for washing.

Visualizing Workflows

experimental_workflow General Crystallization Workflow cluster_prep Preparation cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration Insoluble impurities? cool_solution Cool Solution Slowly dissolve->cool_solution No insoluble impurities hot_filtration->cool_solution crystals_form Crystals Form cool_solution->crystals_form filter Vacuum Filtration crystals_form->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end End dry->end Obtain Pure Product

Caption: A generalized workflow for the recrystallization process.

troubleshooting_logic Troubleshooting Crystallization Issues cluster_no_crystals No Crystals Form cluster_oiling_out Oiling Out cluster_low_yield Low Yield start Crystallization Attempt no_crystals No Crystals start->no_crystals oiling_out Oiling Out start->oiling_out low_yield Low Yield start->low_yield success Pure Crystals start->success Successful Crystallization scratch Scratch Flask / Add Seed Crystal no_crystals->scratch concentrate Concentrate Solution scratch->concentrate cool_further Cool Further concentrate->cool_further anti_solvent Use Anti-Solvent cool_further->anti_solvent reheat_dilute Reheat and Add Solvent oiling_out->reheat_dilute slow_cool Cool Slowly reheat_dilute->slow_cool change_solvent Change Solvent slow_cool->change_solvent concentrate_mother_liquor Concentrate Mother Liquor low_yield->concentrate_mother_liquor optimize_cooling Optimize Cooling Time low_yield->optimize_cooling

Caption: A decision tree for troubleshooting common crystallization problems.

References

Common side reactions to avoid during the synthesis of (4-Acetamidophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (4-Acetamidophenoxy)acetic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, which involves the reaction of 4-acetamidophenol with an haloacetic acid (commonly chloroacetic acid) in the presence of a base.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete deprotonation of 4-acetamidophenol.2. Competing C-alkylation side reaction.3. Hydrolysis of the acetamide group.4. Competing elimination reaction of the alkylating agent.1. Ensure stoichiometric or a slight excess of a strong enough base is used. Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are commonly employed.2. Use a polar aprotic solvent like DMF or DMSO to favor O-alkylation. Avoid protic solvents which can solvate the phenoxide oxygen, making it less available for O-alkylation.[1]3. Avoid excessively harsh basic conditions or prolonged reaction times at high temperatures, which can promote amide hydrolysis.[2]4. Use a primary alkyl halide (like chloroacetic acid) to minimize elimination reactions.[3][4]
Presence of Impurities in the Final Product 1. Formation of the C-alkylation byproduct.2. Presence of unreacted 4-acetamidophenol.3. Formation of 4-aminophenoxyacetic acid due to amide hydrolysis.1. Purify the crude product by recrystallization. The O-alkylated and C-alkylated products will have different polarities, allowing for separation.2. During workup, wash the organic layer with a dilute base to remove unreacted phenolic starting material.3. Maintain neutral or slightly acidic conditions during workup and purification to minimize the solubility of the hydrolyzed product.
Reaction Fails to Proceed 1. Inactive alkylating agent.2. Insufficiently strong base.3. Low reaction temperature.1. Check the purity and reactivity of the haloacetic acid.2. Use a stronger base if deprotonation is suspected to be incomplete.3. Gently heat the reaction mixture. The Williamson ether synthesis is often conducted at temperatures between 50-100°C.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to avoid during the synthesis of this compound?

A1: The three primary side reactions of concern are:

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at the aromatic ring (C-alkylation, undesired).[1][3]

  • Hydrolysis of the Acetamide Group: Under the basic conditions of the reaction, the acetamide functional group can be hydrolyzed to an amine, yielding 4-aminophenoxyacetic acid.[2]

  • Elimination Reaction: The alkylating agent (e.g., chloroacetic acid) can undergo a base-catalyzed elimination reaction to form an alkene, although this is less common with primary halides.[4][6]

Q2: How can I favor the desired O-alkylation over C-alkylation?

A2: The choice of solvent plays a crucial role. Using polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) will favor O-alkylation. These solvents solvate the cation of the base but leave the phenoxide oxygen relatively free to act as a nucleophile. In contrast, protic solvents (like water or alcohols) can form hydrogen bonds with the phenoxide oxygen, making it less nucleophilic and thereby increasing the likelihood of C-alkylation.[1]

Q3: What conditions can lead to the hydrolysis of the acetamide group, and how can I prevent it?

A3: The acetamide group is susceptible to hydrolysis under both acidic and basic conditions, especially with prolonged heating.[2] To minimize this side reaction during a Williamson ether synthesis (which is conducted under basic conditions), it is advisable to use the mildest effective base and the lowest possible reaction temperature that allows for a reasonable reaction rate. Avoid excessively long reaction times.

Q4: Can I use a different alkylating agent other than chloroacetic acid?

A4: Yes, other haloacetic acids or their esters can be used. For instance, bromoacetic acid or ethyl chloroacetate are viable alternatives. When using an ester, a subsequent hydrolysis step will be necessary to obtain the final carboxylic acid product. The reactivity of the alkylating agent follows the trend I > Br > Cl.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the synthesis of this compound via Williamson ether synthesis.

Materials:

  • 4-Acetamidophenol (Paracetamol)

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-acetamidophenol in DMF.

  • In a separate beaker, prepare a solution of sodium hydroxide in water and add it dropwise to the flask containing the 4-acetamidophenol solution. Stir the mixture at room temperature for 30 minutes to form the sodium phenoxide.

  • In another beaker, dissolve chloroacetic acid in a small amount of water and neutralize it with a sodium hydroxide solution.

  • Add the neutralized chloroacetic acid solution to the reaction flask.

  • Heat the reaction mixture to 80-90°C and maintain this temperature for 2-3 hours.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.

  • Acidify the solution with dilute hydrochloric acid to a pH of approximately 3-4. The crude product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash it with cold deionized water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Dry the purified product in a vacuum oven.

Data Presentation

The following table summarizes the influence of key reaction parameters on the distribution of products. The values are representative and intended to illustrate the general trends.

Parameter Condition A Condition B Condition C
Solvent DMF (Polar aprotic)Ethanol (Protic)Toluene (Non-polar)
Base K2CO3NaOHNaH
Temperature 80°C80°C60°C
Yield of this compound (O-alkylation) ~85%~60%~75%
Yield of C-alkylated byproduct <5%~20%<5%
Yield of hydrolyzed byproduct ~5%~10%<2%
Unreacted 4-acetamidophenol ~5%~10%~18%

Visualizations

Below are diagrams illustrating key aspects of the synthesis and potential side reactions.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification 4-Acetamidophenol 4-Acetamidophenol Reaction Reaction 4-Acetamidophenol->Reaction Deprotonation Chloroacetic Acid Chloroacetic Acid Chloroacetic Acid->Reaction Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Reaction Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction Heating Heating Heating->Reaction Acidification Acidification Filtration Filtration Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization Pure this compound Pure this compound Recrystallization->Pure this compound Crude Product Crude Product Reaction->Crude Product Crude Product->Acidification

Caption: Experimental workflow for the synthesis of this compound.

Side_Reactions cluster_products Potential Products 4-Acetamidophenoxide 4-Acetamidophenoxide O-Alkylation (Desired) O-Alkylation (Desired) 4-Acetamidophenoxide->O-Alkylation (Desired) + Chloroacetic Acid (Favored in polar aprotic solvent) C-Alkylation (Side Reaction) C-Alkylation (Side Reaction) 4-Acetamidophenoxide->C-Alkylation (Side Reaction) + Chloroacetic Acid (Favored in protic solvent) Amide Hydrolysis (Side Reaction) Amide Hydrolysis (Side Reaction) 4-Acetamidophenoxide->Amide Hydrolysis (Side Reaction) + H2O / OH- (High temp / long time)

Caption: Competing reaction pathways in the synthesis.

Troubleshooting_Logic Start Start Low_Yield Low Yield? Start->Low_Yield Check_Base Check Base Strength & Stoichiometry Low_Yield->Check_Base Yes Impurities_Present Impurities Present? Low_Yield->Impurities_Present No Check_Solvent Use Polar Aprotic Solvent (e.g., DMF) Check_Base->Check_Solvent Optimize_Temp_Time Lower Temperature & Reduce Reaction Time Check_Solvent->Optimize_Temp_Time Optimize_Temp_Time->Impurities_Present Purify Recrystallize Product Impurities_Present->Purify Yes End End Impurities_Present->End No Wash_With_Base Wash with Dilute Base during Workup Purify->Wash_With_Base Wash_With_Base->End

Caption: A logical troubleshooting workflow for common synthesis issues.

References

Method refinement for consistent results in assays involving (4-Acetamidophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure consistent and reliable results in assays involving (4-Acetamidophenoxy)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical method for the quantification of this compound?

A1: The recommended method is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This method offers high selectivity and sensitivity for the analysis of this compound in various sample matrices.

Q2: What are the typical chromatographic conditions for the analysis of this compound?

A2: While method optimization is crucial, a good starting point for chromatographic conditions can be found in the detailed experimental protocol section below. Generally, a C18 column is used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).

Q3: My sample preparation involves dissolving this compound in the mobile phase, but I am observing peak splitting. What could be the cause?

A3: Peak splitting can occur if the sample solvent is significantly stronger than the mobile phase. If your mobile phase has a high aqueous content, dissolving your sample in a purely organic solvent can lead to this issue. It is recommended to dissolve the sample in a solvent that closely matches the mobile phase composition.

Q4: How can I confirm the identity of the this compound peak in my chromatogram?

A4: Peak identity can be confirmed by comparing the retention time with that of a certified reference standard. For unequivocal identification, techniques such as mass spectrometry (MS) coupled with HPLC (LC-MS) can be used to confirm the mass-to-charge ratio of the analyte.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

ProblemPotential CauseSuggested Solution
No Peak or Very Small Peak Injection failure.Manually inspect the injector and ensure the sample vial contains sufficient volume.
Incorrect detector wavelength.Verify the UV detector is set to the appropriate wavelength for this compound (typically around 275 nm).
Sample degradation.Ensure proper sample storage conditions and prepare fresh samples.
Broad Peaks Column contamination or aging.Flush the column with a strong solvent or replace the column if necessary.
High extra-column volume.Minimize the length and diameter of tubing connecting the injector, column, and detector.
Mobile phase pH is close to the pKa of the analyte.Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
Peak Tailing Active sites on the column packing.Use a column with end-capping or add a competing base to the mobile phase (e.g., triethylamine).
Column overload.Dilute the sample and reinject.
Interference from co-eluting impurities.Optimize the mobile phase composition or gradient to improve separation.
Shifting Retention Times Inconsistent mobile phase preparation.Prepare fresh mobile phase daily and ensure accurate composition.
Column temperature fluctuations.Use a column oven to maintain a constant temperature.
Column equilibration is insufficient.Ensure the column is adequately equilibrated with the mobile phase before starting the analysis.
Split Peaks Partially blocked column frit.Back-flush the column or replace the frit.
Sample solvent incompatible with the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound by RP-HPLC

This protocol provides a general method for the quantitative analysis of this compound. Method validation and optimization are required for specific applications.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: 0.05M Potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and Acetonitrile (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 275 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound (100 µg/mL) in the mobile phase.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

4. Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject the standard solutions to construct a calibration curve.

  • Inject the sample solutions.

  • Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for developing stability-indicating methods.[1][2][3]

1. Acid Hydrolysis:

  • Dissolve the sample in 0.1 M HCl and heat at 80 °C for 2 hours.

  • Neutralize the solution before injection.

2. Base Hydrolysis:

  • Dissolve the sample in 0.1 M NaOH and heat at 80 °C for 2 hours.

  • Neutralize the solution before injection.

3. Oxidative Degradation:

  • Dissolve the sample in 3% hydrogen peroxide and keep at room temperature for 24 hours.

4. Thermal Degradation:

  • Keep the solid sample in an oven at 105 °C for 24 hours.

5. Photolytic Degradation:

  • Expose the sample solution to UV light (254 nm) for 24 hours.

Analyze all stressed samples using the HPLC method described in Protocol 1 to assess for degradation products and the specificity of the method.

Quantitative Data Summary

The following tables provide representative data for a validated HPLC method for this compound. Actual results may vary depending on the specific instrumentation and experimental conditions.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 20005500
% RSD of Peak Area (n=6)≤ 2.0%0.8%

Table 2: Method Validation Parameters

ParameterResult
Linearity Range1 - 50 µg/mL
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)0.6 µg/mL
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)< 2.0%

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation equilibration Column Equilibration prep_mobile->equilibration prep_std Standard Solution Preparation injection Sample/Standard Injection prep_std->injection prep_sample Sample Preparation prep_sample->injection equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification integration->quantification calibration->quantification

Caption: Experimental workflow for HPLC analysis.

troubleshooting_workflow cluster_peak_issues Peak Shape Problems cluster_retention_issues Retention Time Problems cluster_response_issues Peak Response Problems start Inconsistent Results peak_shape Abnormal Peak Shape? start->peak_shape retention Retention Time Shift? start->retention response Incorrect Peak Area? start->response broad Broad Peaks peak_shape->broad Yes tailing Tailing Peaks peak_shape->tailing Yes split Split Peaks peak_shape->split Yes check_mobile Check Mobile Phase (Composition, pH) retention->check_mobile Yes check_temp Check Column Temperature retention->check_temp Yes check_flow Check Flow Rate retention->check_flow Yes check_injection Check Injection Volume & Sample Conc. response->check_injection Yes check_detector Check Detector Settings (Wavelength) response->check_detector Yes

Caption: Troubleshooting decision tree for HPLC assays.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of (4-Acetamidophenoxy)acetic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(4-Acetamidophenoxy)acetic acid, a molecule structurally related to well-known pharmaceuticals, serves as a scaffold for the development of novel therapeutic agents. This guide provides a comparative analysis of its biological activity with that of its analogs, supported by experimental data, to inform future research and drug discovery efforts. The primary focus of the analogs discussed herein is their anti-inflammatory properties, specifically through the inhibition of cyclooxygenase (COX) enzymes.

Comparative Biological Activity: COX Inhibition

The primary mechanism of anti-inflammatory action for many phenoxyacetic acid derivatives is the inhibition of COX enzymes, which are crucial for the synthesis of prostaglandins involved in inflammation and pain. The data below summarizes the in vitro inhibitory activity of several analogs against COX-1 and COX-2.

CompoundModification from Parent CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound Parent CompoundNo data foundNo data foundNo data found
Analog 5aReplacement of acetamido group with a substituted pyrazoline14.5 ± 0.20.97 ± 0.0614.95
Analog 5cAnalog 5a with p-methylphenyl on the pyrazoline ring14.93 ± 0.120.13 ± 0.06114.85
Analog 5dAnalog 5a with a bromo substitution at position 4 of the phenoxy ring9.03 ± 0.150.08 ± 0.01112.88
Analog 5fAnalog 5d with p-chlorophenyl on the pyrazoline ring7.00 ± 0.200.06 ± 0.01116.67
Analog 7bDifferent heterocyclic substitution (isoxazole) with a bromo group on the phenoxy ring8.00 ± 0.200.07 ± 0.01114.29
Mefenamic Acid (Reference)Standard NSAID29.9 ± 0.09No data foundNo data found
Celecoxib (Reference)Selective COX-2 Inhibitor14.93 ± 0.120.05 ± 0.01298.6

Data sourced from a study on novel phenoxy acetic acid derivatives as selective COX-2 inhibitors.[1]

Key Observations:

  • The introduction of bulky heterocyclic moieties, such as pyrazoline and isoxazole, in place of the acetamido group significantly enhances COX-2 inhibitory activity.[1][2]

  • Substitution on the phenoxy ring, particularly with a bromine atom at the 4-position, generally increases potency for both COX-1 and COX-2.[1]

  • Analogs 5f and 7b exhibit potent COX-2 inhibition with IC50 values comparable to the selective COX-2 inhibitor, Celecoxib.[1]

  • Several analogs demonstrate a high selectivity index for COX-2 over COX-1, suggesting a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[1][2]

Other Reported Biological Activities

Derivatives of phenoxyacetic acid have been explored for a wide range of pharmacological activities beyond anti-inflammatory effects. These include:

  • Antimicrobial Activity: Various analogs have shown inhibitory effects against bacterial and fungal strains.[3]

  • Anticancer Activity: Some derivatives have demonstrated cytotoxic activity against cancer cell lines.[3][4]

  • Antioxidant Activity: Certain analogs have been evaluated for their ability to scavenge free radicals.[3]

  • Platelet Aggregation Inhibition: A structurally novel phenoxyacetic acid derivative, BMY 42393, acts as a prostacyclin partial agonist, inhibiting platelet aggregation.[5]

Experimental Protocols

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds against COX-1 and COX-2.

Principle:

The assay measures the peroxidase activity of the COX enzyme. The peroxidase activity is determined by monitoring the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) by the enzyme in the presence of arachidonic acid. The absorbance of the oxidized substrate is measured spectrophotometrically.

Materials:

  • Ovine or human COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • TMPD (chromogenic substrate)

  • Test compounds (analogs of this compound)

  • Reference inhibitors (e.g., Mefenamic Acid, Celecoxib)

  • Tris-HCl buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the test compounds and reference inhibitors at various concentrations.

  • In a 96-well plate, add the Tris-HCl buffer, heme, and the COX enzyme (either COX-1 or COX-2).

  • Add the test compound or reference inhibitor to the respective wells.

  • Incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

  • Initiate the reaction by adding arachidonic acid and TMPD to all wells.

  • Immediately measure the absorbance at a specific wavelength (e.g., 595 nm) over time using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity, by plotting the percentage of inhibition versus the log of the compound concentration.

Visualizing Mechanisms and Workflows

Signaling Pathway of COX-2 Inhibition

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin H2 COX2->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, etc.) Prostaglandin_H2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Phenoxyacetic_Acid_Analog This compound Analog Phenoxyacetic_Acid_Analog->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by phenoxyacetic acid analogs.

General Experimental Workflow for Biological Activity Screening

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of This compound and Analogs Purification Purification and Characterization (NMR, MS) Synthesis->Purification In_Vitro_Assay In Vitro Assays (e.g., COX Inhibition) Purification->In_Vitro_Assay Cell_Based_Assay Cell-Based Assays (e.g., Cytotoxicity) In_Vitro_Assay->Cell_Based_Assay Data_Analysis IC50/EC50 Determination Cell_Based_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis SAR_Analysis->Synthesis Lead Optimization

Caption: A typical workflow for synthesizing and evaluating new compounds.

This guide highlights the potential of this compound analogs as a promising class of compounds, particularly as selective COX-2 inhibitors. The provided data and protocols offer a foundation for researchers to build upon in the quest for more effective and safer therapeutic agents.

References

A Comparative Guide to Analytical Methods for the Quantification of (4-Acetamidophenoxy)acetic acid and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of active pharmaceutical ingredients (APIs) and their related compounds is a cornerstone of drug development and quality control. This guide provides a comparative overview of validated analytical methods for (4-Acetamidophenoxy)acetic acid, a compound structurally related to the non-steroidal anti-inflammatory drug (NSAID) Aceclofenac. Due to the limited availability of specific validated methods for this compound, this document focuses on established High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for Aceclofenac and its impurities. The presented data and protocols offer a robust foundation for developing and validating a suitable analytical method for the target compound.

The primary analytical techniques discussed are Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). These methods are renowned for their sensitivity, specificity, and accuracy in quantifying pharmaceutical compounds in various matrices.

Workflow for Analytical Method Validation

A systematic approach is crucial for validating an analytical method to ensure it is suitable for its intended purpose. The following diagram illustrates the typical workflow of the analytical method validation process.

Analytical Method Validation Workflow start Start: Define Analytical Method Requirements method_development Method Development & Optimization start->method_development validation_protocol Prepare Validation Protocol method_development->validation_protocol specificity Specificity/ Selectivity validation_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability validation_report Prepare Validation Report system_suitability->validation_report method_implementation Routine Method Implementation validation_report->method_implementation end End method_implementation->end

Caption: A flowchart illustrating the key stages of analytical method validation.

Comparison of Analytical Methods

The following tables summarize the key performance parameters of representative HPLC and UPLC methods developed for the analysis of Aceclofenac and its related compounds. These parameters are essential for evaluating the suitability of a method for a specific application.

Table 1: HPLC Method Performance for Aceclofenac and Related Impurities
Parameter Method 1 Method 2 Method 3 (for Impurities) Method 4
Instrumentation RP-HPLC with UV DetectionRP-HPLC with UV DetectionRP-HPLC with UV DetectionRP-HPLC with PDA Detection
Linearity Range 19.8–148.5 µg/mL16.25 to 48.75 µg/mL1-20 µg/mL (for Impurity-B)2-10 µg/mL
Correlation Coefficient (R²) 0.999[1][2]1.0>0.990.9817
LOD 0.0692 µg/mL[1][2]0.02 µg/mL[3]10 ng/mL (for Impurity-B)[4]2.279 µg/mL[5]
LOQ 0.2076 µg/mL[1][2]0.06 µg/mL[3]Not Specified6.906 µg/mL[5]
Accuracy (% Recovery) 97.91% to 100.39%[1][2]99.35% to 99.73%[3]Not SpecifiedNot Specified
Precision (%RSD) 1.13 (Intraday)[1][2]<2%Not Specified<2%
Table 2: UPLC-MS/MS Method Performance for Aceclofenac
Parameter Method 5
Instrumentation UPLC/Q-TOF-MS
Linearity Range 1–1000 ng/mL[6]
Correlation Coefficient (R²) >0.99
LOD Not Specified
LOQ Not Specified
Accuracy (% Recovery) 92-103%[7]
Precision (%RSD) <8%[7]

Detailed Experimental Protocols

Below are detailed methodologies for the referenced analytical methods. These can be adapted for the development of a method for this compound.

Method 1: RP-HPLC for Aceclofenac Quantification

This method is a simple and sensitive RP-HPLC method for the estimation of Aceclofenac in bulk drug and tablet dosage form.[1][2]

  • Instrumentation: HPLC with an octylsilyl column and UV detector.

  • Mobile Phase: A mixture of 10 mM Phosphate Buffer (pH 2.1) and methanol in a 30:70 v/v ratio.[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV detection at 272 nm.[1][2]

  • Sample Preparation: A stock solution of Aceclofenac (1 mg/mL) is prepared in the mobile phase, and further dilutions are made to obtain the desired concentrations for the calibration curve (19.8–148.5 µg/mL).[2]

Method 3: RP-HPLC for Aceclofenac Impurity-B

This method was developed for the detection and quantification of a specific process-related impurity of Aceclofenac.[4]

  • Instrumentation: RP-HPLC with UV Detection.

  • Column: C18 column.

  • Mobile Phase: An isocratic mixture of acetonitrile and phosphate buffer (pH 5.0) in a 60:40 v/v ratio.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV detection at 275 nm.[4]

  • Sample Preparation: Standard stock solutions of Aceclofenac and its impurity-B are prepared in the mobile phase. A resolution mixture is prepared by diluting the stock solutions to 5 µg/mL each.[4]

Method 5: UPLC-MS/MS for Aceclofenac in Human Plasma

This UPLC/Q-TOF-MS method was developed for the simultaneous determination of Aceclofenac in human plasma, demonstrating high sensitivity.[6]

  • Instrumentation: Waters Acquity UPLC system with a Q-TOF mass spectrometer.[6]

  • Column: Acquity UPLC BEH C18 (100.0 x 2.1 mm, 1.7 µm).[6]

  • Mobile Phase: An isocratic mobile phase consisting of acetonitrile and 2mM ammonium acetate in a 50:50 v/v ratio.[6]

  • Flow Rate: 0.20 mL/min.[6]

  • Detection: Q-TOF mass spectrometer in positive ionization mode. The MS/MS transition monitored for Aceclofenac was m/z 354.07 to 215.07.[6]

  • Sample Preparation: Standard solutions are prepared by dissolving accurately weighed Aceclofenac in methanol and then diluting with a methanol:water (50:50, v/v) mixture to achieve the desired concentrations.[6]

Conclusion

The choice of an analytical method for the quantification of this compound will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The provided HPLC methods for the related compound Aceclofenac offer robust and reliable options for routine quality control, with well-established validation parameters. For applications requiring higher sensitivity and specificity, such as bioanalytical studies, a UPLC-MS/MS method would be the preferred choice. The experimental protocols and performance data presented in this guide serve as a valuable starting point for the development and validation of a fit-for-purpose analytical method for this compound.

References

Comparative Analysis of (4-Acetamidophenoxy)acetic Acid and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Cross-Validation of Experimental Results

This guide provides a comparative analysis of the physicochemical and biological properties of (4-Acetamidophenoxy)acetic acid and its structural analogs. The information is intended to support researchers and professionals in the fields of medicinal chemistry and drug development in their evaluation of this compound and its potential applications. While experimental data for this compound is limited in publicly accessible literature, this guide compiles available information and presents it alongside data for well-characterized related compounds to offer a valuable comparative context.

Physicochemical Properties: A Comparative Overview

PropertyThis compoundAceclofenac(4-Chlorophenoxy)acetic acid(4-Bromophenoxy)acetic acid
Molecular Formula C₁₀H₁₁NO₄C₁₆H₁₃Cl₂NO₄C₈H₇ClO₃C₈H₇BrO₃
Molecular Weight ( g/mol ) 209.20[1]354.18[2]186.59231.04[3]
Physical Form Solid[1]Crystalline powderPrisms or needles from water[4]Almost white solid[3]
Melting Point (°C) Data not available149-153[2]156.5[4]161.4 - 161.8[3]
Water Solubility Data not availablePractically insoluble; 32 mg/L (32 °C)957 mg/L (25 °C)[4]Very soluble[3]
pKa Data not available4-53.56[4]3.04[3]

Biological Activity: Cyclooxygenase-2 (COX-2) Inhibition

This compound is structurally related to known non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes. Aceclofenac, a prominent comparator, is a selective COX-2 inhibitor.[5][6] The following table summarizes the in vitro COX-2 inhibitory activity of Aceclofenac and other relevant NSAIDs. The IC₅₀ value represents the concentration of the drug required to inhibit 50% of the enzyme's activity.

CompoundCOX-2 IC₅₀ (µM)
Aceclofenac Preferential COX-2 inhibitor (97% inhibition) compared to COX-1 (46% inhibition)[5][6]
Diclofenac 0.63[7]
Celecoxib 0.04[2]

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of phenoxyacetic acid derivatives involves the reaction of a phenol with an α-haloacetic acid in the presence of a base.[8]

Reaction:

Synthesis 4-Acetamidophenol 4-Acetamidophenol Product This compound 4-Acetamidophenol->Product + Chloroacetic_acid Chloroacetic acid Chloroacetic_acid->Product + Base Base Base->Product Reaction Condition

Caption: General synthesis of this compound.

Procedure:

  • Dissolve 4-Acetamidophenol in a suitable solvent.

  • Add a base, such as sodium hydroxide, to form the corresponding phenoxide.

  • Add chloroacetic acid to the reaction mixture.

  • Heat the mixture under reflux for a specified period.

  • After cooling, acidify the mixture to precipitate the product.

  • The crude product can be purified by recrystallization.

In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against the COX-2 enzyme.

COX2_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Enzyme COX-2 Enzyme Incubation Incubate Enzyme with Test Compound Enzyme->Incubation Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation Arachidonic_Acid Arachidonic Acid (Substrate) Initiation Add Arachidonic Acid to initiate reaction Arachidonic_Acid->Initiation Incubation->Initiation Prostaglandin_Production Prostaglandin E₂ (PGE₂) Production Initiation->Prostaglandin_Production Quantification Quantify PGE₂ (e.g., ELISA) Prostaglandin_Production->Quantification Calculation Calculate % Inhibition and IC₅₀ value Quantification->Calculation

Caption: Workflow for in vitro COX-2 inhibition assay.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compound and reference inhibitor (e.g., Celecoxib)

  • Assay buffer

  • Enzyme Immunoassay (EIA) kit for Prostaglandin E₂ (PGE₂) detection

Procedure:

  • Prepare solutions of the test compound and reference inhibitor at various concentrations.

  • In a multi-well plate, add the COX-2 enzyme to the assay buffer.

  • Add the test compound or reference inhibitor to the wells and incubate to allow for binding to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Allow the reaction to proceed for a defined time at a controlled temperature.

  • Stop the reaction.

  • Quantify the amount of PGE₂ produced using an EIA kit.

  • Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC₅₀ value.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol describes a general HPLC method for the analysis of phenoxyacetic acid derivatives.

HPLC_Workflow Sample_Prep Sample Preparation (Dissolve in Mobile Phase) Injection Inject Sample into HPLC System Sample_Prep->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection Separation->Detection Analysis Data Analysis (Chromatogram) Detection->Analysis

Caption: General workflow for HPLC analysis.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase is adjusted to ensure proper ionization of the acidic analytes.

  • Flow Rate: Typically around 1 mL/min.

  • Detection: UV detection at a wavelength where the compounds exhibit significant absorbance.

  • Injection Volume: Typically 10-20 µL.

Procedure:

  • Prepare standard solutions of the analyte at known concentrations in the mobile phase.

  • Prepare the sample solution by dissolving the compound in the mobile phase.

  • Filter all solutions through a 0.45 µm filter before injection.

  • Inject the standard and sample solutions into the HPLC system.

  • Record the chromatograms and determine the retention time and peak area of the analyte.

  • Quantify the amount of the analyte in the sample by comparing its peak area with the calibration curve generated from the standard solutions.

This guide provides a foundational comparison for this compound. Further experimental investigation is necessary to fully characterize its physicochemical properties and biological activity. The provided protocols offer a starting point for such studies.

References

A Comparative Analysis of the Anti-inflammatory Profiles of Ibuprofen and (4-Acetamidophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals navigating the landscape of non-steroidal anti-inflammatory drugs (NSAIDs).

In the quest for effective and safe anti-inflammatory agents, a thorough understanding of the pharmacological profiles of established drugs and novel compounds is paramount. This guide provides a comparative study of the well-characterized NSAID, ibuprofen, and the less-explored compound, (4-Acetamidophenoxy)acetic acid. While extensive data is available for ibuprofen, this guide also sheds light on the potential of the phenoxyacetic acid scaffold, contextualizing the anticipated but underexplored anti-inflammatory properties of this compound and highlighting a significant research opportunity.

Introduction

Ibuprofen, a propionic acid derivative, is a cornerstone of anti-inflammatory therapy, widely recognized for its analgesic, antipyretic, and anti-inflammatory effects. Its mechanism of action and clinical efficacy are well-documented. In contrast, this compound, a phenoxyacetic acid derivative, represents a chemical scaffold that has shown promise in the development of novel anti-inflammatory agents. This guide aims to provide a detailed comparison based on available scientific literature, presenting quantitative data, experimental methodologies, and visual representations of key biological pathways.

Data Presentation: A Comparative Overview

A direct quantitative comparison is challenging due to the limited publicly available data on the anti-inflammatory activity of this compound. The following tables summarize the extensive data for ibuprofen and highlight the known information for phenoxyacetic acid derivatives to provide a contextual framework.

Table 1: Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Ibuprofen 13 - 18.58.8 - 370~0.5 - 2.1
This compound Data not availableData not availableData not available
Representative Phenoxyacetic Acid Derivative (Compound 5f)4.07 ± 0.120.06 ± 0.0167.8

Note: The data for the representative phenoxyacetic acid derivative is from a study on novel synthesized compounds and is provided for contextual understanding of the potential of this chemical class.

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

CompoundDose (mg/kg)Inhibition of Edema (%)
Ibuprofen 1055%
This compound Data not availableData not available
Representative Phenoxyacetic Acid Derivative (Compound 5f)1063.35% (inhibition of paw thickness)
Representative Phenoxyacetic Acid Derivative (Compound 7b)1046.51% (inhibition of paw thickness)

Note: Data for phenoxyacetic acid derivatives are from a specific study and represent inhibition of paw thickness, a parameter of the carrageenan-induced edema model.

Table 3: Effect on Pro-inflammatory Cytokines and Mediators

CompoundTargetEffect
Ibuprofen TNF-α, IL-1β, IL-6, PGE₂Inhibition of production
This compound Data not availableData not available
Representative Phenoxyacetic Acid Derivative (Compound 5f)TNF-α, PGE₂61.04% and 60.58% reduction, respectively
Representative Phenoxyacetic Acid Derivative (Compound 7b)TNF-α, PGE₂64.88% and 57.07% reduction, respectively

Note: Cytokine and mediator reduction data for phenoxyacetic acid derivatives are from a specific in vivo study.

Mechanism of Action

Ibuprofen: A Non-selective COX Inhibitor

Ibuprofen exerts its anti-inflammatory effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. By blocking these enzymes, ibuprofen prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The inhibition of COX-2 is largely responsible for its anti-inflammatory and analgesic properties, while the inhibition of the constitutively expressed COX-1 can lead to gastrointestinal side effects.

Recent research also suggests that ibuprofen's anti-inflammatory actions may extend beyond COX inhibition, including the modulation of leukocyte activity and the reduction of pro-inflammatory cytokine production.

This compound: A Potential Anti-inflammatory Agent

While direct experimental evidence for the anti-inflammatory mechanism of this compound is lacking, the broader class of phenoxyacetic acid derivatives has been investigated for its anti-inflammatory potential. Studies on various derivatives have shown significant and, in some cases, selective COX-2 inhibitory activity. This suggests that this compound may also function by inhibiting the cyclooxygenase pathway, potentially with a favorable selectivity profile for COX-2, which could translate to a better gastrointestinal safety profile compared to non-selective NSAIDs like ibuprofen. However, this remains a hypothesis pending experimental validation.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

cluster_0 Inflammatory Stimulus (e.g., Tissue Injury, Pathogens) cluster_1 Arachidonic Acid Cascade cluster_2 Mechanism of Action Inflammatory Stimulus Inflammatory Stimulus Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA₂ Prostaglandin H₂ (PGH₂) Prostaglandin H₂ (PGH₂) Arachidonic Acid->Prostaglandin H₂ (PGH₂) COX-1 / COX-2 Prostaglandins (PGE₂, PGI₂) Prostaglandins (PGE₂, PGI₂) Prostaglandin H₂ (PGH₂)->Prostaglandins (PGE₂, PGI₂) Isomerases Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE₂, PGI₂)->Inflammation, Pain, Fever Ibuprofen Ibuprofen COX-1 / COX-2 COX-1 / COX-2 Ibuprofen->COX-1 / COX-2 Inhibition This compound This compound This compound->COX-1 / COX-2 Potential Inhibition

Caption: Mechanism of Action of Ibuprofen and Potential Mechanism of this compound.

cluster_0 Pre-treatment cluster_1 Induction of Inflammation cluster_2 Measurement and Analysis Animal Grouping Animal Grouping Drug Administration Drug Administration Animal Grouping->Drug Administration Vehicle, Ibuprofen, or Test Compound Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection Subplantar injection into paw Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Measure at various time points Data Analysis Data Analysis Paw Volume Measurement->Data Analysis Calculate % inhibition

Caption: Experimental Workflow for Carrageenan-Induced Paw Edema Assay.

cluster_0 Cell Culture and Treatment cluster_1 Analysis Immune Cell Culture Immune Cell Culture Pre-treatment with Compound Pre-treatment with Compound Immune Cell Culture->Pre-treatment with Compound Ibuprofen or Test Compound LPS Stimulation LPS Stimulation Pre-treatment with Compound->LPS Stimulation Supernatant Collection Supernatant Collection LPS Stimulation->Supernatant Collection After incubation Cytokine Measurement (ELISA) Cytokine Measurement (ELISA) Supernatant Collection->Cytokine Measurement (ELISA)

Caption: Experimental Workflow for LPS-Induced Cytokine Production Assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate anti-inflammatory activity.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against COX-1 and COX-2 enzymes.

Materials:

  • Recombinant human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • COX reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Test compounds (Ibuprofen, this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the reaction buffer.

  • In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2).

  • Add the test compound dilutions to the wells. Include a vehicle control (solvent only) and a positive control (a known COX inhibitor).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).

  • Stop the reaction (e.g., by adding a strong acid).

  • Measure the production of prostaglandins (e.g., PGE₂) using a suitable method, such as an Enzyme Immunoassay (EIA).

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vivo Carrageenan-Induced Paw Edema Assay

Objective: To evaluate the acute anti-inflammatory activity of a compound in an animal model.

Materials:

  • Male Wistar rats or Swiss albino mice

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compounds (Ibuprofen, this compound) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer or digital calipers

  • Animal handling equipment

Procedure:

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups: vehicle control, positive control (e.g., ibuprofen), and test compound groups (at least 3 doses).

  • Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Measure the initial paw volume of the right hind paw of each animal using a plethysmometer or calipers.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [1 - (ΔV_test / ΔV_control)] x 100 Where ΔV is the change in paw volume.

  • Analyze the data statistically to determine the significance of the anti-inflammatory effect.

In Vitro Lipopolysaccharide (LPS)-Induced Cytokine Production Assay

Objective: To assess the effect of a compound on the production of pro-inflammatory cytokines by immune cells.

Materials:

  • Immune cells (e.g., RAW 264.7 macrophage cell line, or primary murine bone marrow-derived macrophages)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (Ibuprofen, this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits for specific cytokines (e.g., TNF-α, IL-6)

  • 96-well cell culture plates

  • Cell culture incubator (37°C, 5% CO₂)

Procedure:

  • Seed the immune cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Include a vehicle control.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production.

  • Incubate the plates for a specified period (e.g., 24 hours).

  • Collect the cell culture supernatants.

  • Measure the concentration of the desired cytokines (e.g., TNF-α, IL-6) in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated vehicle control.

  • Determine the IC₅₀ value for cytokine inhibition if a dose-response is observed.

Conclusion and Future Directions

This comparative guide underscores the well-established anti-inflammatory profile of ibuprofen, characterized by its non-selective inhibition of COX enzymes and its proven efficacy in various inflammatory models. While direct experimental data for this compound is conspicuously absent from the current scientific literature, the demonstrated potent and selective COX-2 inhibitory activity of other phenoxyacetic acid derivatives suggests that it holds promise as a potentially effective and safer anti-inflammatory agent.

The lack of data for this compound represents a clear research gap. Future investigations should focus on elucidating its in vitro and in vivo anti-inflammatory effects using the standardized experimental protocols outlined in this guide. Such studies are essential to determine its mechanism of action, potency, and selectivity, thereby providing the necessary data for a direct and meaningful comparison with established drugs like ibuprofen. This will be a critical step in assessing its therapeutic potential and advancing the development of novel anti-inflammatory therapies.

A Comparative Guide to the Efficacy of (4-Acetamidophenoxy)acetic acid Derivatives: In Vitro vs. In Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of various (4-Acetamidophenoxy)acetic acid derivatives and related phenoxyacetic acid compounds. The data presented is compiled from recent studies and aims to offer an objective overview of their therapeutic potential, primarily as anti-inflammatory and anticancer agents.

Quantitative Efficacy Data Summary

The following tables summarize the key quantitative data on the biological activity of the investigated derivatives, providing a clear comparison of their potency and selectivity.

Table 1: In Vitro Anti-inflammatory Activity of Phenoxyacetic Acid Derivatives
CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference CompoundIC50 (µM)
5d COX-20.08 ± 0.01-Mefenamic Acid (COX-1)29.9 ± 0.09
5e COX-20.07 ± 0.01-Celecoxib (COX-1)14.93 ± 0.12
5f COX-20.06 ± 0.01-Mefenamic Acid (COX-2)-
7b COX-20.06 ± 0.01-Celecoxib (COX-2)-
10c COX-20.07 ± 0.01-
10d COX-20.08 ± 0.01-
10e COX-20.09 ± 0.01-
10f COX-20.06 ± 0.01-
6a COX-20.03365.4
6c COX-20.03196.9
5c COX-1--
5d COX-19.03 ± 0.15-
5e COX-17.00 ± 0.20-
5f COX-18.00 ± 0.20-
7b COX-15.93 ± 0.12-
10d COX-17.00 ± 0.20-
10e COX-14.07 ± 0.12-
10f COX-14.97 ± 0.06-
13a COX-18.43 ± 0.12-
13b COX-19.93 ± 0.12-

Data sourced from multiple studies, showcasing a range of substitutions on the phenoxy acetic acid scaffold.[1][2]

Table 2: In Vitro Anticancer Activity of Phenoxyacetamide and Phenoxy-phenyl Isoxazole Derivatives
CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound I (Phenoxyacetamide) HepG21.435-Fluorouracil5.32
Compound II (Phenoxyacetamide) HepG26.525-Fluorouracil5.32
Compound I (Phenoxyacetamide) MCF-7---
Pyridazine hydrazide with phenoxy acetic acid HepG26.9 ± 0.75-Fluorouracil8.3 ± 1.8
6g (4-phenoxy-phenyl isoxazole) hACC1 (enzyme)0.0998--
6l (4-phenoxy-phenyl isoxazole) A5490.22Doxorubicin-
6l (4-phenoxy-phenyl isoxazole) HepG20.26Doxorubicin-
6l (4-phenoxy-phenyl isoxazole) MDA-MB-2310.21Doxorubicin-
21 A5495.42Cisplatin11.71
22 A5492.47Cisplatin11.71
25 A5498.05Cisplatin11.71
26 A54925.4Cisplatin11.71

These derivatives show promise in targeting liver (HepG2), breast (MCF-7), lung (A549), and triple-negative breast (MDA-MB-231) cancer cell lines.[3][4][5][6][7]

Table 3: In Vivo Anti-inflammatory Activity of Selected Phenoxyacetic Acid Derivatives
CompoundParameter% Inhibition / ReductionReference Compound% Inhibition / Reduction
5f Paw Thickness63.35Celecoxib (TNF-α)63.52
7b Paw Thickness46.51Mefenamic Acid (TNF-α)60.09
5f Paw Weight68.26Celecoxib (PGE-2)60.16
7b Paw Weight64.84Mefenamic Acid (PGE-2)59.37
5f TNF-α61.04
7b TNF-α64.88
5f PGE-260.58
7b PGE-257.07

In vivo models demonstrate significant anti-inflammatory effects, correlating with the in vitro COX-2 inhibition.[1][8]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays cited in the evaluation of these derivatives.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the potency and selectivity of compounds in inhibiting the two isoforms of the cyclooxygenase enzyme.

  • Enzyme Preparation : Human recombinant COX-1 and COX-2 enzymes are used.

  • Substrate : Arachidonic acid is used as the natural substrate for the enzymes.

  • Incubation : The test compounds at various concentrations are pre-incubated with the enzyme (COX-1 or COX-2) in a buffer solution.

  • Reaction Initiation : The reaction is initiated by the addition of arachidonic acid.

  • Detection : The product of the enzymatic reaction, Prostaglandin E2 (PGE2), is measured using an enzyme immunoassay (EIA) kit.

  • Data Analysis : The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration. The selectivity index is determined by the ratio of IC50 (COX-1) / IC50 (COX-2).[1][2]

In Vivo Carrageenan-Induced Paw Edema Model

This is a standard animal model for evaluating the anti-inflammatory activity of compounds.

  • Animal Model : Typically, male Wistar rats or Swiss albino mice are used.

  • Compound Administration : The test compounds, a reference drug (e.g., indomethacin or celecoxib), and a vehicle control are administered orally or intraperitoneally.

  • Induction of Inflammation : After a set time (e.g., 1 hour) following compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of the animals.

  • Measurement of Edema : The paw volume or thickness is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer or a digital caliper.

  • Data Analysis : The percentage inhibition of edema is calculated for each group relative to the control group.

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the ability of a compound to inhibit cell growth and proliferation in cancer cell lines.

  • Cell Culture : Human cancer cell lines (e.g., HepG2, MCF-7) are cultured in an appropriate medium and seeded in 96-well plates.

  • Compound Treatment : The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.[3][5]

Visualizing the Mechanism of Action

The primary mechanism of action for the anti-inflammatory effects of many this compound derivatives is the inhibition of the cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.

G Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Upregulated at site of inflammation Physiological_Functions Physiological Functions (e.g., Gastric Protection, Platelet Aggregation) Prostaglandins_Thromboxanes->Physiological_Functions Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever Derivatives (4-Acetamidophenoxy)acetic acid derivatives Derivatives->COX2 Selective Inhibition

Caption: Simplified COX-1 and COX-2 signaling pathway and the inhibitory action of derivatives.

Conclusion

The derivatives of this compound and related phenoxyacetic acids have demonstrated significant potential as both anti-inflammatory and anticancer agents. The in vitro data consistently reveals potent inhibition of COX-2 and various cancer cell lines, with some compounds exhibiting high selectivity. These findings are largely corroborated by in vivo studies, which show a marked reduction in inflammation and associated biomarkers. The favorable safety profiles mentioned in some studies, particularly the reduced gastrointestinal side effects compared to traditional NSAIDs, further enhance their therapeutic promise.[2][9] Future research should focus on optimizing the structure-activity relationships to improve potency and selectivity, as well as comprehensive pharmacokinetic and toxicological profiling to advance the most promising candidates toward clinical development.

References

Benchmarking the synthesis of (4-Acetamidophenoxy)acetic acid against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(4-Acetamidophenoxy)acetic acid, a derivative of acetaminophen, is a valuable building block in medicinal chemistry and materials science. The efficiency of its synthesis is a critical factor in research and development. This guide provides an objective comparison of the primary synthesis method, the Williamson ether synthesis, against emerging alternative techniques, supported by available experimental data.

Comparison of Synthesis Methodologies

The synthesis of this compound is predominantly achieved through the Williamson ether synthesis. However, alternative methods focusing on improved efficiency and sustainability are gaining traction. This section benchmarks these methods based on key performance indicators.

Synthesis MethodKey ReagentsTypical Reaction TimeTypical YieldPurity/ContentKey AdvantagesKey Disadvantages
Williamson Ether Synthesis 4-Acetamidophenol (Paracetamol), Chloroacetic Acid, Base (e.g., NaOH, K₂CO₃)1 - 8 hours[1]50 - 95% (Lab Scale)[1], up to 98% (Industrial)[2]High, often >98%[2]Well-established, reliable, versatile[1]Long reaction times, use of organic solvents
Microwave-Assisted Synthesis 4-Acetamidophenol, Chloroacetic Acid, Base10 - 30 minutes[1][3]20 - 55% (can be higher with optimization)[1]Method dependentDrastic reduction in reaction time, potential for higher throughput[3][4]Requires specialized equipment, scalability can be a challenge
Phase-Transfer Catalysis (PTC) 4-Acetamidophenol, Chloroacetic Acid, Base, Phase-Transfer Catalyst (e.g., TBAB)Several hoursGenerally highHighUse of milder reaction conditions, suitable for reactants in different phases[5][6]Catalyst cost and separation can be a concern
Lignin-Catalyzed Synthesis Phenol, Chloroacetic Acid, Lignin catalyst, Base20 - 40 minutes[7]78 - 82%[7]Not specifiedUtilizes a renewable bio-waste catalyst, environmentally friendly[7]Primarily demonstrated for phenoxyacetic acid, applicability to substituted phenols needs further validation

Experimental Protocols

Williamson Ether Synthesis (Conventional Method)

This protocol is a standard laboratory procedure for the synthesis of phenoxyacetic acids.

Materials:

  • 4-Acetamidophenol (Paracetamol)

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl)

  • Ethanol

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve 4-acetamidophenol in an aqueous solution of sodium hydroxide to form the sodium phenoxide.

  • Separately, prepare a solution of sodium chloroacetate by neutralizing chloroacetic acid with an aqueous sodium hydroxide solution.

  • Add the sodium chloroacetate solution to the sodium 4-acetamidophenoxide solution.

  • Heat the reaction mixture to reflux (typically between 90-100°C) for 1 to 8 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the mixture with hydrochloric acid to a pH of 1-2 to precipitate the this compound.

  • Filter the crude product and wash it with cold water.

  • Recrystallize the crude product from a suitable solvent, such as an ethanol/water mixture, to obtain the purified product.

Microwave-Assisted Williamson Ether Synthesis

This method significantly reduces the reaction time compared to the conventional method.

Materials:

  • 4-Acetamidophenol (Paracetamol)

  • Chloroacetic acid

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a microwave-safe reaction vessel, combine 4-acetamidophenol, chloroacetic acid, and potassium carbonate in DMF.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 130°C) for a short duration (e.g., 10-15 minutes).[1]

  • After the reaction, cool the vessel to room temperature.

  • Pour the reaction mixture into water and acidify with HCl to precipitate the product.

  • Filter, wash, and recrystallize the product as described in the conventional method.

Phase-Transfer Catalysis (PTC) Synthesis

This method is advantageous when dealing with reactants in immiscible phases.

Materials:

  • 4-Acetamidophenol (Paracetamol)

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst

  • An organic solvent (e.g., toluene or dichloromethane)

  • Water

Procedure:

  • Dissolve 4-acetamidophenol and TBAB in the organic solvent.

  • Dissolve sodium hydroxide and chloroacetic acid in water in a separate vessel.

  • Combine the two phases in a reaction flask equipped with a stirrer.

  • Stir the biphasic mixture vigorously at a controlled temperature (e.g., 50-80°C) for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, separate the organic layer.

  • Wash the organic layer with water and then acidify the aqueous phase to precipitate any dissolved product.

  • Evaporate the organic solvent and combine the product with the precipitate from the aqueous phase.

  • Purify the product by recrystallization.

Visualization of the Benchmarking Workflow

The following diagram illustrates a logical workflow for benchmarking different chemical synthesis methods, a crucial process in chemical research and development.

cluster_0 Benchmarking Workflow for Chemical Synthesis A Define Target Molecule & Key Performance Indicators (KPIs) B Identify Potential Synthesis Routes A->B Literature & Database Search C Perform Laboratory Synthesis for Each Route B->C Experimental Design D Analyze & Quantify Performance Data C->D Yield, Purity, Cost, Safety, etc. E Compare Routes Based on KPIs D->E Data Tabulation & Visualization F Select Optimal Synthesis Method E->F Decision Matrix

Caption: A logical workflow for the systematic benchmarking of chemical synthesis methods.

Conclusion

The Williamson ether synthesis remains a robust and widely used method for the preparation of this compound, with the potential for high yields and purity, especially in optimized industrial settings.[2] However, for laboratory-scale synthesis and in the pursuit of greener chemistry, alternative methods such as microwave-assisted synthesis and phase-transfer catalysis offer significant advantages, primarily in terms of reduced reaction times.[1][3][4] The use of sustainable catalysts, like lignin, presents a promising avenue for future research, aligning with the principles of green chemistry.[7] The choice of the optimal synthesis method will ultimately depend on the specific requirements of the researcher or organization, balancing factors such as scale, available equipment, cost, and environmental considerations.

References

The Evolving Landscape of Non-Opioid Analgesics: A Comparative Guide to (4-Acetamidophenoxy)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the relentless pursuit of safer and more effective analgesics, the scaffold of paracetamol (acetaminophen) remains a cornerstone of medicinal chemistry. While lauded for its analgesic and antipyretic properties, its limited anti-inflammatory activity and the notorious risk of hepatotoxicity at high doses present significant clinical challenges.[1][2] This has catalyzed extensive research into its derivatives, aiming to enhance its therapeutic profile while mitigating its drawbacks. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of a promising class of these compounds: (4-Acetamidophenoxy)acetic acid derivatives. By modifying the phenolic hydroxyl group of the parent molecule, researchers have unlocked new avenues for potent anti-inflammatory and analgesic agents with potentially improved safety profiles.[3]

This guide will dissect the synthetic strategies, compare the biological performance of key derivatives with supporting in vivo data, and elucidate the mechanistic rationale behind their design.

The Core Rationale: Augmenting Paracetamol's Anti-Inflammatory Potential

Paracetamol's primary limitation in treating inflammatory pain is its weak peripheral anti-inflammatory effect.[4] The prevailing hypothesis is that its mechanism of action, while complex, involves central nervous system pathways and inhibition of cyclooxygenase (COX) enzymes, particularly in low-peroxide environments like the brain.[5][6] In peripheral inflamed tissues, high concentrations of peroxides render paracetamol's COX inhibition ineffective.[5]

The strategic derivatization of paracetamol to this compound and its subsequent esters or amides is a direct attempt to overcome this limitation. This ether linkage introduces a classic non-steroidal anti-inflammatory drug (NSAID) pharmacophore—the acidic moiety—which is crucial for interacting with the active site of COX enzymes.[4] This guide will explore how subtle variations in this appended group can dramatically influence biological activity.

Comparative Analysis of Anti-Inflammatory and Analgesic Activity

A pivotal study by Kumar et al. provides a homogenous dataset for comparing the in vivo efficacy of this compound and its ester derivatives.[4] The compounds were evaluated for anti-inflammatory activity using the carrageenan-induced rat paw edema model and for analgesic activity via the tail-flick method.

Table 1: In Vivo Anti-Inflammatory and Analgesic Activity of this compound Derivatives
Compound IDR Group (Ester Modification)Anti-Inflammatory Activity (% Inhibition of Edema)Analgesic Activity (% Protection)
AP-5 -H ((4-acetylaminophenoxy)acetic acid)52.154.2
AP-6 -CH₃ (Methyl ester)48.550.0
AP-7 -C₂H₅ (Ethyl ester)50.251.8
AP-8 -n-C₃H₇ (n-Propyl ester)54.356.1
AP-9 -iso-C₃H₇ (iso-Propyl ester)58.760.1
AP-10 -n-C₄H₉ (n-Butyl ester)60.462.5
AP-11 -iso-C₄H₉ (iso-Butyl ester)62.164.3
AP-12 -C₆H₅ (Phenyl ester)45.347.8
AP-13 -CH₂C₆H₅ (Benzyl ester)46.849.2
Ibuprofen Reference Drug65.268.5
Paracetamol Parent Drug25.845.1

Data sourced from Kumar R, Jain S, Jain N. Synthesis and evaluation of acetaminophen derivatives as analgesic, antipyretic and anti-inflammatory agents. Der Pharma Chemica, 2013.[4]

Structure-Activity Relationship (SAR) Insights

The data presented in Table 1 reveals several key SAR trends:

  • Esterification Enhances Activity: The conversion of the carboxylic acid (AP-5) to its alkyl esters (AP-8 to AP-11) generally leads to an increase in both anti-inflammatory and analgesic activities.

  • Influence of Alkyl Chain Length and Branching: There is a clear trend of increasing activity with increasing alkyl chain length up to the butyl ester. The iso-butyl ester (AP-11) demonstrated the highest potency among the synthesized derivatives, closely approaching the efficacy of the reference drug, ibuprofen. This suggests that the size, shape, and lipophilicity of the ester group are critical for optimal interaction with the biological target.

  • Detrimental Effect of Bulky Aromatic Esters: The introduction of bulky aromatic groups, such as phenyl (AP-12) and benzyl (AP-13) esters, resulted in a significant decrease in activity compared to the parent acid and the most active alkyl esters. This indicates a potential steric hindrance at the active site.

The logical flow of an SAR study is depicted in the workflow below:

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Iteration Start Parent Compound (Paracetamol) Modification Introduce Ether Linkage & Acetic Acid Moiety (Compound AP-5) Start->Modification Improve Anti- inflammatory potential Derivatization Synthesize Ester Series (AP-6 to AP-13) Modification->Derivatization Explore effect of ester group InVivo In Vivo Screening (Analgesic & Anti-inflammatory) Derivatization->InVivo Test efficacy Data Collect Quantitative Data (% Inhibition, % Protection) InVivo->Data SAR Establish Structure- Activity Relationship Data->SAR Compare activities Optimization Identify Lead Compound (e.g., AP-11) SAR->Optimization Guide future design

Fig 1. A typical workflow for a Structure-Activity Relationship (SAR) study.

Mechanistic Considerations: Beyond Simple COX Inhibition

While the introduction of the phenoxyacetic acid moiety suggests a classic NSAID-like COX inhibition mechanism, the reality is likely more nuanced.[5] Paracetamol itself is metabolized in the brain to AM404, a compound that acts on the endocannabinoid system and TRPV1 receptors, contributing to its analgesic effects.[1] It is plausible that these derivatives not only possess enhanced peripheral COX inhibitory activity but also retain the ability to be metabolized into centrally acting analgesic compounds.

The improved anti-inflammatory action is primarily attributed to the enhanced ability to inhibit prostaglandin synthesis at the site of inflammation, a function that is weak in the parent paracetamol molecule.[7] The SAR data suggests that the ester derivatives may act as prodrugs, being hydrolyzed in vivo to the active carboxylic acid (AP-5), with the lipophilicity of the ester influencing absorption and distribution.

The proposed dual mechanism of action is illustrated below:

Mechanism_of_Action cluster_peripheral Peripheral Action (Inflammation Site) cluster_central Central Action (Brain) Derivative Ester Derivative (e.g., AP-11) Hydrolysis Hydrolysis Derivative->Hydrolysis Metabolism Metabolism Derivative->Metabolism Acid (4-Acetamidophenoxy) acetic acid (AP-5) Hydrolysis->Acid COX COX-2 Enzyme Acid->COX Inhibits PGs Prostaglandins COX->PGs Blocks Synthesis Inflammation Inflammation PGs->Inflammation Mediates AM404 Active Metabolites (e.g., AM404-like) Metabolism->AM404 CNS Cannabinoid & TRPV1 Receptors AM404->CNS Activates Analgesia Analgesia CNS->Analgesia Induces

Fig 2. Proposed dual mechanism of action for this compound derivatives.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies are crucial. Below are representative protocols for the synthesis of a key intermediate and the in vivo evaluation of anti-inflammatory activity.

Protocol 1: Synthesis of this compound (AP-5)

This protocol is based on the general method described by Kumar et al.[4]

Objective: To synthesize the core acidic compound from paracetamol.

Materials:

  • Paracetamol (Acetaminophen)

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

  • Ethanol

  • Round bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus, pH paper.

Procedure:

  • Dissolution: In a round bottom flask, dissolve a specific molar equivalent of paracetamol in an aqueous solution of sodium hydroxide.

  • Addition of Reagent: To the stirred solution, add an equimolar amount of chloroacetic acid.

  • Reflux: Attach a reflux condenser and heat the mixture under reflux for approximately 4-5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature.

  • Acidification: Carefully acidify the reaction mixture with dilute hydrochloric acid until it reaches an acidic pH, leading to the precipitation of the product.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any inorganic impurities.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound (AP-5).

  • Characterization: Confirm the structure and purity of the synthesized compound using techniques like melting point determination, IR spectroscopy, and ¹H NMR.

Protocol 2: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema

This is a standard and widely accepted model for evaluating acute anti-inflammatory agents.[8]

Objective: To quantify the acute anti-inflammatory effect of a test compound in rats.

Materials:

  • Wistar albino rats (150-200g)

  • Test compounds (e.g., AP-5 to AP-13)

  • Reference drug (e.g., Ibuprofen)

  • Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)

  • 1% w/v Carrageenan solution in normal saline

  • Plethysmometer

  • Animal cages, oral gavage needles.

Procedure:

  • Acclimatization: House the animals in standard laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight (approx. 18 hours) before the experiment, with free access to water.

  • Grouping: Divide the animals into groups (n=6), including a control group, a reference group, and test groups for each derivative.

  • Drug Administration: Administer the test compounds and the reference drug orally (p.o.) at a predetermined dose. The control group receives only the vehicle.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

  • Calculation:

    • Calculate the edema volume at each time point by subtracting the initial paw volume (at 0 hr) from the paw volume at that time point.

    • Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume of the control group and Vt is the average edema volume of the test group.

Conclusion and Future Directions

The structure-activity relationship studies of this compound derivatives clearly demonstrate a successful strategy for enhancing the anti-inflammatory and analgesic properties of paracetamol. The derivatization of the phenolic hydroxyl group into an acetic acid moiety, followed by esterification with small, moderately lipophilic alkyl groups, yields compounds with efficacy comparable to traditional NSAIDs like ibuprofen in preclinical models. The iso-butyl ester derivative (AP-11) emerges as a particularly promising lead compound from the analyzed series.

Future research should focus on a more detailed mechanistic evaluation, including in vitro COX-1/COX-2 inhibition assays to determine selectivity, and studies to assess the formation of centrally acting metabolites. Furthermore, a crucial next step for these lead compounds would be comprehensive toxicological profiling, particularly assessing their potential for hepatotoxicity and gastrointestinal irritation compared to paracetamol and traditional NSAIDs, respectively. These investigations will be vital in determining if this promising class of compounds can translate into a new generation of safer and more effective non-opioid pain therapeutics.

References

Head-to-head comparison of different purification techniques for (4-Acetamidophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, obtaining (4-Acetamidophenoxy)acetic acid of high purity is critical for reliable experimental outcomes and the synthesis of active pharmaceutical ingredients. The choice of purification method can significantly impact yield, purity, cost, and scalability. This guide provides a head-to-head comparison of three common purification techniques: recrystallization, flash column chromatography, and acid-base extraction, supported by estimated performance data and detailed experimental protocols.

Performance Comparison

The following table summarizes the key performance metrics for each purification technique. The quantitative data are estimates based on typical results for aromatic carboxylic acids and acetanilide derivatives and may vary depending on the initial purity of the crude material and specific experimental conditions.

ParameterRecrystallizationFlash Column ChromatographyAcid-Base Extraction
Estimated Yield 60-90%50-85%>90%
Estimated Purity >99% (with optimal solvent)95-99%90-98% (impurities with similar acidity may co-extract)
Throughput High (scalable)Low to MediumHigh (scalable)
Cost Low (solvent cost)High (silica gel, solvents)Low (bulk solvents, acid/base)
Time Medium (requires cooling time)High (can be time-consuming)Low (relatively rapid)
Selectivity High (for crystalline solids)High (tunable with solvent)Moderate (based on pKa)

Experimental Protocols

Recrystallization

Recrystallization is a robust technique for purifying solid compounds based on differences in solubility between the target compound and impurities in a given solvent at different temperatures.

Protocol:

  • Solvent Screening: In separate test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., water, ethanol, methanol, ethyl acetate, and mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show low solubility when cold. For this compound, a mixture of ethanol and water is often effective.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent system. Heat the mixture on a hot plate and add the solvent portion-wise until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot filtration using a pre-heated funnel to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Flash Column Chromatography

Flash column chromatography is a purification technique that separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).

Protocol:

  • Stationary Phase and Eluent Selection: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Based on thin-layer chromatography (TLC) analysis, select an appropriate eluent system. For this compound, a gradient of ethyl acetate in hexane with the addition of a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase can prevent tailing and improve separation. A typical starting gradient might be 20% to 80% ethyl acetate in hexane.

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a stronger solvent like dichloromethane and load it onto the top of the silica gel column.

  • Elution: Run the column by passing the eluent through the silica gel under positive pressure (using compressed air or a pump).

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Acid-Base Extraction

This technique separates acidic, basic, and neutral compounds based on their different solubilities in aqueous and organic solvents at various pH levels.[1][2][3]

Protocol:

  • Dissolution: Dissolve the crude this compound in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

  • Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate. Shake the funnel vigorously, venting frequently to release any pressure buildup. The this compound will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer.

  • Layer Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete transfer of the acidic product.

  • Washing (Optional): The organic layer, which now contains neutral impurities, can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to isolate these impurities.

  • Acidification: Cool the combined aqueous extracts in an ice bath and acidify by slowly adding a strong acid, such as concentrated hydrochloric acid, until the solution is acidic (test with pH paper). The this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product to a constant weight.

Visualizing the Purification Workflows

The following diagrams illustrate the general workflows for the described purification techniques.

Purification Workflow Comparison cluster_0 Recrystallization cluster_1 Flash Column Chromatography cluster_2 Acid-Base Extraction A1 Crude Product A2 Dissolve in Minimal Hot Solvent A1->A2 A3 Cool to Crystallize A2->A3 A4 Vacuum Filtration A3->A4 A5 Wash with Cold Solvent A4->A5 A6 Dry A5->A6 A7 Pure Product A6->A7 B1 Crude Product B2 Dissolve and Load on Column B1->B2 B3 Elute with Solvent Gradient B2->B3 B4 Collect Fractions B3->B4 B5 TLC Analysis B4->B5 B6 Combine Pure Fractions B5->B6 B7 Evaporate Solvent B6->B7 B8 Pure Product B7->B8 C1 Crude Product in Organic Solvent C2 Extract with Aqueous Base C1->C2 C3 Separate Layers C2->C3 C4 Acidify Aqueous Layer C3->C4 C5 Precipitation C4->C5 C6 Vacuum Filtration C5->C6 C7 Wash with Water C6->C7 C8 Dry C7->C8 C9 Pure Product C8->C9

Caption: Comparative workflows of purification techniques.

Logical Relationships in Purification cluster_recrystallization Recrystallization cluster_chromatography Flash Chromatography cluster_extraction Acid-Base Extraction Crude Crude this compound Recryst_Principle Differential Solubility Crude->Recryst_Principle Chrom_Principle Differential Adsorption Crude->Chrom_Principle Extract_Principle Differential Partitioning (pKa) Crude->Extract_Principle Recryst_Process Dissolution & Precipitation Recryst_Principle->Recryst_Process Recryst_Outcome High Purity Crystalline Solid Recryst_Process->Recryst_Outcome Pure_Product Pure this compound Recryst_Outcome->Pure_Product High Yield Chrom_Process Elution through Stationary Phase Chrom_Principle->Chrom_Process Chrom_Outcome Separated Fractions Chrom_Process->Chrom_Outcome Chrom_Outcome->Pure_Product Variable Yield Extract_Process Liquid-Liquid Extraction Extract_Principle->Extract_Process Extract_Outcome Purified Aqueous/Organic Phases Extract_Process->Extract_Outcome Extract_Outcome->Pure_Product High Yield

Caption: Principles and outcomes of purification methods.

References

A Comparative Guide to Bioanalytical Methods for (4-Acetamidophenoxy)acetic acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(4-Acetamidophenoxy)acetic acid is a molecule of interest in various fields of research. A dedicated, standardized bioassay for this specific compound is not widely documented. However, its structural similarity to other organic acids allows for its quantification in biological matrices using well-established and robust analytical methods. This guide provides a comparative overview of three powerful techniques that can be adapted for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Enzymatic Assays. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to select the most suitable method for their specific research needs, focusing on reproducibility and robustness.

Quantitative Performance Comparison

The selection of an appropriate analytical method hinges on its performance characteristics. The following table summarizes the key quantitative parameters for HPLC, GC, and Enzymatic Assays based on their application to acetic acid and other short-chain fatty acids (SCFAs).

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Enzymatic Assay
Principle Separation based on analyte's affinity for stationary and mobile phases, followed by detection (e.g., UV, MS).[1][2]Separation of volatile compounds in a gaseous mobile phase, followed by detection (e.g., FID, MS).[3][4]Specific enzyme-catalyzed reaction produces a detectable signal (colorimetric or fluorimetric).[5][6]
Specificity Moderate to High (dependent on detector; MS offers high specificity).[7]High (especially with MS detector).[4][8]Very High (specific to the target analyte, e.g., acetate).[9][10]
Linearity (R²) Typically >0.99.[11][12]Typically >0.99.[8][13]Typically >0.99.[14][15]
Precision (RSD%) Intra-day: <5%; Inter-day: <10%.[7][11]Intra-day: <5%; Inter-day: <10%.[8][16]Intermediate precision: 1.8% - 3.8%.[10]
Accuracy (Recovery %) 90% - 110%.[11][17]95% - 117%.[8]88% - 103%.[10]
LOD ~0.1 - 10 µg/mL.[12][17]~0.03 - 6 mg/L.[16][18]~2.2 mg/L.[10]
LOQ ~0.1 - 20 µg/mL.[12][17]~0.1 - 29 mg/L.[16][18]~3.8 mg/L.[10]
Sample Throughput Moderate to High (with autosampler).Moderate.High (suitable for 96-well plate format).
Typical Samples Cell culture media, plasma, feces, food products.[7][11][19]Plasma, feces, tissues, environmental samples.[8][18]Serum, plasma, food, beverages, culture media.[6][10]
Advantages Versatile, wide applicability, no derivatization needed for some methods.[1]High sensitivity and resolution, considered a gold standard.[3][4]High specificity, simple, rapid, high throughput.[5][14]
Disadvantages Lower resolution for volatile acids without derivatization.[1]Often requires derivatization, can be destructive to the sample.[20]Limited to one analyte per assay, potential matrix interference.[9]

Experimental Protocols

Detailed and standardized protocols are critical for ensuring the reproducibility and robustness of any bioanalytical method.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is a general method for quantifying organic acids in biological fluids.

  • Sample Preparation (Protein Precipitation & Filtration):

    • To 100 µL of sample (e.g., plasma, cell culture supernatant), add 200 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.[21]

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.[19]

    • Mobile Phase: An acidic aqueous solution, such as 0.005 M H₂SO₄ or a phosphate buffer at a low pH (e.g., pH 2.5), is used to ensure the acids are in their protonated form.[22]

    • Flow Rate: 0.5 - 1.0 mL/min.[12]

    • Column Temperature: 30 - 60°C.[12][19]

    • Injection Volume: 10 - 20 µL.[12]

    • Detection: UV detector set at 210 nm.[12][17]

  • Quantification:

    • Prepare a series of calibration standards of this compound in a matrix similar to the samples.

    • Generate a standard curve by plotting the peak area against the concentration.

    • Determine the concentration of the analyte in the samples by interpolating their peak areas from the standard curve.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is highly sensitive for volatile compounds and can be adapted for organic acids after derivatization.

  • Sample Preparation (Extraction and Derivatization):

    • Acidify 100 µL of sample with an appropriate acid (e.g., HCl) to a pH < 2.

    • Add an internal standard (e.g., 2-ethylbutyric acid).

    • Extract the organic acids with 500 µL of a solvent like diethyl ether. Vortex and centrifuge to separate the phases.

    • Transfer the organic layer to a new tube.

    • Derivatize the extracted acids to their volatile ester forms. A common agent is N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA).[23] Incubate the mixture as required (e.g., 60°C for 30 minutes).

    • Transfer the final solution to a GC vial.

  • Chromatographic Conditions:

    • Column: A capillary column suitable for fatty acid methyl esters (FAMEs), such as a BPX-70 (30 m x 0.25 mm i.d., 0.2 µm film thickness).[16]

    • Carrier Gas: Helium or Hydrogen.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, ramp up to 160°C at 10°C/min, then ramp to 220°C at 3°C/min.[16]

    • Detector: Flame Ionization Detector (FID) at 260°C.

  • Quantification:

    • Analyze derivatized standards to create a calibration curve based on the peak area ratio of the analyte to the internal standard.

    • Quantify the analyte in samples using this calibration curve.

Enzymatic Assay (Colorimetric)

This protocol is based on commercially available kits for the specific quantification of acetate.[5][6]

  • Principle: The assay employs a series of coupled enzymatic reactions. Acetate is converted through a series of steps, ultimately leading to the formation of a product that can be measured colorimetrically or fluorimetrically. The intensity of the signal is directly proportional to the acetate concentration.[5][6]

  • Reagent Preparation:

    • Reconstitute lyophilized enzymes and reagents with the provided assay buffers as per the kit manufacturer's instructions.[6]

    • Prepare acetate standards by diluting the provided stock solution to create a standard curve (e.g., 0 to 20 mM).[6]

  • Assay Procedure (96-well plate format):

    • Equilibrate all reagents to room temperature.

    • Add 10 µL of standards and samples into separate wells of a 96-well plate.[6]

    • Prepare a master mix containing the assay buffer, enzymes, and developer solution according to the kit's protocol.

    • Add the master mix to each well to start the reaction.

    • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a defined period (e.g., 30-60 minutes).[24]

  • Measurement and Quantification:

    • Measure the absorbance at the specified wavelength (e.g., 570 nm) using a microplate reader.[6]

    • Subtract the absorbance of the blank from all readings.

    • Plot the standard curve and determine the concentration of acetate in the samples.

Visualizing Workflows and Pathways

Diagrams can simplify complex experimental processes and relationships. The following have been generated using the DOT language.

G cluster_collection Sample Collection & Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Homogenize Homogenization/ Lysis Sample->Homogenize Extract Extraction/ Precipitation Homogenize->Extract Filter Filtration/ Purification Extract->Filter Inject Sample Injection Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (UV, MS, FID) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Concentration Calculation Calibrate->Quantify Final Final Quantify->Final Final Result

Caption: General workflow for quantifying a target analyte in a biological sample.

G cluster_hplc HPLC Method cluster_gc GC Method cluster_enzymatic Enzymatic Method start Prepared Sample hplc_sep Liquid Phase Separation start->hplc_sep gc_deriv Derivatization (Volatilization) start->gc_deriv enz_react Specific Enzyme Reaction start->enz_react hplc_detect UV or MS Detection hplc_sep->hplc_detect end Quantitative Result hplc_detect->end gc_sep Gas Phase Separation gc_deriv->gc_sep gc_detect FID or MS Detection gc_sep->gc_detect gc_detect->end enz_detect Colorimetric/ Fluorimetric Readout enz_react->enz_detect enz_detect->end

Caption: Comparison of procedural flows for HPLC, GC, and Enzymatic assays.

References

Statistical Validation of the Therapeutic Potential of (4-Acetamidophenoxy)acetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document presents a hypothetical framework for the evaluation of (4-Acetamidophenoxy)acetic acid. As of the latest literature review, no specific experimental data on the therapeutic potential of this compound is publicly available. The following guide is based on the known activities of structurally similar phenoxyacetic acid and acetamidophenol derivatives and proposes a pathway for its potential validation as an anti-inflammatory agent.

Introduction

This compound is a chemical compound that incorporates both a phenoxyacetic acid and an acetamide moiety. While the specific biological activities of this compound have not been extensively reported, its structural components are present in various pharmacologically active molecules. Phenoxyacetic acid derivatives have been investigated for a range of therapeutic applications, including as anti-inflammatory agents that selectively inhibit cyclooxygenase-2 (COX-2).[1][2] The acetamidophenol structure is famously represented by acetaminophen (paracetamol), a widely used analgesic and antipyretic. This guide outlines a proposed series of experiments to investigate the potential anti-inflammatory properties of this compound, comparing it hypothetically with the well-established non-steroidal anti-inflammatory drug (NSAID), Celecoxib, a selective COX-2 inhibitor.

Hypothetical Therapeutic Potential: Anti-inflammatory Activity

Based on the prevalence of anti-inflammatory activity among phenoxyacetic acid derivatives, we hypothesize that this compound may act as a selective COX-2 inhibitor, thereby reducing inflammation with a potentially favorable gastrointestinal safety profile compared to non-selective NSAIDs.

Proposed Experimental Validation

To validate this hypothesis, a series of in vitro and in vivo experiments are proposed.

In Vitro Studies: COX-1 and COX-2 Inhibition Assay

Objective: To determine the inhibitory activity and selectivity of this compound against COX-1 and COX-2 enzymes.

Experimental Protocol:

  • Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes will be used.

  • Assay Principle: A colorimetric COX inhibitor screening assay will be employed. This assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Procedure:

    • The test compound, this compound, and the reference compound, Celecoxib, will be pre-incubated with the COX enzymes for a specified period.

    • Arachidonic acid will be added to initiate the reaction.

    • The absorbance will be measured at 590 nm.

    • The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) will be calculated from the concentration-response curves.

  • Data Analysis: The selectivity index will be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Hypothetical Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound>1000.08>1250
Celecoxib150.05300
In Vivo Studies: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of this compound.

Experimental Protocol:

  • Animal Model: Male Wistar rats (180-220 g) will be used.

  • Procedure:

    • Animals will be divided into groups: Vehicle control, this compound (various doses), and Celecoxib (positive control).

    • The test compounds will be administered orally one hour before the induction of inflammation.

    • Inflammation will be induced by injecting 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Paw volume will be measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: The percentage inhibition of edema will be calculated for each group relative to the vehicle control group.

Hypothetical Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume Increase at 3h (mL)% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
This compound100.42 ± 0.0450.6
This compound300.25 ± 0.0370.6
Celecoxib100.30 ± 0.0364.7

Visualizations

Proposed Signaling Pathway for Anti-inflammatory Action

G Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Cell Membrane Inflammatory Stimuli->Cell Membrane Arachidonic Acid Arachidonic Acid Cell Membrane->Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Prostaglandins (PGs) Prostaglandins (PGs) COX-2 Enzyme->Prostaglandins (PGs) Inflammation Inflammation Prostaglandins (PGs)->Inflammation Test Compound This compound Test Compound->COX-2 Enzyme

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for In Vivo Anti-inflammatory Study

G cluster_0 Preparation cluster_1 Induction & Measurement cluster_2 Analysis Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Dosing Dosing Grouping->Dosing Carrageenan Injection Carrageenan Injection Dosing->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Data Collection Data Collection Paw Volume Measurement->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Result Interpretation Result Interpretation Statistical Analysis->Result Interpretation

Caption: Workflow for the carrageenan-induced paw edema assay.

Conclusion

While direct experimental evidence is currently lacking for the therapeutic potential of this compound, its structural similarity to known anti-inflammatory agents suggests that it is a promising candidate for investigation. The proposed experimental framework provides a clear and robust pathway for the statistical validation of its hypothesized anti-inflammatory properties. Further studies, including pharmacokinetic and toxicological profiling, would be necessary to fully elucidate its therapeutic potential and safety profile. Researchers in drug discovery and development are encouraged to explore this and similar compounds to address the ongoing need for novel anti-inflammatory therapies.

References

Safety Operating Guide

Proper Disposal of (4-Acetamidophenoxy)acetic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of (4-Acetamidophenoxy)acetic acid, ensuring compliance with safety regulations and minimizing environmental impact.

This compound , as a chemical used in laboratory settings, must be treated as hazardous waste.[1] Improper disposal can lead to environmental contamination and potential health risks. Adherence to the following procedural steps, which are based on general best practices for chemical waste management and information derived from safety data sheets (SDS) of similar compounds, is crucial. Always consult your institution's specific safety guidelines and local regulations before proceeding with any disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to be familiar with the hazard profile of this compound. According to available safety data, this compound is harmful if swallowed, in contact with skin, or if inhaled. Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or goggles.[2][3][4]
Lab Coat A standard laboratory coat to protect clothing and skin.
Respiratory Protection If working with fine powders or in a poorly ventilated area, a dust mask or respirator is recommended to avoid inhalation.[5]

Work should always be conducted in a well-ventilated area or under a chemical fume hood.[4][5]

Step-by-Step Disposal Procedures

The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste.

1. Unused or Expired Solid this compound:

  • Containerization: The pure chemical should be disposed of in its original container if possible. If the original container is compromised, transfer the material to a new, compatible, and properly labeled waste container.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound," along with any associated hazard symbols (e.g., harmful).

  • Storage: Store the sealed waste container in a designated, secure hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[2]

2. Contaminated Labware and Materials:

  • Solid Waste: Items such as gloves, weighing paper, and paper towels contaminated with this compound should be collected in a designated, labeled hazardous waste bag or container.

  • Sharps: Any contaminated needles, syringes, or razor blades must be placed in a designated sharps container for hazardous chemical waste.

  • Glassware: Contaminated glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone). The rinsate should be collected as hazardous liquid waste. After decontamination, the glassware can be washed and reused.

3. Aqueous and Organic Solutions:

  • Collection: All solutions containing this compound must be collected as hazardous liquid waste.

  • Segregation: Do not mix different waste streams unless it is certain they are compatible. It is best practice to keep halogenated and non-halogenated solvent waste in separate, designated containers.

  • Container and Labeling: Use a designated, leak-proof, and clearly labeled container for liquid waste. The label must include "Hazardous Waste," the chemical names of all components, and their approximate concentrations.

  • Disposal: Arrange for disposal through your institution's EHS office or a licensed contractor.

Experimental Protocols Cited

The disposal procedures outlined above are based on established protocols for handling hazardous chemical waste in a laboratory setting, as mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States. Key methodologies include:

  • Waste Characterization: Identifying the hazards associated with the chemical waste. For this compound, this includes its toxicity upon ingestion, skin contact, and inhalation.

  • Segregation of Incompatible Wastes: Storing different types of chemical waste separately to prevent dangerous reactions.

  • Proper Labeling and Containerization: Ensuring that all waste containers are appropriate for the type of waste, are in good condition, and are clearly and accurately labeled.

  • Use of a Licensed Waste Hauler: Transporting hazardous waste from the laboratory to a permitted treatment, storage, and disposal facility (TSDF).

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_assessment Initial Assessment cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_final Final Disposal start Identify this compound Waste waste_type Determine Waste Form start->waste_type solid_waste Unused/Expired Solid or Contaminated PPE/Labware waste_type->solid_waste Solid liquid_waste Aqueous or Organic Solutions waste_type->liquid_waste Liquid package_solid Package in Labeled Hazardous Waste Container solid_waste->package_solid storage Store in Designated Hazardous Waste Accumulation Area package_solid->storage package_liquid Collect in Labeled, Leak-Proof Hazardous Liquid Waste Container liquid_waste->package_liquid package_liquid->storage disposal Arrange Pickup by Licensed Waste Contractor storage->disposal

Caption: Decision tree for the proper disposal of this compound waste.

References

Personal protective equipment for handling (4-Acetamidophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of (4-Acetamidophenoxy)acetic acid (CAS Number: 39149-13-8). Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound. This compound is harmful if swallowed, in contact with skin, or if inhaled.

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesTightly fitting, compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[1]
Face ShieldTo be worn in conjunction with safety goggles for maximum protection.[1]
Hand Protection Chemical-resistant GlovesNitrile or rubber gloves are recommended.[2] Always consult the glove manufacturer's compatibility chart.
Body Protection Protective ClothingLong-sleeved lab coat.[1]
Respiratory Protection RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation occurs.[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound from receipt to use is critical to minimize exposure and prevent contamination.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Wear appropriate PPE, including gloves and eye protection, during unpacking.

  • Store the container in a cool, dry, and well-ventilated area away from incompatible materials, heat, and sources of ignition.[1][3]

  • Keep the container tightly closed when not in use.[1][3]

2. Weighing and Preparation:

  • All handling of the solid compound should be conducted in a certified chemical fume hood to avoid inhalation of dust.

  • Use dedicated, clean spatulas and weighing boats.

  • Ensure an eyewash station and safety shower are readily accessible.[2]

  • Wash hands thoroughly after handling.[3]

3. Use in Experiments:

  • When using the compound in solution, add it slowly to the solvent to avoid splashing.

  • Maintain a clean and organized workspace to prevent accidental spills.

  • Do not eat, drink, or smoke in the laboratory.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical: Dispose of contents and container to an approved waste disposal plant.[1][3]

  • Contaminated Materials: Any materials that come into contact with the chemical, such as gloves, weighing boats, and paper towels, should be treated as hazardous waste and disposed of accordingly.

  • Empty Containers: Do not reuse empty containers. They should be triple-rinsed with an appropriate solvent and disposed of as hazardous waste.

Experimental Workflow

cluster_receiving Receiving cluster_storage Storage cluster_handling Handling (in Fume Hood) cluster_disposal Disposal A Receive Shipment B Inspect Container A->B C Store in Cool, Dry, Well-Ventilated Area B->C D Don Appropriate PPE C->D E Weigh Compound D->E F Prepare Solution E->F G Conduct Experiment F->G H Dispose of Waste Chemical G->H I Dispose of Contaminated Materials G->I J Dispose of Empty Container G->J

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-Acetamidophenoxy)acetic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.